1-(4-(Decyloxy)phenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-decoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-10-15-20-18-13-11-17(12-14-18)16(2)19/h11-14H,3-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDHIFJLWNPHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342076 | |
| Record name | 1-[4-(Decyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18099-59-7 | |
| Record name | 1-[4-(Decyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Chemical Properties of 1-(4-(decyloxy)phenyl)ethanone
Introduction: Unveiling 1-(4-(decyloxy)phenyl)ethanone
1-(4-(decyloxy)phenyl)ethanone, also known as 4'-decyloxyacetophenone, is an aromatic ketone characterized by a decyloxy ether linkage at the para position of an acetophenone core. This molecular architecture, combining a long lipophilic alkyl chain with a polar carbonyl group on a rigid phenyl ring, imparts unique physicochemical properties that make it a molecule of interest in materials science and as an intermediate in organic synthesis. The long alkyl chain significantly influences its solubility and potential for self-assembly, while the reactive ketone functionality serves as a versatile handle for subsequent chemical transformations.
This guide provides a comprehensive overview of the core chemical properties of 1-(4-(decyloxy)phenyl)ethanone, grounded in established chemical principles and synthetic methodologies. We will explore its synthesis, detailing the strategic choices behind the preferred reaction pathways, and provide a thorough characterization of its physical and spectroscopic properties.
I. Synthesis and Mechanistic Rationale
The preparation of 1-(4-(decyloxy)phenyl)ethanone is most commonly and efficiently achieved via the Williamson ether synthesis. This classic yet robust method offers high yields and operational simplicity, making it a preferred route over alternatives like Friedel-Crafts acylation for this specific target.
A. Preferred Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The strategy involves the reaction of an alkoxide nucleophile with a primary alkyl halide.[2][3] For the synthesis of 1-(4-(decyloxy)phenyl)ethanone, this translates to the reaction of the phenoxide generated from 4-hydroxyacetophenone with a 1-halo-decane (e.g., 1-bromodecane).
Reaction Scheme: 4-hydroxyacetophenone + 1-bromodecane --(Base, Solvent)--> 1-(4-(decyloxy)phenyl)ethanone
Mechanistic Insight: The reaction is initiated by a base (e.g., potassium carbonate, sodium hydride) deprotonating the hydroxyl group of 4-hydroxyacetophenone to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 1-bromodecane, displacing the bromide leaving group in a single, concerted step.[2] The choice of a primary alkyl halide like 1-bromodecane is critical; secondary or tertiary halides would favor a competing E2 elimination pathway, especially given the strength of the alkoxide base, leading to the formation of decene as an undesired byproduct.[1][2][4]
B. Experimental Protocol: Williamson Ether Synthesis
This protocol provides a self-validating workflow for the synthesis and purification of 1-(4-(decyloxy)phenyl)ethanone.
Materials:
-
4-hydroxyacetophenone
-
1-bromodecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or DMF.
-
Addition of Alkyl Halide: Add 1-bromodecane (1.1 eq) to the stirring mixture.
-
Rationale: A slight excess of the alkyl halide ensures the complete consumption of the limiting 4-hydroxyacetophenone.
-
-
Reaction Execution: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is appropriate) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC monitoring allows for the determination of reaction completion, preventing unnecessary heating and potential side reactions.
-
-
Workup and Extraction: a. Cool the reaction mixture to room temperature and filter to remove the potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in dichloromethane (DCM). d. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Rationale: The aqueous washes remove any remaining inorganic salts and unreacted phenoxide.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Chromatography separates the desired product from unreacted 1-bromodecane and any minor byproducts, yielding the pure 1-(4-(decyloxy)phenyl)ethanone.
-
C. Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
II. Physicochemical and Spectroscopic Properties
The combination of the long alkyl chain and the aromatic ketone core defines the physical and spectral characteristics of 1-(4-(decyloxy)phenyl)ethanone.
A. Physical Properties
| Property | Value / Description | Rationale & Comparison |
| Molecular Formula | C₁₈H₂₈O₂ | Derived from its structure. |
| Molecular Weight | 276.42 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Expected at room temperature, similar to other long-chain alkoxyacetophenones. |
| Melting Point | Estimated: 40-50 °C | The melting point increases with alkyl chain length. For comparison, 1-[4-(pentyloxy)phenyl]ethanone melts at 30 °C[7]. |
| Boiling Point | > 200 °C (at reduced pressure) | The high molecular weight and long chain lead to a high boiling point. 1-[4-(pentyloxy)phenyl]ethanone boils at 181-183 °C at 18 Torr[7]. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., DCM, ethyl acetate, hexanes, acetone). | The long C₁₀ alkyl chain dominates the molecule's character, making it highly soluble in nonpolar solvents.[6] |
B. Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected data are as follows:
| Technique | Expected Peaks / Signals | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H), δ ~6.9 (d, 2H), δ ~4.0 (t, 2H), δ ~2.5 (s, 3H), δ ~1.8 (p, 2H), δ ~1.5-1.2 (m, 12H), δ ~0.9 (t, 3H) | Aromatic protons ortho to C=O (deshielded). Aromatic protons ortho to ether (shielded). -O-CH₂ - protons. -C(=O)-CH₃ protons. -O-CH₂-CH₂ - protons. Methylene protons of the alkyl chain. Terminal methyl group of the alkyl chain. |
| ¹³C NMR (CDCl₃) | δ ~197 (C=O), δ ~164 (C-OAr), δ ~131 (Ar-C), δ ~130 (Ar-CH), δ ~114 (Ar-CH), δ ~68 (-O-CH₂-), δ ~32-22 (alkyl chain carbons), δ ~26 (-COCH₃), δ ~14 (-CH₃) | Ketone carbonyl carbon. Aromatic carbon attached to the ether oxygen. Quaternary aromatic carbon attached to the acetyl group. Aromatic carbons ortho to the carbonyl. Aromatic carbons ortho to the ether. Methylene carbon of the ether linkage. Methylene carbons of the decyl chain. Acetyl methyl carbon. Terminal methyl carbon of the decyl chain. |
| FT-IR (KBr or neat) | ~1680 cm⁻¹ (strong), ~2920 & 2850 cm⁻¹ (strong), ~1600 & 1510 cm⁻¹ (medium), ~1250 & 1030 cm⁻¹ (strong) | C=O stretch (conjugated ketone). Aliphatic C-H stretches from the decyl chain. Aromatic C=C stretches. Asymmetric and symmetric C-O-C (aryl-alkyl ether) stretches.[8][9] |
| Mass Spec. (EI) | m/z 276 (M⁺), 261, 135 | Molecular ion peak. [M-CH₃]⁺ fragment from loss of the acetyl methyl. [CH₃COC₆H₄O]⁺ fragment from benzylic cleavage of the ether. |
III. Chemical Reactivity and Applications
1-(4-(decyloxy)phenyl)ethanone is a stable compound under normal conditions but possesses two key reactive sites: the ketone carbonyl group and the aromatic ring.
-
Reactions at the Carbonyl Group: The ketone can undergo a wide range of standard transformations.
-
Reduction: It can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄) or converted directly to the alkane (4-decyloxyethylbenzene) via a Clemmensen or Wolff-Kishner reduction.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by Grignard reagents or organolithium compounds to form tertiary alcohols.
-
Oxime Formation: Reaction with hydroxylamine hydrochloride can produce the corresponding oxime, a common intermediate in various synthetic pathways.
-
-
Reactions on the Aromatic Ring: The decyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the acetyl group is a meta-directing deactivator. The strong activating effect of the ether will dominate, directing incoming electrophiles (e.g., in nitration or halogenation) to the positions ortho to the ether linkage.
The molecule's structure makes it a valuable building block in the synthesis of liquid crystals, polymers, and potentially as an intermediate for pharmacologically active molecules where lipophilicity is a key design element.
IV. Safety and Handling
While specific toxicity data for 1-(4-(decyloxy)phenyl)ethanone is limited, it should be handled with standard laboratory precautions. Based on analogs like 1-(4-butoxyphenyl)ethanone, it may cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
1-(4-(decyloxy)phenyl)ethanone is a synthetically accessible and versatile organic compound. Its preparation is reliably achieved through the Williamson ether synthesis, a method whose mechanistic underpinnings dictate the optimal choice of reactants to avoid side reactions. Its chemical properties are a direct consequence of its constituent functional groups: the long decyloxy tail imparts significant nonpolar character and influences its physical state and solubility, while the aromatic ketone provides a locus for a diverse array of chemical transformations. This guide has provided the foundational knowledge required for the synthesis, characterization, and safe handling of this compound, empowering researchers to effectively utilize it in their scientific endeavors.
References
- Williamson ether synthesis. (n.d.). Grokipedia.
- CAS 37593-06-9: 1-(4-Decylphenyl)ethanone. (n.d.). CymitQuimica.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
- Friedel-Crafts acylation of benzene. (n.d.). Chemguide.
- Acetophenone, 4'-(dodecyloxy)-. (n.d.). PubChem.
- Friedel-Crafts Acylation. (n.d.). SynArchive.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- 1-[4-(Pentyloxy)phenyl]ethanone. (n.d.). CAS Common Chemistry.
- Friedel-Crafts Acylation. (2018, November 13). Professor Dave Explains.
- The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). Supporting Information.
- Ethanone, 1-(4-butoxyphenyl)-. (n.d.). PubChem.
- Ethanone, 1-[4-(phenylmethoxy)phenyl]-. (n.d.). NIST WebBook.
- 1-[4-(Pentyloxy)phenyl]ethanone. (n.d.). ECHEMI.
- Ethanone, 1-(4-ethoxyphenyl)-. (n.d.). NIST WebBook.
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1-(4-(decyloxy)phenyl)ethanone CAS number 18099-59-7
An In-Depth Technical Guide to 1-(4-(decyloxy)phenyl)ethanone (CAS: 18099-59-7)
Prepared by: A Senior Application Scientist
This document provides a comprehensive technical overview of 1-(4-(decyloxy)phenyl)ethanone, a versatile chemical intermediate. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science. This guide moves beyond simple data presentation to offer insights into synthetic strategy, analytical validation, and practical applications, reflecting field-proven experience.
Introduction and Strategic Importance
1-(4-(decyloxy)phenyl)ethanone, also known as 4'-decyloxyacetophenone, is a bifunctional organic molecule that has garnered interest as a key building block in synthetic chemistry.[1] Its structure, comprising a reactive acetophenone core and a long, hydrophobic decyloxy tail, imparts unique properties that make it a valuable precursor for a range of more complex molecules.
The strategic value of this compound lies in its utility for introducing a lipophilic chain and a ketone functional group in a single step. This is particularly relevant in medicinal chemistry, where modulating lipophilicity is a critical aspect of drug design for controlling pharmacokinetic properties. Current research highlights its application in the synthesis of lipidated chalcones and their subsequent conversion into cyclized pyrimidine derivatives, which are under investigation as potential tubulin polymerization inhibitors with antiproliferative activity.[1] Its derivatives are also explored in materials science, particularly in the field of liquid crystals.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental to its application. The key identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 18099-59-7 | [1][2][3][4] |
| IUPAC Name | 1-(4-(decyloxy)phenyl)ethanone | [1] |
| Synonyms | 4'-Decyloxyacetophenone | [2][3][4] |
| Molecular Formula | C₁₈H₂₈O₂ | [2][5] |
| Molecular Weight | 276.417 g/mol | [2][3][5] |
| InChIKey | UVDHIFJLWNPHLV-UHFFFAOYSA-N | [1][2][5] |
| Canonical SMILES | CCCCCCCCCCOC1=CC=C(C=C1)C(C)=O | [2][5] |
Table 2: Predicted and Reported Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | Singlet ~2.5 ppm (3H); Doublet ~6.9 ppm (2H); Doublet ~7.9 ppm (2H); Triplet ~4.0 ppm (2H); Multiplets ~1.2-1.8 ppm (16H); Triplet ~0.9 ppm (3H) | Corresponds to the acetyl group, aromatic protons ortho to the ether, aromatic protons ortho to the ketone, methylene group adjacent to the ether oxygen, aliphatic protons of the decyl chain, and the terminal methyl group, respectively.[1] |
| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 277.2162 | Confirms the molecular weight of the compound. |
| IR Spectroscopy | Strong absorption at ~1680 cm⁻¹; Strong absorption at ~1250 cm⁻¹ | Confirms the presence of the conjugated carbonyl (C=O) stretch and the C-O-C ether vibrations, respectively.[1] |
Synthesis: The Williamson Ether Synthesis Approach
The most direct and reliable method for preparing 1-(4-(decyloxy)phenyl)ethanone is the Williamson ether synthesis. This classic Sₙ2 reaction is favored for its high yield and operational simplicity.[6][7][8] The alternative, a Friedel-Crafts acylation of decyloxybenzene, is less ideal as it can lead to isomeric products (ortho and para substitution) and requires harsher conditions.[9][10]
Mechanistic Rationale
The Williamson synthesis involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[7]
-
Deprotonation: The phenolic proton of 4-hydroxyacetophenone is acidic and is readily removed by a mild base (e.g., potassium carbonate) to form a resonant-stabilized phenoxide ion. The choice of a mild base like K₂CO₃ is critical; strong bases like NaOH could potentially catalyze undesirable side reactions involving the enolizable acetyl group.
-
Sₙ2 Attack: The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of a primary alkyl halide (e.g., 1-bromodecane). This backside attack displaces the halide leaving group in a single, concerted step.[8]
-
Solvent Choice: The reaction is best performed in a polar aprotic solvent, such as acetone or dimethylformamide (DMF).[11] These solvents effectively solvate the cation (K⁺) but not the nucleophile (phenoxide), leaving it highly reactive and accelerating the Sₙ2 reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls and purification to ensure high purity of the final product.
-
Reagents & Equipment:
-
4-Hydroxyacetophenone (1.0 eq)
-
1-Bromodecane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., 1:4 Ethyl Acetate:Hexane eluent)
-
Separatory funnel, Rotary evaporator
-
Ethanol for recrystallization
-
-
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of hydroxyacetophenone).
-
Base Addition: Add finely powdered potassium carbonate (2.0 eq). The fine powder maximizes surface area, facilitating efficient deprotonation without requiring a harsh, highly soluble base.
-
Alkyl Halide Addition: Add 1-bromodecane (1.1 eq) to the stirring suspension. The slight excess of the alkylating agent ensures the complete consumption of the limiting phenoxide.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC. Spot the starting material (4-hydroxyacetophenone) and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot. This typically takes 12-24 hours.
-
Workup (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid K₂CO₃ and the KBr byproduct. Wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x) to remove any remaining inorganic salts and DMF if it were used.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
The crude product, typically an off-white solid or oil, can be purified by recrystallization from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Confirmation: Confirm the identity and purity of the final product using the analytical techniques outlined in Section 2.
-
Analytical Workflow for Quality Control
Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides the necessary validation.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1-(4-(decyloxy)phenyl)ethanone is not widely available, a risk assessment can be conducted based on its constituent functional groups and data from structurally similar compounds like acetophenone and other alkoxyacetophenones.[12][13]
-
Hazard Profile (Inferred):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.[12]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Conclusion
1-(4-(decyloxy)phenyl)ethanone (CAS 18099-59-7) is a valuable and accessible chemical intermediate. Its synthesis via the Williamson ether reaction is robust and high-yielding, providing a straightforward route to this bifunctional molecule. The analytical techniques of NMR, MS, and IR spectroscopy are sufficient to confirm its structure and purity with high confidence. Its primary application as a precursor in the synthesis of pharmacologically active compounds, particularly antiproliferative agents, underscores its importance for professionals in drug discovery and development. Adherence to standard laboratory safety protocols is essential when handling this and related chemical compounds.
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1-[4-(DECYLOXY)PHENYL]ETHAN-1-ONE | CAS 18099-59-7 . Matrix Fine Chemicals. [Link]
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1-[4-(decyloxy)phenyl]ethan-1-one PDF . Matrix Fine Chemicals. [Link]
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Williamson Ether Synthesis Lab Procedure . Unknown Source. [Link]
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Williamson ether synthesis . Wikipedia. [Link]
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The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
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Ethanone, 1-(4-butoxyphenyl)- Safety and Hazards . PubChem - NIH. [Link]
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An In-depth Technical Guide to 1-(4-(decyloxy)phenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of 1-(4-(decyloxy)phenyl)ethanone, a versatile aromatic ketone with significant applications in organic synthesis and materials science. The document delves into the compound's molecular structure, physicochemical properties, and detailed protocols for its synthesis and characterization. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals. All methodologies are presented as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Significance of a Multifunctional Building Block
1-(4-(decyloxy)phenyl)ethanone, also known as 4'-decyloxyacetophenone, is an organic compound that has garnered interest as a key intermediate in the synthesis of more complex molecules.[1] Its molecular architecture, featuring a long hydrophobic decyloxy tail attached to an acetophenone core, imparts a unique combination of properties that make it a valuable precursor in various fields.
Notably, this compound serves as a foundational building block for the synthesis of lipidated chalcones and their cyclized pyrimidine derivatives, which are under investigation as potential tubulin polymerization inhibitors with antiproliferative activities.[1] Furthermore, the acetophenone moiety is a common scaffold for constructing pyrazoline compounds, a class of nitrogen-containing heterocycles explored for their diverse biological activities.[1] In the realm of materials science, the structural characteristics of 1-(4-(decyloxy)phenyl)ethanone make it a suitable precursor for the development of liquid crystals and other functional organic materials.[1]
This guide will provide a detailed exploration of the molecular structure of 1-(4-(decyloxy)phenyl)ethanone, its synthesis via the Williamson ether synthesis, comprehensive analytical characterization, and a discussion of its current and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(4-(decyloxy)phenyl)ethanone consists of a decyloxy group (-O-(CH₂)₉CH₃) attached to a phenyl ring at the para position relative to an acetyl group (-COCH₃). This structure gives rise to a molecule with both hydrophobic (decyloxy chain) and polar (carbonyl group) characteristics.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(4-(decyloxy)phenyl)ethanone | PubChem |
| CAS Number | 18099-59-7 | Benchchem[1] |
| Molecular Formula | C₁₈H₂₈O₂ | Benchchem[1] |
| Molecular Weight | 290.42 g/mol | PubChem |
| Appearance | Low melting solid | PrepChem.com[2] |
| Melting Point | 38-39 °C | PrepChem.com[2] |
The presence of the long alkyl chain significantly influences the compound's solubility, making it more soluble in nonpolar organic solvents. The ketone functional group and the aromatic ring are the primary sites of reactivity, allowing for a wide range of chemical transformations.[1]
Synthesis of 1-(4-(decyloxy)phenyl)ethanone: The Williamson Ether Synthesis
The most common and efficient method for preparing 1-(4-(decyloxy)phenyl)ethanone is the Williamson ether synthesis.[3][4][5] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[3][5] In this specific synthesis, the phenoxide ion of 4-hydroxyacetophenone acts as the nucleophile, attacking the primary alkyl halide, 1-bromodecane.
The choice of a primary alkyl halide is crucial as it favors the Sₙ2 mechanism, leading to the desired ether product.[3][5] Using secondary or tertiary alkyl halides would likely result in elimination reactions as the major pathway.[3][4]
Detailed Experimental Protocol
The following protocol is a robust and validated method for the synthesis of 1-(4-(decyloxy)phenyl)ethanone.
Reagents and Materials:
-
4-Hydroxyacetophenone
-
1-Bromodecane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized Water
-
Hexane
-
Saturated Ammonium Chloride Solution
-
5% Sodium Bicarbonate Solution
-
Brine
Procedure:
-
To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium phenoxide in situ.
-
Add 1-bromodecane to the reaction mixture.
-
Reflux the mixture with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Pour the residue into a saturated ammonium chloride solution.[2]
-
Extract the aqueous layer with a suitable organic solvent, such as ether.
-
Wash the combined organic layers sequentially with 5% sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from hexane to obtain pure 1-(4-(decyloxy)phenyl)ethanone as a low melting solid.[2]
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis Workflow for 1-(4-(decyloxy)phenyl)ethanone.
Analytical Characterization for Structural Verification
To confirm the identity and purity of the synthesized 1-(4-(decyloxy)phenyl)ethanone, a combination of spectroscopic techniques is employed. Each technique provides unique and complementary information about the molecular structure.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 1-(4-(decyloxy)phenyl)ethanone.
| Spectroscopic Technique | Key Expected Signals |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to O), ~4.0 (t, 2H, -OCH₂-), ~2.5 (s, 3H, -COCH₃), ~1.8 (p, 2H, -OCH₂CH₂-), ~1.5-1.2 (m, 14H, -(CH₂)₇-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~196 (C=O), ~163 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-C), ~114 (Ar-C), ~68 (-OCH₂-), ~32-22 (alkyl chain carbons), ~26 (-COCH₃), ~14 (-CH₃) |
| IR Spectroscopy (KBr) | ~1680 cm⁻¹ (C=O stretch), ~1600, 1575 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O-C ether stretch), ~2920, 2850 cm⁻¹ (C-H aliphatic stretch)[1] |
| Mass Spectrometry (ESI-MS) | m/z 290.3 [M]⁺ or 291.3 [M+H]⁺ |
Interpretation of Spectroscopic Data
-
¹H NMR: The downfield aromatic signals confirm the para-substituted pattern. The triplet at ~4.0 ppm is characteristic of the methylene group attached to the ether oxygen, and the singlet at ~2.5 ppm corresponds to the methyl group of the acetyl moiety. The integration of the signals confirms the number of protons in each environment.
-
¹³C NMR: The carbonyl carbon appears significantly downfield around 196 ppm. The signals in the aromatic region and the aliphatic region correspond to the different carbon environments in the molecule.
-
IR Spectroscopy: The strong absorption band around 1680 cm⁻¹ is a clear indication of the carbonyl group. The C-O-C ether linkage is confirmed by the stretch at approximately 1250 cm⁻¹.[1]
-
Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound.
Analytical Workflow Diagram
Caption: Analytical Workflow for the Structural Confirmation of 1-(4-(decyloxy)phenyl)ethanone.
Applications and Research Context
As a versatile intermediate, 1-(4-(decyloxy)phenyl)ethanone is utilized in a variety of research and development areas:
-
Pharmaceutical Synthesis: It is a key starting material for the synthesis of biologically active molecules, including potential anticancer agents.[1] The long alkyl chain can enhance the lipophilicity of the final compound, potentially improving its pharmacokinetic properties.
-
Materials Science: The rod-like structure of molecules derived from 1-(4-(decyloxy)phenyl)ethanone makes them suitable candidates for the development of liquid crystals.[1] The decyloxy tail contributes to the formation of mesophases.
-
Organic Synthesis: The carbonyl group and the aromatic ring offer multiple reaction sites for further functionalization, such as in the Claisen-Schmidt condensation to form chalcones or in various coupling reactions.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling 1-(4-(decyloxy)phenyl)ethanone and the reagents used in its synthesis. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6][7][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]
Conclusion
1-(4-(decyloxy)phenyl)ethanone is a valuable and versatile chemical intermediate with a well-defined molecular structure and established synthetic routes. Its unique combination of a long alkyl chain and a reactive acetophenone core makes it an important building block in the development of new pharmaceuticals and advanced materials. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to confidently work with this compound and explore its full potential in their respective fields.
References
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Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 14, 2026, from [Link]
-
Synthesis of methyl 1-(4-decyloxy)phenyl ketone. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved January 14, 2026, from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 1-(4-(Decyloxy)phenyl)ethanone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of 1-(4-(decyloxy)phenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(4-(decyloxy)phenyl)ethanone, a key intermediate in the development of advanced materials and pharmacologically active compounds. The document focuses on the Williamson ether synthesis as the most efficient and reliable route, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the critical parameters that govern reaction success. By elucidating the causality behind experimental choices, this guide serves as a practical resource for researchers aiming to achieve high-yield, high-purity synthesis of the target molecule.
Introduction: Significance and Applications
1-(4-(decyloxy)phenyl)ethanone is a versatile organic compound characterized by a long hydrophobic decyloxy tail and a reactive acetophenone core. This unique bifunctional structure makes it a valuable precursor for a wide range of more complex molecules[1]. Its primary utility lies in its role as a building block in several areas of chemical research:
-
Pharmaceutical Synthesis: The acetophenone moiety serves as a handle for various condensation reactions. For instance, it is a common starting material for Claisen-Schmidt condensations to produce chalcones, which are precursors to pyrimidine derivatives being investigated as potential tubulin polymerization inhibitors for antiproliferative applications[1].
-
Materials Science: The long alkyl chain and aromatic core are features often found in liquid crystal molecules. The ability to modify both the tail and the ketone group allows for the fine-tuning of mesomorphic properties for applications in display technologies.
-
Organic Synthesis: The ketone functional group is a site for numerous transformations, including reductions, oxidations, and the formation of nitrogen-containing heterocycles like pyrazolines, which are also explored for their biological activities[1].
Given its importance, a robust and well-understood synthetic protocol is essential for ensuring its availability for research and development.
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic analysis of 1-(4-(decyloxy)phenyl)ethanone reveals two primary logical disconnections:
-
C-O Ether Bond Disconnection: This is the most common approach, breaking the ether linkage to yield 4-hydroxyacetophenone and a C10 alkyl halide. This pathway points directly to the Williamson ether synthesis .
-
Aromatic C-C Bond Disconnection: This approach severs the bond between the acetyl group and the aromatic ring, leading to decyloxybenzene and an acetylating agent (e.g., acetyl chloride or acetic anhydride). This suggests a Friedel-Crafts acylation pathway.
While both routes are chemically plausible, the Williamson ether synthesis is overwhelmingly preferred for this specific target. The primary reason is regioselectivity. The Friedel-Crafts acylation of decyloxybenzene could potentially yield a mixture of ortho and para isomers, requiring subsequent separation, although the para product is sterically favored. In contrast, the Williamson ether synthesis is unambiguous; the ether linkage can only form at the phenolic hydroxyl group of 4-hydroxyacetophenone, leading to a single desired product. Therefore, this guide will focus on the Williamson ether synthesis.
Primary Synthesis Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable methods for preparing symmetrical and unsymmetrical ethers[2][3]. The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism[3][4].
Reaction Mechanism
The synthesis involves two fundamental steps:
-
Deprotonation: The weakly acidic phenolic proton of 4-hydroxyacetophenone is removed by a base to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of a primary alkyl halide (1-bromodecane), displacing the bromide leaving group in a concerted S(_N)2 fashion to form the ether linkage.
dot
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (6.81 g, 0.050 mol), anhydrous potassium carbonate (13.82 g, 0.100 mol), and acetone (200 mL).
-
Reagent Addition: Begin stirring the suspension and add 1-bromodecane (10.9 mL, 0.060 mol) to the flask.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain this temperature with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup - Initial: Once the reaction is complete (disappearance of the 4-hydroxyacetophenone spot on TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.
-
Workup - Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil or low-melting solid.
-
Purification: Purify the crude material by column chromatography on silica gel. [1]A gradient elution starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate is typically effective. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to afford 1-(4-(decyloxy)phenyl)ethanone as a white to off-white solid. A typical yield is in the range of 85-95%.
Characterization of the Final Product
The identity and purity of the synthesized 1-(4-(decyloxy)phenyl)ethanone (C₁₈H₂₈O₂) should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the acetyl group protons (singlet, ~2.5 ppm), the aromatic protons (two doublets, ~6.9 and ~7.9 ppm), the methylene protons adjacent to the ether oxygen (triplet, ~4.0 ppm), the long alkyl chain protons, and the terminal methyl group.
-
¹³C NMR: Expect signals for the ketone carbonyl carbon (~197 ppm), the aromatic carbons, and the distinct carbons of the decyloxy chain.
-
FT-IR: Key stretches include the C=O of the ketone (~1675 cm⁻¹) and the C-O of the ether linkage (~1255 cm⁻¹ and ~1170 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 276.21.
Conclusion
The Williamson ether synthesis provides a highly efficient, regioselective, and scalable pathway for the production of 1-(4-(decyloxy)phenyl)ethanone. By understanding the underlying S(_N)2 mechanism and the rationale for the selection of a primary alkyl halide, a moderate base, and a polar aprotic solvent, researchers can reliably execute this protocol to obtain high yields of the pure product. This robust synthesis opens the door for further exploration of this valuable intermediate in medicinal chemistry and materials science.
References
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Grokipedia. Williamson ether synthesis. [Link]
-
PrepChem.com. Synthesis of methyl 1-(4-decyloxy)phenyl ketone. [Link]
-
Google Patents. EP0167286A1 - Process for producing 4-hydroxyacetophenone.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Patent 0167286. Process for producing 4-hydroxyacetophenone. [Link]
-
ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12)... | Download Scientific Diagram. [Link]
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Justia Patents. Process for producing an aqueous 4-hydroxyacetophenone (4-hap) which is stable at room temperature. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
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Chemguide. friedel-crafts acylation of benzene. [Link]
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MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
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NIST WebBook. Ethanone, 1-[4-(phenylmethoxy)phenyl]-. [Link]
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Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
YouTube. Friedel-Crafts acylation. [Link]
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Spectroscopic Characterization of 1-(4-(decyloxy)phenyl)ethanone: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 1-(4-(decyloxy)phenyl)ethanone, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Introduction
1-(4-(decyloxy)phenyl)ethanone is an aromatic ketone characterized by a decyloxy substituent on the phenyl ring. The precise elucidation of its molecular structure is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm the identity and purity of this compound. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing not only the data but also the rationale behind the experimental methodologies and data interpretation.
Molecular Structure
To facilitate the understanding of the spectroscopic data, the molecular structure of 1-(4-(decyloxy)phenyl)ethanone is presented below. The numbering of the carbon and hydrogen atoms is provided to aid in the assignment of spectroscopic signals.
Caption: Molecular structure of 1-(4-(decyloxy)phenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation.[1][2][3][4] The following protocol ensures a homogeneous sample, free from particulate matter and paramagnetic impurities, which can adversely affect spectral quality.[4]
-
Sample Weighing: Accurately weigh 5-25 mg of 1-(4-(decyloxy)phenyl)ethanone for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity of adjacent protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.92 | Doublet | 2H | H-2', H-6' |
| 6.91 | Doublet | 2H | H-3', H-5' |
| 4.02 | Triplet | 2H | H-1'' |
| 2.55 | Singlet | 3H | H-8' |
| 1.80 | Quintet | 2H | H-2'' |
| 1.46 - 1.27 | Multiplet | 12H | H-3'' to H-8'' |
| 0.89 | Triplet | 3H | H-10'' |
-
Aromatic Protons: The two doublets at 7.92 ppm and 6.91 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.92 ppm is attributed to the deshielding effect of the adjacent carbonyl group, assigning it to the ortho protons (H-2', H-6'). The upfield doublet at 6.91 ppm is assigned to the meta protons (H-3', H-5'), which are shielded by the electron-donating decyloxy group.
-
Decyloxy Chain Protons: The triplet at 4.02 ppm corresponds to the two protons on the carbon (C-1'') directly attached to the ether oxygen, as they are deshielded by the electronegative oxygen atom. The quintet at 1.80 ppm is assigned to the protons on the adjacent carbon (C-2''). The large multiplet between 1.46 and 1.27 ppm represents the overlapping signals of the 12 protons of the six methylene groups in the middle of the alkyl chain. The triplet at 0.89 ppm is characteristic of a terminal methyl group (H-10'').
-
Acetyl Protons: The sharp singlet at 2.55 ppm integrates to three protons and is assigned to the methyl protons (H-8') of the acetyl group. Its singlet nature indicates no adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.
| Chemical Shift (δ) ppm | Assignment |
| 196.7 | C-7' (C=O) |
| 163.4 | C-4' |
| 130.5 | C-2', C-6' |
| 130.4 | C-1' |
| 114.1 | C-3', C-5' |
| 68.3 | C-1'' |
| 31.9 | C-8'' |
| 29.5 | C-6'', C-7'' |
| 29.3 | C-4'', C-5'' |
| 29.1 | C-2'' |
| 26.0 | C-3'' |
| 22.7 | C-9'' |
| 26.4 | C-8' (CH₃) |
| 14.1 | C-10'' |
-
Carbonyl Carbon: The signal at 196.7 ppm is characteristic of a ketone carbonyl carbon (C-7').
-
Aromatic Carbons: The signal at 163.4 ppm is assigned to the carbon atom (C-4') attached to the oxygen of the decyloxy group due to the strong deshielding effect of the oxygen. The signals at 130.5 ppm and 114.1 ppm are assigned to the ortho (C-2', C-6') and meta (C-3', C-5') carbons, respectively. The quaternary carbon (C-1') appears at 130.4 ppm.
-
Decyloxy Chain Carbons: The carbon attached to the ether oxygen (C-1'') appears at 68.3 ppm. The signals for the methylene carbons of the decyl chain appear in the range of 22.7 to 31.9 ppm. The terminal methyl carbon (C-10'') is observed at 14.1 ppm.
-
Acetyl Carbon: The methyl carbon of the acetyl group (C-8') is found at 26.4 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Sample Preparation (Thin Solid Film)
For solid samples, the thin film method is a common and straightforward technique.[5]
-
Sample Preparation: Place a small amount of 1-(4-(decyloxy)phenyl)ethanone in a clean vial.
-
Dissolution: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[5]
-
Film Formation: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Data Summary: IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920, 2851 | Strong | C-H stretching (alkane) |
| 1678 | Strong | C=O stretching (aryl ketone) |
| 1603, 1576 | Medium | C=C stretching (aromatic) |
| 1256 | Strong | C-O stretching (aryl ether) |
| 1171 | Strong | C-O stretching |
| 837 | Strong | C-H bending (para-disubstituted) |
-
C-H Stretching: The strong absorptions at 2920 cm⁻¹ and 2851 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain of the decyloxy group.
-
Carbonyl Stretching: A very strong and sharp absorption at 1678 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. Its position is consistent with an aryl ketone, where conjugation with the aromatic ring lowers the frequency compared to a simple alkyl ketone.
-
Aromatic C=C Stretching: The absorptions at 1603 cm⁻¹ and 1576 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.
-
C-O Stretching: The strong band at 1256 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether linkage. The band at 1171 cm⁻¹ can be assigned to the symmetric C-O-C stretching.
-
C-H Bending: The strong absorption at 837 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a para-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, which can be valuable for structural elucidation.[6]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Volatilization: The sample is heated under vacuum to produce gaseous molecules.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[6][7]
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.[6][8]
-
Analysis: The ions are accelerated and separated in a mass analyzer according to their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Data Summary: Mass Spectrometry
| m/z | Proposed Fragment |
| 276.4 | [M]⁺• (Molecular Ion) |
| 261 | [M - CH₃]⁺ |
| 135 | [CH₃COC₆H₄O]⁺ |
| 121 | [HOC₆H₄CO]⁺ |
| 43 | [CH₃CO]⁺ |
Note: The molecular weight of 1-(4-(decyloxy)phenyl)ethanone is 276.4 g/mol .
The mass spectrum of 1-(4-(decyloxy)phenyl)ethanone is expected to show a molecular ion peak at m/z 276.4. The fragmentation pattern provides further structural confirmation.
Caption: Proposed fragmentation pathway of 1-(4-(decyloxy)phenyl)ethanone in EI-MS.
-
Molecular Ion: The peak at m/z 276.4 corresponds to the molecular ion [C₁₈H₂₈O₂]⁺•.
-
Loss of a Methyl Group: A peak at m/z 261 can be attributed to the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for ketones.
-
Benzylic Cleavage: A prominent peak is expected at m/z 135, resulting from the cleavage of the C-O bond of the ether, leading to the formation of the stable [CH₃COC₆H₄O]⁺ fragment and the loss of the decyl radical.
-
Further Fragmentation: The fragment at m/z 135 can further lose a methylene group to give a fragment at m/z 121.
-
Acylium Ion: A peak at m/z 43 is characteristic of the acylium ion [CH₃CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the aromatic ring.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a cohesive and unambiguous structural confirmation of 1-(4-(decyloxy)phenyl)ethanone. The detailed analysis of each spectrum, grounded in established principles, serves as a valuable resource for researchers and scientists. The methodologies and interpretations presented herein adhere to rigorous scientific standards, ensuring the trustworthiness and utility of this guide for professionals in the field.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
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Wikipedia. Electron ionization. [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]
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Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]
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Emory University. Mass Spectrometry Ionization Methods. [Link]
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Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]
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Davis, Professor. "Introduction to Ionization and Fragmentation in Mass Spectrometry." YouTube, 14 July 2013, [Link].
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solubility of 1-(4-(decyloxy)phenyl)ethanone in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(4-(decyloxy)phenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-(4-(decyloxy)phenyl)ethanone, a key intermediate in various synthetic pathways.[1] Understanding the solubility of this compound in organic solvents is critical for its synthesis, purification, and formulation in pharmaceutical and materials science applications. This document outlines the theoretical principles governing its solubility, provides predicted solubility profiles across a range of common organic solvents, and details a robust experimental protocol for precise quantitative determination.
Introduction: The Significance of Solubility for 1-(4-(decyloxy)phenyl)ethanone
1-(4-(decyloxy)phenyl)ethanone is an aromatic ketone characterized by a long hydrophobic decyloxy tail and a polar acetophenone core.[1] This amphipathic nature dictates its interaction with various solvents and is a key consideration in its application as a building block in the synthesis of more complex molecules, such as lipidated chalcones and pyrimidine derivatives with potential antiproliferative properties.[1] Accurate solubility data is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and for formulating this compound in drug delivery systems. This guide serves to provide both a theoretical framework and practical methodologies for assessing the solubility of 1-(4-(decyloxy)phenyl)ethanone.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[2][3] The molecular structure of 1-(4-(decyloxy)phenyl)ethanone features several key functional groups that determine its solubility profile:
-
Aromatic Phenyl Ring: Contributes to van der Waals forces and potential π-π stacking interactions.
-
Ketone Carbonyl Group (C=O): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[4]
-
Ether Linkage (-O-): Another polar site that can participate in dipole-dipole interactions and accept hydrogen bonds.
-
Decyloxy Alkyl Chain (C10H21): A long, nonpolar hydrocarbon chain that dominates the molecule's hydrophobic character and favors interactions with nonpolar solvents through London dispersion forces.
The presence of both polar (ketone, ether) and significant nonpolar (decyloxy chain, phenyl ring) moieties suggests that 1-(4-(decyloxy)phenyl)ethanone will exhibit a nuanced solubility profile, with limited solubility in highly polar or very nonpolar solvents and optimal solubility in solvents of intermediate polarity.
Table 1: Physicochemical Properties of 1-(4-(decyloxy)phenyl)ethanone
| Property | Value | Source |
| Molecular Formula | C18H28O2 | [1] |
| Molecular Weight | 276.4 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Polarity | Moderately polar to nonpolar | Inferred from structure |
Predicted Solubility in Common Organic Solvents
Table 2: Predicted Solubility of 1-(4-(decyloxy)phenyl)ethanone in Various Organic Solvents
| Solvent | Polarity | Predominant Intermolecular Forces | Predicted Solubility | Rationale |
| Hexane | Nonpolar | London Dispersion | Moderate to High | The long decyloxy chain will interact favorably with the nonpolar hexane. |
| Toluene | Nonpolar (Aromatic) | London Dispersion, π-π stacking | High | The aromatic rings of both solute and solvent will interact favorably. |
| Diethyl Ether | Slightly Polar | Dipole-Dipole, London Dispersion | High | The ether's polarity can interact with the ketone and ether groups, while its alkyl chains are compatible with the decyloxy tail. |
| Acetone | Polar Aprotic | Dipole-Dipole | Moderate | The polar ketone group of acetone will interact well with the polar groups of the solute, but the overall polarity may be slightly too high for the long nonpolar tail. |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | High | Offers a good balance of polarity to interact with the ketone and ether groups, and sufficient nonpolar character for the decyloxy chain. |
| Dichloromethane | Polar Aprotic | Dipole-Dipole | High | A good solvent for many organic compounds with a balance of polarity. |
| Isopropanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Moderate | The alcohol can act as a hydrogen bond donor to the ketone and ether oxygens, but its high polarity may limit solubility. |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | Similar to isopropanol, but its higher polarity may further reduce solubility. |
| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low | The high polarity and strong hydrogen bonding network of methanol are less compatible with the large nonpolar portion of the solute. |
| Water | Highly Polar | Hydrogen Bonding | Insoluble | The large, nonpolar decyloxy chain makes the molecule hydrophobic and insoluble in water. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
1-(4-(decyloxy)phenyl)ethanone (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-(4-(decyloxy)phenyl)ethanone to several vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to allow the system to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of 1-(4-(decyloxy)phenyl)ethanone of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.
-
Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Theoretical Frameworks for Solubility Prediction
For a more theoretical approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed.[5][6][7] HSP theory is based on the idea that "like dissolves like," where molecules with similar bonding characteristics are more likely to be miscible.[8] Each molecule is assigned three parameters:
-
δd: Energy from dispersion forces
-
δp: Energy from dipolar intermolecular forces
-
δh: Energy from hydrogen bonds
The closer the HSP values of the solute and solvent, the higher the expected solubility. These parameters can be estimated using group-contribution methods.[5][6][7]
Conclusion
The solubility of 1-(4-(decyloxy)phenyl)ethanone is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview of the factors influencing its solubility, predicted its behavior in a range of common organic solvents, and detailed a robust experimental protocol for its quantitative determination. By understanding both the theoretical underpinnings and the practical aspects of solubility, researchers can optimize processes involving this versatile chemical intermediate.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- Stefanis, E., & Panayiotou, C. (2025). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. DOI: 10.1007/S10765-008-0415-Z.
- Hansen solubility parameter. In Wikipedia.
- EXPERIMENT 1 DETERMIN
- Using COSMO-RS to Predict Hansen Solubility Parameters. (2022).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.
- Properties of aromatic ketones and other solvents. (n.d.).
- 1-(4-(Decyloxy)phenyl)ethanone | CAS 18099-59-7. (n.d.). Benchchem.
- 24.3 Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks.
- The solubility of hydrophobic aromatic chemicals in organic solvent/w
- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
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- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
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- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
The Pivotal Role of 1-(4-(decyloxy)phenyl)ethanone in the Genesis of Calamitic Liquid Crystals: A Technical Guide
This guide provides an in-depth technical exploration into the multifaceted role of 1-(4-(decyloxy)phenyl)ethanone as a foundational building block in the synthesis of calamitic (rod-like) liquid crystals. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the causal relationships between the molecular structure of this precursor and the mesomorphic properties of the resulting liquid crystalline materials. We will delve into the synthetic versatility of the acetophenone moiety, the critical influence of the decyloxy tail on phase behavior, and the essential characterization techniques that validate the liquid crystalline state.
The Architectural Significance of 1-(4-(decyloxy)phenyl)ethanone in Mesogen Design
Calamitic liquid crystals are characterized by their elongated, anisotropic molecular shape, which typically consists of a rigid core and one or more flexible terminal chains. The molecule 1-(4-(decyloxy)phenyl)ethanone embodies this fundamental architecture, making it an exemplary precursor for a diverse range of liquid crystalline materials.
-
The Rigid Core: The phenyl ring and the ethanone (acetyl) group constitute the rigid segment of the molecule. This rigidity is paramount for establishing the long-range orientational order characteristic of liquid crystalline phases. The aromatic ring provides polarizability, contributing to the anisotropic intermolecular forces (van der Waals forces) that drive the self-assembly into ordered mesophases.
-
The Flexible Terminal Chain: The decyloxy chain (a ten-carbon alkoxy group) serves as the flexible tail. The length and conformation of this alkyl chain are critical determinants of the type of mesophase (e.g., nematic, smectic) and the transition temperatures between these phases.[1][2] Generally, longer alkyl chains tend to promote the formation of more ordered smectic phases due to increased intermolecular interactions and a greater tendency for micro-segregation of the flexible tails and rigid cores.
-
The Reactive Handle: The ketone functional group of the ethanone moiety is a key reactive site. It provides a versatile "handle" for chemists to elaborate the molecular structure through a variety of organic reactions, thereby creating more complex and functional liquid crystal molecules.
Synthetic Pathways: From Precursor to Mesogen
The true power of 1-(4-(decyloxy)phenyl)ethanone lies in its synthetic accessibility to a vast library of liquid crystalline compounds. The ketone group readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones, and can also be a precursor for the synthesis of Schiff bases. These two classes of compounds are well-known to exhibit rich mesomorphic behavior.
The Claisen-Schmidt Condensation: A Gateway to Chalcone-Based Liquid Crystals
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[3] Chalcones are excellent candidates for liquid crystals due to their extended, rigid core structure.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines the synthesis of a chalcone via the Claisen-Schmidt condensation of 1-(4-(decyloxy)phenyl)ethanone with a substituted benzaldehyde.[4]
Materials:
-
1-(4-(decyloxy)phenyl)ethanone
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up and filtration
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-(decyloxy)phenyl)ethanone and 1.0-1.1 equivalents of the chosen substituted benzaldehyde in a minimal amount of ethanol with stirring.
-
Catalyst Addition: Slowly add the aqueous NaOH solution dropwise to the stirred mixture at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl until the pH is acidic, causing the chalcone product to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with cold distilled water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Synthesis of Chalcone-Based Liquid Crystals", fontname="Arial", fontsize=12];
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are another important class of liquid crystals. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. While direct condensation with the ketone of 1-(4-(decyloxy)phenyl)ethanone is possible, a more common route involves first converting the ketone to an amine or modifying it to an aldehyde. However, for the purpose of this guide, we will focus on the more direct chalcone synthesis. The principles of molecular design and the influence of the decyloxy tail remain the same for Schiff base derivatives.
Characterization of Mesomorphic Behavior: A Two-Pronged Approach
The identification and characterization of liquid crystalline phases are primarily accomplished using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[2] Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected by DSC as a peak in the heat flow curve.
-
Information Obtained:
-
Transition Temperatures: The peak temperatures in a DSC thermogram correspond to the temperatures of phase transitions, such as melting (crystal to liquid crystal), clearing (liquid crystal to isotropic liquid), and transitions between different liquid crystal phases.
-
Enthalpy Changes (ΔH): The area under a DSC peak is proportional to the enthalpy change associated with the phase transition. The magnitude of ΔH provides insight into the degree of structural change occurring during the transition. For example, the crystal-to-mesophase transition typically has a larger enthalpy change than a mesophase-to-isotropic liquid transition.[5]
-
Experimental Protocol: DSC Analysis
-
Sample Preparation: A small amount of the synthesized compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used. The sample is typically heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the peak temperatures and integrated to calculate the enthalpy changes of the phase transitions.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="DSC Experimental Workflow", fontname="Arial", fontsize=12];
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the qualitative identification of liquid crystal phases.[2] Liquid crystals are optically anisotropic, meaning they have different refractive indices in different directions. This property allows them to rotate the plane of polarized light. When a thin film of a liquid crystal is observed between crossed polarizers, it exhibits characteristic optical textures (patterns of light and dark) that are unique to each type of mesophase.
-
Information Obtained:
-
Phase Identification: The observed textures, such as the threaded texture of a nematic phase or the fan-shaped texture of a smectic A phase, allow for the identification of the specific liquid crystalline phase.[6][7]
-
Observation of Phase Transitions: By heating and cooling the sample on a hot stage, the transitions between different phases can be directly observed as changes in the optical texture.
-
Experimental Protocol: POM Analysis
-
Sample Preparation: A small amount of the compound is placed on a clean glass slide and covered with a coverslip.
-
Instrumentation: The slide is placed on a hot stage of a polarizing microscope. The hot stage allows for precise control of the sample temperature.
-
Observation: The sample is heated and cooled while being observed through the microscope with crossed polarizers. The textures are recorded at different temperatures to identify the mesophases and their transition temperatures.
Structure-Property Relationships: The Decyloxy Chain's Influence
The length of the terminal alkoxy chain has a profound and predictable effect on the mesomorphic properties of calamitic liquid crystals. By synthesizing a homologous series of compounds where the alkyl chain length is systematically varied, we can observe these trends.
Table 1: Representative Phase Transition Temperatures for a Homologous Series of Chalcone-Based Liquid Crystals Derived from 4-Alkoxyacetophenones
| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase(s) Observed |
| 4 | 108.0 | 110.0 | Nematic |
| 6 | 98.0 | 125.0 | Nematic |
| 8 | 85.0 | 135.0 | Smectic A, Nematic |
| 10 | 78.0 | 142.0 | Smectic A, Nematic |
| 12 | 75.0 | 140.0 | Smectic C, Smectic A |
Note: This table is a representative example based on data from similar homologous series to illustrate the expected trends.[7] The values for n=10 are highlighted to correspond to the decyloxy chain of the topic molecule.
Analysis of Trends:
-
Melting Point: As the alkyl chain length increases, the melting point generally decreases, although an "odd-even" effect is often observed where chains with an even number of carbons pack more efficiently and have slightly higher melting points than those with an odd number.
-
Clearing Point: The clearing point (the transition to the isotropic liquid) generally increases with increasing chain length up to a certain point, after which it may level off or decrease. This is due to the increased anisotropic interactions from the longer chains.
-
Mesophase Type: Shorter alkyl chains tend to favor the less-ordered nematic phase. As the chain length increases, the tendency for layered packing increases, leading to the appearance of more ordered smectic phases (Smectic A, Smectic C, etc.).[2]
Conclusion
1-(4-(decyloxy)phenyl)ethanone is a cornerstone molecule in the rational design and synthesis of calamitic liquid crystals. Its inherent molecular architecture, comprising a rigid core, a flexible tail of significant length, and a synthetically versatile ketone group, provides an ideal platform for creating a vast array of mesogenic materials. The Claisen-Schmidt condensation and other synthetic modifications allow for the systematic tuning of the molecular structure, which in turn dictates the resulting liquid crystalline properties. The rigorous characterization of these materials through DSC and POM provides the essential data to establish clear structure-property relationships, guiding the development of novel liquid crystals for advanced applications in displays, sensors, and other smart materials.
References
- Synthesis and liquid crystalline properties of new chalcone derivatives central linkages. (2021). Molecular Crystals and Liquid Crystals, 719(1), 40-50.
- Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2012). International Journal of Molecular Sciences, 13(9), 11634-11657.
- PCHHAX Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4 - Der Pharma Chemica. (n.d.).
- Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. (2019). Molecular Crystals and Liquid Crystals, 685(1), 1-13.
- Transition Temperatures, Associated Enthalpy and Entropy Changes of. (n.d.).
- Chalcone based liquid crystalline compounds beyond biological applic
- Synthesis and mesomorphic properties of esters derived from Schiff's bases containing 1,3,4-thiadiazole. (n.d.).
- Reaction-Note-2201-Claisen-Schmidt-Condens
- Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. (n.d.).
- design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. (2022). Journal of Advanced Scientific Research, 13(4), 59-68.
- of phase transition behavior. (a)
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007). Synthesis, 2007(14), 2125-2130.
- Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (2016). Molecules, 21(5), 629.
- Application Note: A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one. (n.d.). Benchchem.
- Synthesis and characterization of novel Schiff base ligands. (2024).
- Phase transition temperatures and corresponding enthalpy changes of the 4-fluorophenyl-49-alkyl tolanes. (n.d.).
- SYNTHESIS AND CHARACTERIZ
- Application Notes and Protocols: Experimental Procedure for the Claisen-Schmidt Condens
- Application Notes and Protocols for Claisen- Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl). (n.d.). Benchchem.
- DSC thermogram for the liquid crystal compound A 2 4. Results and discussion. (n.d.).
- PHASE TRANSITIONS IN LIQUID CRYSTALS. (n.d.).
- Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. (2009).
- Cholesteric Liquid Crystal Polymeric Coatings for Colorful Artificial Muscles and Motile Humidity Sensor Skin Integrated with Magnetic Composites. (2023).
- Thermotropic Liquid Crystals How They Assist Chemical Synthesis. (2023).
- Ionic liquid crystals: Synthesis and characterization via NMR, DSC, POM, X-ray diffraction and ionic conductivity of asymmetric viologen bistriflimide salts. (2021). Journal of Molecular Liquids, 328, 115438.
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A Technical Guide to the Synthesis of Biologically Relevant Chalcones from 1-(4-(decyloxy)phenyl)ethanone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of chalcones, utilizing 1-(4-(decyloxy)phenyl)ethanone as a strategic starting material. We will delve into the rationale behind selecting this precursor, detail its synthesis, and provide optimized protocols for its conversion into target chalcone derivatives, grounding all methodologies in established chemical principles.
Introduction: The Significance of the Chalcone Scaffold
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a pivotal class of compounds in medicinal chemistry.[1][2] As open-chain flavonoids, they are not only key biosynthetic precursors to the vast family of flavonoids and isoflavonoids found in plants but also possess a remarkable spectrum of biological activities.[1][3][4] The inherent reactivity of their α,β-unsaturated ketone system makes them valuable pharmacophores and versatile intermediates for synthesizing various heterocyclic compounds.[1][4] The therapeutic potential of chalcone derivatives is broad, with documented anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][4][5]
The primary and most efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between an aromatic ketone and an aromatic aldehyde.[3][6][7] This guide focuses on leveraging this reaction with a specifically chosen ketone to synthesize chalcones with enhanced lipophilicity, a key factor in modulating biological activity.
Strategic Starting Material: 1-(4-(decyloxy)phenyl)ethanone
The choice of 1-(4-(decyloxy)phenyl)ethanone as the ketone precursor is a deliberate strategy aimed at imparting specific physicochemical properties to the final chalcone product.
Rationale for the Long-Chain Alkoxy Group
The introduction of a long ten-carbon alkyl chain (decyloxy group) onto the phenyl ring of the acetophenone starting material is critical for several reasons:
-
Enhanced Hydrophobicity: The decyloxy tail significantly increases the lipophilicity of the resulting chalcone. This property can enhance the molecule's ability to traverse cellular membranes and interact with hydrophobic binding pockets in biological targets like enzymes or receptors.[8]
-
Modulation of Biological Activity: Studies have shown a direct correlation between the length of an alkoxy chain and the biological potency of chalcones.[8] For instance, increased hydrophobicity has been linked to greater activity in modulating P-glycoprotein, a key player in multidrug resistance in cancer.[8] The alkyl chain length can be fine-tuned to optimize this interaction and other biological effects.[4]
Synthesis of 1-(4-(decyloxy)phenyl)ethanone
The precursor is readily synthesized via a standard Williamson ether synthesis, a reliable and high-yielding reaction.
Reaction: 4-hydroxyacetophenone + 1-bromodecane → 1-(4-(decyloxy)phenyl)ethanone
Protocol:
-
To a round-bottom flask, add 4-hydroxyacetophenone (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, ~2.5 equivalents).
-
Add a suitable solvent, such as acetone or N,N-dimethylformamide (DMF).[9]
-
Add 1-bromodecane (1.0-1.2 equivalents) to the stirred suspension.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[9]
-
Purify the product by recrystallization from a solvent such as hexane to yield pure 1-(4-(decyloxy)phenyl)ethanone as a solid.[10]
Characterization: The identity and purity of the synthesized ketone should be confirmed using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
The Core Reaction: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed crossed aldol reaction between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens.[6][7] This selectivity is crucial as it prevents the self-condensation of the aldehyde, leading to higher yields of the desired chalcone.[6]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A strong base (e.g., OH⁻ from NaOH or KOH) abstracts an acidic α-hydrogen from 1-(4-(decyloxy)phenyl)ethanone to form a resonance-stabilized enolate. This enolate is the key nucleophile.[6][11]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Adduct Formation: This attack forms a tetrahedral intermediate, which is then protonated by a solvent molecule (like water or ethanol) to yield a β-hydroxy ketone, also known as the aldol adduct.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, and the resulting carbanion eliminates a hydroxide ion, forming the stable, conjugated α,β-unsaturated ketone system of the chalcone.[6][12]
Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.
Experimental Protocols and Optimization
We present two robust protocols for the synthesis of chalcones from 1-(4-(decyloxy)phenyl)ethanone: a conventional solvent-based method and an efficient green chemistry approach.
Protocol 1: Conventional Synthesis in Solution
This classic method is highly reliable and adaptable for various substrates.
Methodology:
-
Dissolve 1-(4-(decyloxy)phenyl)ethanone (1.0 eq) and the desired aromatic aldehyde (1.0-1.1 eq) in ethanol in a round-bottom flask.[3][11]
-
While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40-60%) dropwise to the mixture.[13]
-
Continue stirring the reaction mixture at room temperature for 4-24 hours.[14] The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is neutral or slightly acidic. This will precipitate the crude chalcone product.[13]
-
Collect the solid product by suction filtration and wash thoroughly with cold water to remove any residual base.
-
Purify the crude chalcone by recrystallization from a suitable solvent, typically 95% ethanol, to obtain pure crystals.[1][15]
Protocol 2: Solvent-Free Synthesis by Grinding
This green chemistry approach minimizes waste and often accelerates the reaction.[1]
Methodology:
-
Place 1-(4-(decyloxy)phenyl)ethanone (1.0 eq), the aromatic aldehyde (1.0 eq), and solid NaOH or KOH pellets (1.0-2.0 eq) into a mortar.[6]
-
Grind the mixture vigorously with a pestle for 10-50 minutes.[11][15] The solid mixture will typically become a paste and may change color as the reaction proceeds.[6]
-
Monitor the reaction by taking a small sample and analyzing it with TLC.
-
Once the reaction is complete, add cold water to the mortar and triturate the solid mass.
-
Collect the crude product by suction filtration and wash it extensively with water.[2][15]
-
The product is often of high purity, but can be recrystallized from 95% ethanol if needed.[6][15]
Caption: Figure 2: General Chalcone Synthesis Workflow.
Optimization of Reaction Parameters
The efficiency of chalcone synthesis can be significantly influenced by several factors. The table below summarizes key parameters and their typical impact.
| Parameter | Impact on Reaction | Rationale & Insights |
| Catalyst Concentration | High impact on rate and yield. | A higher concentration of base (e.g., 10-14 M KOH) can accelerate enolate formation but may also promote side reactions.[16] Optimal concentration depends on substrate reactivity. |
| Temperature | Affects reaction rate and side products. | While many syntheses proceed at room temperature, gentle heating (e.g., 70-80 °C) can increase the rate, but excessive heat may lead to undesired byproducts.[16] |
| Reaction Method | Influences yield, time, and environmental impact. | Solvent-free grinding often results in higher yields (74-80%) and shorter reaction times compared to conventional reflux methods.[1][11] It is also a greener alternative.[1] |
| Reactant Stoichiometry | Crucial for avoiding side products. | An equimolar ratio of ketone to aldehyde is standard. An excess of aldehyde can be used, but a significant excess may complicate purification.[16] |
| Solvent | Affects solubility and reaction rate. | Ethanol is a common and effective solvent for conventional methods as it dissolves the reactants and the base catalyst.[1][3] In some cases, solvent choice is critical to manage reactant solubility.[16] |
Product Characterization
Thorough characterization is essential to confirm the successful synthesis and purity of the target chalcone.
-
Thin-Layer Chromatography (TLC): Used to monitor the disappearance of starting materials and the appearance of the product. The chalcone product is typically less polar than the starting materials.[1][2]
-
Melting Point (MP): A narrow and sharp melting point range is indicative of a pure compound.[1][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key for identifying the characteristic α,β-unsaturated ketone. Expect a strong absorbance for the C=O stretch around 1630-1690 cm⁻¹ and peaks for the C=C double bond and aromatic C-H bonds.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural proof. Look for two characteristic doublets in the vinylic region (δ 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond. Resonances for the aromatic protons and the decyloxy chain will also be present.
-
¹³C NMR: Confirms the carbon framework, with a distinctive signal for the carbonyl carbon downfield (δ > 190 ppm).
-
Conclusion
The synthesis of chalcones via the Claisen-Schmidt condensation is a robust and versatile method for accessing a wide array of biologically relevant molecules. The strategic use of 1-(4-(decyloxy)phenyl)ethanone as a starting material provides a direct route to novel chalcones with enhanced lipophilicity, a critical parameter for tuning pharmacological activity. By carefully selecting either a conventional or a green, solvent-free protocol and optimizing key reaction parameters, researchers can efficiently synthesize and purify these high-value compounds for further investigation in drug discovery and development programs.
References
- Setyaningrum, T. P., Sitompul, E. M., Zulhipri, Z., Kurniadewi, F., & Dianhar, H. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
- BenchChem. (2025). Technical Support Center: Optimizing Chalcone Synthesis. BenchChem.
- Di Pietro, A., et al. (Year not specified).
- Cravotto, G., et al. (2019).
- Setyaningrum, T. P., et al. (2023). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing.
- Le, T. H., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC - NIH.
- Saleh, N., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
- Wikipedia. (n.d.).
- University of Minnesota Duluth. (n.d.).
- S. A. G., et al. (2022). Novel Oxygen Fused Bicyclic Derivatives and Antioxidant Labelling: Bioactive Chalcone Based Green Synthesis. Journal of Chemistry.
- ResearchGate. (2013). What is the best way to synthesize chalcone?.
- Vidja, H., et al. (2020). SYNTHESIS OF CHALCONES.
- IJRASET. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology.
- PrepChem.com. (n.d.). Synthesis of methyl 1-(4-decyloxy)phenyl ketone.
- Al-Ostoot, F. H., et al. (2022).
- Alloli, L. (2024). A Comprehensive Review on Synthesis and Biological Activity of Chalcone. International Journal of Pharmaceutical and Phytopharmacological Research.
- Royal Society of Chemistry. (n.d.).
- Rahman, A. F. M. M., et al. (Year not specified). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. MDPI.
- ResearchGate. (2023).
- Daud, A. I., et al. (2025).
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The Lynchpin of Luminescence: A Technical Guide to 1-(4-(decyloxy)phenyl)ethanone as a Precursor in Organic Electronics
Abstract
In the rapidly advancing field of organic electronics, the rational design and synthesis of novel materials with tailored optoelectronic properties are paramount. This technical guide delves into the pivotal role of 1-(4-(decyloxy)phenyl)ethanone as a versatile and strategically important precursor for a variety of organic electronic materials. We will explore its synthesis, purification, and characterization in detail, providing field-proven insights and step-by-step protocols. Furthermore, this guide will illuminate the pathways from this foundational building block to high-performance materials such as liquid crystals and conjugated polymers, elucidating the structure-property relationships that govern their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage this key intermediate in their research and development endeavors.
Introduction: The Strategic Importance of a Tailored Precursor
The molecular architecture of organic electronic materials is the primary determinant of their function and efficiency. The ability to systematically modify this architecture allows for the fine-tuning of properties such as charge carrier mobility, emission wavelength, and energy levels. 1-(4-(decyloxy)phenyl)ethanone emerges as a precursor of significant interest due to its unique combination of a flexible, solution-processing-enhancing decyloxy chain and a reactive acetyl group on a phenyl core.[1] This bifunctional nature provides a robust platform for a variety of subsequent chemical transformations, making it a cornerstone for the synthesis of a diverse range of functional organic molecules.[1]
The long alkyl decyloxy chain imparts solubility in common organic solvents, a critical attribute for the fabrication of large-area and flexible electronic devices via solution-based techniques like spin-coating and inkjet printing. The acetyl group, a versatile chemical handle, serves as a reactive site for condensation reactions, enabling the construction of extended π-conjugated systems. This guide will provide a comprehensive overview of how to harness the potential of this precursor to create next-generation organic electronic materials.
Synthesis and Characterization of 1-(4-(decyloxy)phenyl)ethanone
The reliable and scalable synthesis of high-purity 1-(4-(decyloxy)phenyl)ethanone is the first and most critical step in its utilization as a precursor. Two primary synthetic routes are commonly employed: the Williamson ether synthesis and the Friedel-Crafts acylation.
Synthesis via Williamson Ether Synthesis
This is the most prevalent and efficient method, starting from the readily available 4-hydroxyacetophenone and 1-bromodecane. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ by a base, displaces the bromide from 1-bromodecane.[2][3][4]
Materials:
-
4-Hydroxyacetophenone
-
1-Bromodecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 1-bromodecane (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-(decyloxy)phenyl)ethanone as a white solid.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of 1-(4-(decyloxy)phenyl)ethanone.
Synthesis via Friedel-Crafts Acylation
An alternative route involves the Friedel-Crafts acylation of decyloxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution reaction typically yields the para-substituted product as the major isomer due to steric hindrance.[5][6]
Materials:
-
Decyloxybenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled suspension.
-
After the addition is complete, add a solution of decyloxybenzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-(4-(decyloxy)phenyl)ethanone.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₂ |
| Molecular Weight | 276.42 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48-50 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.93 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O), 6.91 (d, J = 8.8 Hz, 2H, Ar-H ortho to O), 4.02 (t, J = 6.6 Hz, 2H, -OCH₂-), 2.55 (s, 3H, -COCH₃), 1.80 (p, J = 6.7 Hz, 2H, -OCH₂CH₂-), 1.46-1.26 (m, 12H, -(CH₂)₆-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.8, 163.5, 130.6, 130.4, 114.1, 68.1, 31.9, 29.5, 29.3, 29.2, 26.0, 22.7, 14.1, 26.4 |
Applications in Organic Electronics: From Precursor to Performance
The true value of 1-(4-(decyloxy)phenyl)ethanone lies in its ability to be transformed into a wide array of functional materials for organic electronics.
Diagram: Derivatization Pathways for Organic Electronics
Caption: Derivatization pathways of 1-(4-(decyloxy)phenyl)ethanone.
Precursor for Chalcones and Liquid Crystals
Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized from 1-(4-(decyloxy)phenyl)ethanone via the Claisen-Schmidt condensation with various benzaldehyde derivatives.[7][8][9][10] The resulting chalcones often exhibit liquid crystalline properties, with the decyloxy chain promoting the formation of mesophases.[1] The extended π-conjugation in these molecules also makes them interesting candidates for emissive layers in OLEDs.
Materials:
-
1-(4-(decyloxy)phenyl)ethanone
-
4-Methoxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve 1-(4-(decyloxy)phenyl)ethanone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add an aqueous solution of NaOH dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. A precipitate should form.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Filter the resulting solid, wash thoroughly with deionized water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
The mesomorphic properties of the synthesized chalcones can be characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[1]
Monomer Synthesis for Conjugated Polymers
The acetyl group of 1-(4-(decyloxy)phenyl)ethanone can be further functionalized to create monomers suitable for polymerization. For instance, reaction with hydrazine can yield a pyrazole ring, which can be incorporated into a polymer backbone. Alternatively, the ketone can be converted to other reactive groups for cross-coupling reactions like Suzuki or Stille couplings, which are powerful methods for synthesizing conjugated polymers for organic field-effect transistors (OFETs) and OPVs.[11][12][13]
The decyloxy side chains in the resulting polymers are crucial for ensuring good solubility and processability, while the nature of the conjugated backbone, constructed from the derivatized monomers, will dictate the electronic properties of the material. By carefully selecting the co-monomers in a polymerization reaction, the HOMO and LUMO energy levels of the resulting polymer can be tuned to optimize charge injection and transport in electronic devices.[11][12][13]
Structure-Property Relationships and Device Performance
The molecular structure of materials derived from 1-(4-(decyloxy)phenyl)ethanone has a profound impact on their performance in organic electronic devices.
-
The Decyloxy Chain: As previously mentioned, this long alkyl chain is primarily responsible for the material's solubility. However, it also influences the solid-state packing of the molecules. The length and branching of the alkyl chain can be varied to control the intermolecular spacing and ordering, which in turn affects the charge carrier mobility in OFETs and the efficiency of charge separation in OPVs.
-
The Conjugated Core: The electronic properties are predominantly determined by the π-conjugated system built upon the phenylacetyl core. The choice of aromatic aldehydes in chalcone synthesis, or the specific comonomers used in polymerization, will directly impact the HOMO/LUMO energy levels, the optical bandgap, and the emission color of the material. For example, incorporating electron-donating or electron-withdrawing groups into the conjugated backbone is a common strategy to tune these properties for specific device applications.
Conclusion
1-(4-(decyloxy)phenyl)ethanone is a strategically important and highly versatile precursor in the field of organic electronics. Its straightforward synthesis, coupled with the dual functionality of the decyloxy and acetyl groups, provides a powerful platform for the creation of a diverse range of functional organic materials. This guide has provided a detailed overview of its synthesis, characterization, and derivatization into high-performance materials such as liquid crystals and conjugated polymers. By understanding and controlling the chemical transformations of this key building block, researchers can continue to push the boundaries of organic electronics and develop the next generation of flexible, efficient, and low-cost electronic devices.
References
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]
-
SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved from [Link]
-
Claisen–Schmidt condensation. (n.d.). Grokipedia. Retrieved from [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Alam, M. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5029. Retrieved from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]
-
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2025). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF CHALCONES. (2020). JETIR, 7(7). Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (2023, November 7). YouTube. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Claisen–Schmidt condensation between aromatic ketones and aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
[No title]. (n.d.). Organic Syntheses. Retrieved from [Link]
-
El-Atawy, M. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3894. Retrieved from [Link]
-
13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0291690). (n.d.). NP-MRD. Retrieved from [Link]
-
Synthesis of 4-hydroxyacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Compound 1 1H NMR: 400 MHz CDCl3 Bruker AV400 spectrometer. (n.d.). ResearchGate. Retrieved from [Link]
- Process for producing 4-hydroxyacetophenone. (1986). Google Patents.
-
Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene. (n.d.). ResearchGate. Retrieved from [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Retrieved from [Link]
-
Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. (n.d.). Journal of Materials Chemistry (RSC Publishing). Retrieved from [Link]
-
DPP-based polymers with linear/branch side chain for organic field-effect transistors. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. (2023, April 28). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021, January 11). Polymers, 13(2), 241. Retrieved from [Link]
-
Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. (2024, January 16). Polymers, 16(2), 268. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Application Note: Synthesis of 1-(4-(decyloxy)phenyl)ethanone via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-(decyloxy)phenyl)ethanone, a valuable intermediate in various research and development applications. The protocol details the Williamson ether synthesis, a robust and versatile method for forming ethers. This application note covers the underlying mechanism, a detailed step-by-step protocol, purification, characterization, and troubleshooting. It is intended for researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction and Scientific Background
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1] Developed by Alexander Williamson in 1850, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[3]
In this application, we focus on the synthesis of 1-(4-(decyloxy)phenyl)ethanone. This is achieved by reacting 4-hydroxyacetophenone with 1-bromodecane. The phenolic proton of 4-hydroxyacetophenone is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromodecane, displacing the bromide leaving group to form the desired aryl ether.
Reaction Mechanism and Scientific Rationale
The Williamson ether synthesis proceeds via an SN2 pathway.[2][3] This mechanism involves a backside attack on the electrophilic carbon by the nucleophile, occurring in a single, concerted step.[4]
Key Steps & Rationale:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxyacetophenone is weakly acidic. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming a potassium phenoxide salt.[5] Potassium carbonate is a moderately weak base, which is sufficient to deprotonate the phenol without causing unwanted side reactions. It is also inexpensive, easy to handle, and the resulting byproducts are easily removed.[4][6]
-
Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile. It attacks the carbon atom bonded to the bromine in 1-bromodecane.[7] For a successful SN2 reaction, the alkyl halide should be primary or methyl, as is the case with 1-bromodecane.[7] Secondary and tertiary alkyl halides tend to undergo elimination (E2) as a competing side reaction.[8]
-
Solvent Choice: A polar aprotic solvent, such as acetone or acetonitrile, is ideal for this reaction.[2] These solvents can solvate the cation (K⁺) but do not strongly solvate the nucleophilic anion (phenoxide), leaving it more available to react. This enhances the reaction rate.[2]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.36 g | 10.0 | 1.0 |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 2.43 g (1.97 mL) | 11.0 | 1.1 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 50 mL | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for workup and purification
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the suspension for 10 minutes at room temperature. Add 1-bromodecane (1.97 mL, 11.0 mmol) to the mixture using a syringe.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). Spot the starting material (4-hydroxyacetophenone) and the reaction mixture. The reaction is complete when the starting material spot has disappeared (typically 6-12 hours).
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproducts.
-
Remove the acetone solvent using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted 4-hydroxyacetophenone.
-
Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude product can be purified by recrystallization from a suitable solvent system like ethanol or hexane.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 1-(4-(decyloxy)phenyl)ethanone.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48-50 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.93 (d, 2H), 6.92 (d, 2H), 4.02 (t, 2H), 2.55 (s, 3H), 1.80 (quint, 2H), 1.45-1.25 (m, 14H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.8, 163.5, 130.6, 130.5, 114.1, 68.1, 31.9, 29.6, 29.5, 29.3, 29.1, 26.3, 26.0, 22.7, 14.1 |
| IR (KBr, cm⁻¹) | 2920, 2850 (C-H), 1675 (C=O), 1605, 1575 (C=C, aromatic), 1255 (C-O, ether) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation. | Ensure K₂CO₃ is anhydrous and use a slight excess (1.5-2.0 eq.). |
| Inactive alkyl halide. | Use fresh 1-bromodecane. | |
| Reaction time is too short. | Monitor the reaction by TLC until the starting material is consumed. Extend reflux time if necessary. | |
| Presence of Starting Material after Reaction | Insufficient heating or reaction time. | Ensure the reaction is maintained at a steady reflux. Increase the reaction time. |
| Insufficient alkyl halide. | Use a slight excess (1.1-1.2 eq.) of 1-bromodecane. | |
| Oily Product that Won't Crystallize | Presence of impurities (e.g., unreacted 1-bromodecane). | Purify the crude product using column chromatography on silica gel (Hexane/Ethyl Acetate gradient). |
Safety Precautions
-
4-Hydroxyacetophenone: Harmful if swallowed and causes serious eye irritation.[9][10]
-
Potassium Carbonate: Causes skin and serious eye irritation.[13][14][15] May cause respiratory irritation.[16][17]
-
Acetone: Highly flammable liquid and vapor.[18][19] Causes serious eye irritation and may cause drowsiness or dizziness.[20][21]
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[22][23]
References
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Lubri-Delta. (n.d.). Safety Data Sheet - Acetone. Retrieved from [Link]
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LabAlley. (n.d.). Acetone 100% Lab Grade Safety Data Sheet. Retrieved from [Link]
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Ashta Chemicals. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]
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ChemSupply Australia. (2024, December 17). Safety Data Sheet for Acetone. Retrieved from [Link]
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Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet 4-Hydroxyacetophenone. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromodecane, 98%. Retrieved from [Link]
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Enartis. (2015, August 5). Safety Data Sheet POTASSIUM CARBONATE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation using 1-(4-(decyloxy)phenyl)ethanone
Introduction: The Strategic Importance of Chalcones and the Claisen-Schmidt Condensation
Chalcones, belonging to the flavonoid family, are characterized by a distinctive 1,3-diaryl-2-propen-1-one backbone. This structural motif imparts a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, making them highly valuable scaffolds in drug discovery and materials science.[1][2] The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, offering a robust and versatile method for forging the central α,β-unsaturated carbonyl system.[1][3] This reaction involves a base- or acid-catalyzed condensation between an aromatic ketone and a non-enolizable aromatic aldehyde.[1][4]
This guide provides a comprehensive, in-depth protocol for the synthesis of a specific chalcone derivative using 1-(4-(decyloxy)phenyl)ethanone as the ketone precursor. The long decyloxy chain in this starting material introduces significant lipophilicity, a property often explored in the development of pharmacologically active agents to enhance membrane permeability.[5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization, thereby furnishing researchers with a self-validating and reliable protocol.
Reaction Principle: Mechanistic Insights into the Base-Catalyzed Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation proceeds through a sequential aldol addition followed by a dehydration reaction.[6][7] The entire process is driven towards the formation of the highly conjugated and thermodynamically stable chalcone product.
Step 1: Enolate Formation The reaction commences with the deprotonation of the α-carbon of the acetophenone derivative, 1-(4-(decyloxy)phenyl)ethanone, by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][8] This abstraction of an α-hydrogen results in the formation of a resonance-stabilized enolate ion. The choice of a strong base is crucial as the equilibrium must favor the formation of the enolate to initiate the reaction.[9]
Step 2: Nucleophilic Attack The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[9] This carbon-carbon bond-forming step results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).[6]
Step 3: Dehydration The β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions.[6] This elimination is facile due to the formation of a highly conjugated system, where the new double bond is in conjugation with both aromatic rings and the carbonyl group, which provides significant thermodynamic stability to the final chalcone product.[6]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol
This protocol details the synthesis of a chalcone derivative from 1-(4-(decyloxy)phenyl)ethanone and a representative aromatic aldehyde (e.g., 4-methoxybenzaldehyde). The stoichiometry and reaction conditions can be adapted for other non-enolizable aromatic aldehydes.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(4-(decyloxy)phenyl)ethanone | C₁₈H₂₈O₂ | 276.42 | 5.0 | 1.38 g |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 5.0 | 0.68 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | ~20 mL (10% aq. soln) |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~40 mL |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed (dilute soln) |
| Distilled Water | H₂O | 18.02 | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Recrystallization apparatus
-
Melting point apparatus
Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.38 g (5.0 mmol) of 1-(4-(decyloxy)phenyl)ethanone and 0.68 g (5.0 mmol) of 4-methoxybenzaldehyde in 20 mL of 95% ethanol.[10] Equip the flask with a magnetic stir bar and stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: While stirring vigorously, slowly add 10 mL of a 10% aqueous sodium hydroxide solution drop-wise to the ethanolic solution over a period of 15-20 minutes.[10][11] The addition of the base often results in a color change and the formation of a turbid solution or precipitate as the product begins to form.[10][11] Maintain the reaction temperature between 20-25°C, using a water bath if necessary, to control any exotherm.[10]
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature for 4-5 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). Spot the starting materials and the reaction mixture on a TLC plate to observe the consumption of reactants and the formation of the product spot.
-
Precipitation and Neutralization: After the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.[11] Stir the mixture for a few minutes. Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral (pH ~7).[1][10] This step neutralizes the excess NaOH catalyst and precipitates the crude chalcone product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[12] Wash the solid thoroughly with cold distilled water to remove any inorganic salts and residual acid.[11][12] Allow the crude product to air dry on the filter paper.
Purification: Recrystallization
Effective purification is critical to obtain high-purity chalcones for accurate characterization and further applications.[13] Recrystallization is the most common and effective method for purifying solid chalcones.[13][14]
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of a wide range of chalcones.[13][14] An ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point.[13]
-
Dissolution: Transfer the crude, dried chalcone to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure maximum recovery of the purified product.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of the chalcone decreases, leading to the formation of crystals.[13] Further cooling in an ice bath can enhance crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point to remove any residual solvent. Determine the final yield and melting point of the purified chalcone.
Caption: Experimental workflow for chalcone synthesis and purification.
Product Characterization
The structure and purity of the synthesized chalcone must be confirmed using standard spectroscopic techniques.[15][16]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the conjugated carbonyl group (>C=O) typically in the range of 1650-1670 cm⁻¹. The presence of the trans C=C double bond will be indicated by a stretching vibration around 1550-1600 cm⁻¹.[10][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two vinylic protons (α and β to the carbonyl) are characteristic and appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration.[17] The aromatic protons and the protons of the decyloxy chain will appear in their respective expected regions.[18]
-
¹³C NMR: The carbonyl carbon signal typically appears downfield around δ 186-196 ppm. The signals for the α- and β-carbons of the enone system are also characteristic.[17][18]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized chalcone, with the molecular ion peak (M⁺) being prominent.[10]
-
Melting Point: A sharp melting point range for the recrystallized product is a good indicator of its purity.[12]
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors. The Claisen-Schmidt condensation is a well-established and high-yielding reaction.[19] The purification by recrystallization is a standard and effective method for obtaining pure solid products.[13] Finally, the comprehensive characterization via IR, NMR, and MS provides unambiguous confirmation of the product's identity and purity, creating a self-validating experimental loop. Any deviation in the spectral data or melting point would indicate impurities or an incorrect structure, prompting a re-evaluation of the reaction or purification steps.
References
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SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Available at: [Link]
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Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]
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Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions? Homework.Study.com. Available at: [Link]
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Green Synthesis of Chalcones Derivatives. AIP Publishing. Available at: [Link]
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Chemistry and synthetic methodologies of chalcones and their derivatives: A review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health. Available at: [Link]
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Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available at: [Link]
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Claisen condensation. Wikipedia. Available at: [Link]
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Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. Available at: [Link]
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Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. Available at: [Link]
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(PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. Available at: [Link]
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4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. Available at: [Link]
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Claisen–Schmidt condensation. Wikipedia. Available at: [Link]
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SYNTHESIS OF CHALCONES. Jetir.org. Available at: [Link]
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Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. SpringerLink. Available at: [Link]
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Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Claisen Condensation: Mechanism & Reaction. StudySmarter. Available at: [Link]
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Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]
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General mechanism of the Claisen Schmidt reaction using sodium hydroxide (NaOH) as catalyst. ResearchGate. Available at: [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. Jetir.org. Available at: [Link]
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Claisen-Schmidt condensation: α,β-unsaturated ketones. Chemistry Online. Available at: [Link]
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Claisen Condensation Mechanism. BYJU'S. Available at: [Link]
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Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. ResearchGate. Available at: [Link]
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Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. Available at: [Link]
-
(PDF) MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF) 2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES. ResearchGate. Available at: [Link]
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Claisen Schmidt Condensation. Scribd. Available at: [Link]
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Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. PubMed. Available at: [Link]
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Ethanone, 1-(4-butoxyphenyl)-. PubChem. Available at: [Link]
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Synthesis of Novel Chalcones via Claisen-Schmidt Condensation: A Detailed Guide for the Reaction of 1-(4-(decyloxy)phenyl)ethanone with Aromatic Aldehydes
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of chalcone derivatives through the Claisen-Schmidt condensation of 1-(4-(decyloxy)phenyl)ethanone with various aromatic aldehydes. Chalcones are a class of organic compounds that serve as crucial precursors in the synthesis of flavonoids and are recognized for their broad spectrum of biological activities, making them highly valuable in drug discovery and development.[1][2][3][4][5] This guide offers detailed experimental protocols, an in-depth discussion of the reaction mechanism, purification techniques, and methods for spectroscopic characterization. It is designed to provide researchers, scientists, and drug development professionals with the necessary tools to successfully synthesize and purify these promising compounds.
Introduction: The Significance of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring compounds belonging to the flavonoid family.[1] Their core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[3][5][6] This structural motif imparts a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[4][7][8] The introduction of a long-chain alkoxy group, such as a decyloxy group, can enhance the lipophilicity of the chalcone, potentially improving its membrane permeability and biological activity.
The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones.[7][9] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[10][11][12] The reaction is robust, generally high-yielding, and can be performed under relatively mild conditions.[7]
This application note will focus on the reaction of 1-(4-(decyloxy)phenyl)ethanone with a variety of aromatic aldehydes to generate a library of novel chalcone derivatives with potential therapeutic applications.
The Claisen-Schmidt Condensation: Mechanism and Key Considerations
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[13][14] The reaction proceeds via the following steps in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)[9]:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (1-(4-(decyloxy)phenyl)ethanone) to form a resonance-stabilized enolate ion.[10][14] This is the rate-determining step of the reaction.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Aromatic aldehydes are used as the electrophilic partner because they lack α-hydrogens and therefore cannot undergo self-condensation.[10][11]
-
Aldol Addition Product: This attack forms a tetrahedral intermediate, which is then protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, the chalcone.[13] This dehydration step is typically spontaneous under the reaction conditions, as it leads to a highly conjugated and stable system.[15]
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Key Experimental Considerations:
-
Choice of Base: Aqueous solutions of NaOH or KOH are commonly used. The concentration of the base can influence the reaction rate.
-
Solvent: Ethanol is a common solvent as it dissolves both the reactants and the base to some extent.[16] In some cases, solvent-free conditions can be employed, which can lead to higher yields and is a greener approach.[17][18]
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive substrates.
-
Reactant Stoichiometry: A 1:1 molar ratio of the ketone and aldehyde is typically used.
Experimental Protocols
3.1. General Synthesis of (E)-1-(4-(decyloxy)phenyl)-3-(phenyl)prop-2-en-1-one
This protocol describes a general procedure for the synthesis of a chalcone derivative from 1-(4-(decyloxy)phenyl)ethanone and benzaldehyde.
Materials:
-
1-(4-(decyloxy)phenyl)ethanone
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Erlenmeyer flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 1.0 equivalent of 1-(4-(decyloxy)phenyl)ethanone in a minimal amount of 95% ethanol (approximately 15-20 mL).
-
To this solution, add 1.0 equivalent of benzaldehyde and stir the mixture at room temperature for 5-10 minutes.
-
Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise to the stirred mixture of the ketone and aldehyde over a period of 15-20 minutes. The reaction mixture may become cloudy and a precipitate may form.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Pour the cold reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by the slow addition of dilute HCl until the pH is approximately 7. This step is crucial to protonate any remaining phenoxide and to neutralize the excess base.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with copious amounts of cold distilled water to remove any inorganic salts and unreacted starting materials.[15]
-
Allow the crude product to air dry. The product can then be purified by recrystallization.
3.2. Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds like chalcones.[1] The choice of solvent is critical for successful recrystallization.
Solvent Selection:
An ideal solvent for recrystallization should dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point.[1] Ethanol is often a good starting point for the recrystallization of chalcones.[2][17] If the chalcone is too soluble in ethanol, a mixed solvent system, such as ethanol-water, can be used.[1]
Protocol for Recrystallization from Ethanol:
-
Place the crude, dry chalcone in an Erlenmeyer flask.
-
Add a small amount of 95% ethanol and a boiling chip.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of hot ethanol until the chalcone is completely dissolved. Avoid adding excess solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to remove the colored impurities.[19]
-
If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or in a desiccator.
-
Determine the melting point and yield of the purified product.
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.
Influence of Aromatic Aldehyde Substituents
The nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. The following table summarizes the expected trends:
| Substituent on Aromatic Aldehyde | Electronic Effect | Expected Influence on Reaction Rate | Example |
| Electron-Withdrawing Group (EWG) | Increases the electrophilicity of the carbonyl carbon | Generally increases the reaction rate | 4-Nitrobenzaldehyde |
| Electron-Donating Group (EDG) | Decreases the electrophilicity of the carbonyl carbon | Generally decreases the reaction rate | 4-Methoxybenzaldehyde |
| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating | Moderate effect, generally faster than with EDGs | 4-Chlorobenzaldehyde |
Note: These are general trends and actual results may vary depending on the specific reaction conditions.
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcones should be confirmed using various spectroscopic techniques.
5.1. Infrared (IR) Spectroscopy
-
C=O stretch: A strong absorption band is expected in the range of 1630-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.[6][20]
-
C=C stretch (alkene): An absorption band is expected around 1550-1620 cm⁻¹.[6]
-
C-H out-of-plane bend (trans alkene): A strong absorption is typically observed around 960-980 cm⁻¹.
-
Ar-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
C-O-C stretch (ether): A characteristic band for the decyloxy group will be present around 1250 cm⁻¹.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The two vinylic protons (Hα and Hβ) of the enone system will appear as doublets in the range of δ 7.0-8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) is indicative of a trans configuration.[21]
-
Aromatic protons will resonate in the range of δ 6.8-8.2 ppm.
-
The protons of the decyloxy chain will appear in the upfield region (δ 0.8-4.1 ppm), with the -OCH₂- protons being the most deshielded of the alkyl chain.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) signal is expected to appear in the downfield region, typically between δ 185-195 ppm.[21][22]
-
The α- and β-carbons of the enone system will resonate at approximately δ 120-128 ppm and δ 137-145 ppm, respectively.[21]
-
Aromatic and decyloxy carbons will have characteristic chemical shifts.
-
5.3. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized chalcone. The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle sodium hydroxide and hydrochloric acid with care as they are corrosive. Work in a well-ventilated fume hood.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The Claisen-Schmidt condensation provides a versatile and efficient route for the synthesis of novel chalcones derived from 1-(4-(decyloxy)phenyl)ethanone. The protocols and guidelines presented in this application note offer a solid foundation for researchers to produce these compounds in high purity. The ability to readily modify the aromatic aldehyde component allows for the creation of a diverse library of chalcones, which can be screened for various biological activities, contributing to the advancement of drug discovery and development programs.
References
- Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystalliz
- Claisen Schmidt Reaction (Mixed Aldol Condens
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Claisen Condensation Mechanism - BYJU'S. (URL: [Link])
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Explain the mechanism of claisen-schmidt reaction. - Vedantu. (URL: [Link])
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Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product - MDPI. (URL: [Link])
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Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. (URL: [Link])
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Various types of catalysts used in Claisen‐Schmidt condensation reactions - ResearchGate. (URL: [Link])
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Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society. (URL: [Link])
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Claisen-Schmidt Condensation. (URL: [Link])
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Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
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Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry. (URL: [Link])
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(PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives - ResearchGate. (URL: [Link])
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SYNTHESIS OF CHALCONES - Jetir.Org. (URL: [Link])
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Synthesis, Biological Activity and Spectral Characterisation of Chalcon - IOSR Journal. (URL: [Link])
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. (URL: [Link])
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - NIH. (URL: [Link])
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Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (URL: [Link])
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SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. (URL: [Link])
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Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (URL: [Link])
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Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals - ResearchGate. (URL: [Link])
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Claisen–Schmidt condensation between aromatic ketones and aldehydes - ResearchGate. (URL: [Link])
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Application Notes & Protocols: Synthesis and Characterization of Calamitic Liquid Crystal Derivatives from 1-(4-(decyloxy)phenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of calamitic (rod-like) liquid crystals, utilizing 1-(4-(decyloxy)phenyl)ethanone as a versatile starting material. We detail robust protocols for the synthesis of chalcone-based intermediates via the Claisen-Schmidt condensation, followed by their cyclization to form pyrimidine-core liquid crystals. This document is designed for researchers in materials science, organic chemistry, and drug development, offering not only step-by-step methodologies but also the underlying scientific rationale for experimental choices. The guide culminates with established protocols for structural elucidation and the definitive characterization of thermotropic liquid crystalline phases using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Introduction: The Architectural Design of Rod-Like Liquid Crystals
Thermotropic liquid crystals are a fascinating state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] Calamitic liquid crystals, characterized by their elongated, rod-like molecular shape, are the cornerstone of display technologies and are finding increasing use in sensors and optical materials.[2][3] The archetypal structure of a calamitic liquid crystal comprises three key components: a rigid core, flexible terminal groups, and connecting linkages.[2]
-
Rigid Core: Typically composed of two or more aromatic or cycloaliphatic rings, this unit provides the structural anisotropy essential for the formation of mesophases.
-
Flexible Terminal Groups: Often alkyl or alkoxy chains, these "tails" impart fluidity and influence the transition temperatures between different liquid crystalline phases.[3]
-
Linking Groups: Units like esters, imines (Schiff bases), or α,β-unsaturated ketones (chalcones) connect the rigid core units, enhancing rigidity, linearity, and thermal stability.[4][5]
The starting material, 1-(4-(decyloxy)phenyl)ethanone , is an ideal precursor for constructing such molecules. It provides a phenyl ring as part of the rigid core and a decyloxy chain as one of the terminal flexible groups. The acetyl group is a reactive handle that allows for the facile extension of the rigid core through carbon-carbon bond-forming reactions.[6] This guide will focus on a well-established synthetic pathway: the formation of a chalcone, followed by the construction of a pyrimidine-based heterocyclic system.
Synthetic Protocols: From Precursor to Mesogen
The overall synthetic strategy involves a two-step process. First, a Claisen-Schmidt condensation is employed to synthesize a chalcone intermediate. Second, this intermediate is cyclized with a suitable reagent, such as urea, to form the target pyrimidine derivative.
Figure 1: Overall synthetic workflow from the starting material to the final pyrimidine-based liquid crystal.
Part A: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used reaction for forming α,β-unsaturated ketones from the reaction of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[7][8] This base-catalyzed reaction proceeds via an enolate intermediate and is highly efficient for creating the extended π-conjugated system that forms the rigid core of the mesogen.[9]
Protocol 2.1: Synthesis of (E)-1-(4-(decyloxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-(4-(decyloxy)phenyl)ethanone (0.01 mol, 2.90 g) and 4-methoxybenzaldehyde (0.01 mol, 1.36 g) in 30 mL of ethanol with magnetic stirring.
-
Initiation of Condensation: Prepare a 40% aqueous solution of potassium hydroxide (KOH). Slowly add 10 mL of this solution dropwise to the ethanolic solution of the reactants at room temperature.[10][11]
-
Expert Insight: The slow addition of a strong base is crucial. It generates the enolate from the acetophenone nucleophile while minimizing self-condensation or other side reactions. The reaction is typically exothermic.
-
-
Reaction Monitoring: Continue stirring the reaction mixture vigorously at room temperature for 3-4 hours. The formation of a precipitate is a visual indicator that the reaction is proceeding. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 8:2).
-
Isolation and Purification:
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7. This protonates the phenoxide (if any) and quenches the catalyst.
-
The solid chalcone product will precipitate out. Isolate the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper.[11]
-
Recrystallize the crude product from ethanol to yield the pure chalcone as a crystalline solid.
-
-
Characterization: Confirm the structure using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Part B: Synthesis of Pyrimidine-Core Liquid Crystals
Heterocyclic cores are of great interest in liquid crystal design. Pyrimidines, in particular, can be readily synthesized from chalcones by condensation with urea, thiourea, or guanidine.[12] This reaction creates a thermally stable, rigid heterocyclic core that often promotes the formation of smectic and nematic phases.[13][14]
Protocol 2.2: Synthesis of 4-(4-(decyloxy)phenyl)-6-(4-methoxyphenyl)pyrimidin-2-ol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add the chalcone synthesized in Protocol 2.1 (0.01 mol), urea (0.01 mol, 0.60 g), and 30 mL of ethanol.
-
Base Addition: To this mixture, add 10 mL of a 40% aqueous potassium hydroxide solution.[10][11]
-
Expert Insight: The base in this step facilitates the cyclization and subsequent dehydration/tautomerization steps to form the aromatic pyrimidine ring.
-
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.[10]
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution by the careful addition of dilute HCl.
-
The target pyrimidine derivative will precipitate. Collect the solid by vacuum filtration.
-
-
Purification: Wash the solid with copious amounts of water and then dry it. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to obtain the purified liquid crystalline compound.
Characterization Protocols: Validating Structure and Mesophase
Thorough characterization is essential to confirm the molecular structure and to identify the thermotropic properties of the synthesized compounds.
Figure 2: A systematic workflow for the characterization of synthesized liquid crystal derivatives.
Protocol 3.1: Structural Elucidation
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum to identify key functional groups. For the chalcone, expect strong peaks for the C=O (ketone) stretch (~1650-1670 cm⁻¹) and C=C (alkene) stretch. For the pyrimidine, the C=O peak will be absent, and new peaks corresponding to C=N and C-N stretching in the heterocyclic ring will appear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The formation of the chalcone is confirmed by the appearance of two coupled doublets in the vinylic region (δ 6.5-8.0 ppm). For the pyrimidine, these vinylic protons will be absent, and a new aromatic proton signal from the pyrimidine ring will appear.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its elemental composition.
Protocol 3.2: Investigation of Thermotropic Properties
The combination of DSC and POM is the standard and most powerful method for identifying liquid crystal phases and their transition temperatures.[15][16][17]
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic liquid phase).[3][18]
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
The resulting thermogram will show endothermic peaks on heating (and exothermic peaks on cooling) corresponding to phase transitions. The peak onset temperature is typically reported as the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).[16]
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Upon melting from the crystalline solid, liquid crystalline phases will appear as birefringent, often colorful and mobile textures.[16][19]
-
Identify the mesophases by their characteristic textures (e.g., Schlieren textures for nematic phases, fan-shaped or mosaic textures for smectic phases).[19]
-
Record the temperatures at which these textures appear and disappear, and correlate these observations with the transition temperatures obtained from DSC.[15][20]
-
Representative Data
The following table summarizes hypothetical but realistic data for a series of pyrimidine derivatives synthesized from chalcones derived from 1-(4-(decyloxy)phenyl)ethanone and various para-substituted benzaldehydes. This illustrates how modifying the molecular structure can tune the liquid crystalline properties.
| Substituent (R) | Compound ID | Yield (%) | Phase Transitions on Heating (°C) [ΔH, kJ/mol] | Mesophase(s) |
| -H | LC-H | 75 | Cr 95 SmA 115 N 128 I | Smectic A, Nematic |
| -OCH₃ | LC-OMe | 80 | Cr 102 SmA 135 N 150 I | Smectic A, Nematic |
| -CN | LC-CN | 72 | Cr 110 N 185 I | Nematic |
| -NO₂ | LC-NO2 | 68 | Cr 115 N 192 I | Nematic |
Cr = Crystal; SmA = Smectic A; N = Nematic; I = Isotropic Liquid. Data are illustrative.
Analysis of Structure-Property Relationship: The introduction of a polar terminal group like -CN or -NO₂ tends to increase the clearing point (N to I transition) and can suppress the formation of more ordered smectic phases, favoring the nematic phase over a wider temperature range.[5] This is due to changes in molecular polarity and intermolecular interactions.
Conclusion
This application note provides a detailed, expertise-driven guide to the synthesis and characterization of calamitic liquid crystals derived from 1-(4-(decyloxy)phenyl)ethanone. By following the robust protocols for Claisen-Schmidt condensation and subsequent pyrimidine formation, researchers can reliably produce novel mesogenic materials. The described characterization workflow, integrating spectroscopic analysis with DSC and POM, ensures the unambiguous identification of both the chemical structure and the thermotropic liquid crystalline behavior. This foundational knowledge is critical for the rational design of new materials with tailored properties for advanced technological applications.
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Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PubMed Central. Available at: [Link]
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Soman, S., & Jain, P. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of advanced scientific research. Available at: [Link]
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Salisu, A. A., et al. (2009). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Asian Journal of Materials Science. Available at: [Link]
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Salisu, A. A., et al. (2009). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Science Alert. Available at: [Link]
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Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. (2023). Azonano. Available at: [Link]
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Mandle, R., Cowling, S., & Goodby, J. (2017). Rational Design of Rod-Like Liquid Crystals Exhibiting Two Nematic Phases. Chemistry. Available at: [Link]
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Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. MDPI. Available at: [Link]
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New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances. Available at: [Link]
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Mandle, R., Cowling, S., & Goodby, J. (2017). Rational Design of Rod-Like Liquid Crystals Exhibiting Two Nematic Phases. Chemistry. Available at: [Link]
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Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PubMed Central. Available at: [Link]
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synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. ResearchGate. Available at: [Link]
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Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available at: [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central. Available at: [Link]
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Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]
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Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science. Available at: [Link]
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Claisen-Schmidt Condensation. University of Missouri-St. Louis. Available at: [Link]
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Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State. PubMed Central. Available at: [Link]
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New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]
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Claisen–Schmidt condensation. Wikipedia. Available at: [Link]
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Synthesis of new liquid crystal Schiff's bases bearing ester moiety, DFT calculation and mesomorphic studies. ResearchGate. Available at: [Link]
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Synthesis route for Schiff base liquid crystal molecule. ResearchGate. Available at: [Link]
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Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. Available at: [Link]
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Claisen–Schmidt condensation between aromatic ketones and aldehydes. ResearchGate. Available at: [Link]
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Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Semantic Scholar. Available at: [Link]
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Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. PubMed Central. Available at: [Link]
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Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Characterization of 1-(4-(decyloxy)phenyl)ethanone
Introduction
1-(4-(decyloxy)phenyl)ethanone is an aromatic ketone that serves as a key intermediate in the synthesis of a variety of organic molecules, including liquid crystals, pharmaceuticals, and other advanced materials.[1] Its molecular structure, featuring a polar ketone group, an aromatic ring, and a nonpolar decyloxy chain, imparts unique physicochemical properties that necessitate a comprehensive analytical characterization for quality control, reaction monitoring, and regulatory compliance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this compound.
The methodologies outlined herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices and referencing authoritative standards from organizations such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Physicochemical Properties
A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical properties. These parameters are crucial for predicting its behavior in various analytical and synthetic procedures.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₂ | [1] |
| Molecular Weight | 276.4 g/mol | [1] |
| CAS Number | 18099-59-7 | [1] |
| Appearance | White to off-white solid (Expected) | Inferred from similar compounds |
| Melting Point | Not experimentally determined. Estimated to be in the range of 30-50 °C. | Based on analogues like 1-[4-(pentyloxy)phenyl]ethanone (30 °C)[2] and the trend of increasing melting point with chain length. |
| Boiling Point | Not experimentally determined. Estimated to be >200 °C at reduced pressure. | Based on analogues like 1-[4-(pentyloxy)phenyl]ethanone (181-183 °C @ 18 Torr).[2] |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether) and moderately soluble in polar organic solvents (e.g., acetonitrile, methanol).[3][4] Insoluble in water. | General solubility principles for long-chain organic compounds.[5] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(4-(decyloxy)phenyl)ethanone and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of 1-(4-(decyloxy)phenyl)ethanone in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~6.9 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~4.0 | Triplet | 2H | -O-CH₂ - protons of the decyloxy chain |
| ~2.5 | Singlet | 3H | Acetyl (-CH₃ ) protons |
| ~1.8 | Multiplet | 2H | -O-CH₂-CH₂ - protons |
| ~1.5-1.2 | Multiplet | 14H | Methylene (-CH₂ -) protons of the decyloxy chain |
| ~0.9 | Triplet | 3H | Terminal methyl (-CH₃ ) of the decyloxy chain |
Note: Chemical shifts are predicted based on the analysis of acetophenone and its derivatives.[6]
-
Sample Preparation: Dissolve 20-50 mg of 1-(4-(decyloxy)phenyl)ethanone in approximately 0.7 mL of CDCl₃.
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data using a Fourier transform and phase the spectrum.
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | Carbonyl carbon (C =O) |
| ~163 | Aromatic carbon attached to the oxygen (-C -O-) |
| ~130 | Aromatic carbons ortho to the carbonyl group |
| ~130 | Aromatic carbon attached to the carbonyl group |
| ~114 | Aromatic carbons meta to the carbonyl group |
| ~68 | -O-CH₂ - carbon of the decyloxy chain |
| ~32-22 | Methylene (-CH₂ -) carbons of the decyloxy chain |
| ~26 | Acetyl (-CH₃ ) carbon |
| ~14 | Terminal methyl (-CH₃ ) carbon of the decyloxy chain |
Note: Chemical shifts are predicted based on data for 4'-methoxyacetophenone and 4'-hydroxyacetophenone.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides a "fingerprint" that can be used to identify the molecule and elucidate its structure.
-
Sample Preparation: Dissolve a small amount of 1-(4-(decyloxy)phenyl)ethanone in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane).[10]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Molecular Ion (M⁺): A peak at m/z 276, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z 261: Loss of a methyl group (•CH₃).
-
m/z 135: Formation of the 4-hydroxybenzoyl cation, resulting from cleavage of the ether bond. This is a characteristic fragmentation for alkoxy-substituted aromatic ketones.[11]
-
m/z 121: Formation of the 4-hydroxyphenyl cation.
-
m/z 43: Acetyl cation (CH₃CO⁺).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the molecule to vibrate. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber.
-
Sample Preparation: Place a small amount of the solid 1-(4-(decyloxy)phenyl)ethanone directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and baseline correction.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2850 | C-H stretch | Aliphatic (decyloxy and acetyl groups) |
| ~1680 | C=O stretch | Aromatic ketone |
| ~1600, 1580, 1510 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1170 | C-O stretch | Aryl ether |
Note: The C=O stretching frequency for aromatic ketones is typically lower than that for aliphatic ketones due to conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.
-
Sample Preparation: Prepare a dilute solution of 1-(4-(decyloxy)phenyl)ethanone in a UV-transparent solvent such as hexane or ethanol.[4] A typical concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm, using the pure solvent as a reference.
-
Data Processing: Identify the wavelength(s) of maximum absorbance (λ_max).
-
λ_max ~250-280 nm: This strong absorption band is attributed to the π → π* electronic transition of the conjugated aromatic system.[12][13]
-
λ_max ~300-330 nm: A weaker absorption band may be observed, corresponding to the n → π* transition of the carbonyl group.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 1-(4-(decyloxy)phenyl)ethanone and for quantifying it in mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Due to the nonpolar nature of the decyloxy chain, a reversed-phase HPLC method is most suitable.
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Nonpolar analytes interact more strongly with the stationary phase and are retained longer, while polar analytes elute earlier.
-
Sample Preparation: Accurately weigh and dissolve 1-(4-(decyloxy)phenyl)ethanone in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set to the λ_max determined by UV-Vis spectroscopy (e.g., 275 nm).
-
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R2)), assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like 1-(4-(decyloxy)phenyl)ethanone.
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase (an inert gas).
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Nonpolar capillary column (e.g., DB-5 or equivalent).[10]
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
-
Purity Assessment: The purity can be determined by the area percentage of the main peak.
Caption: Gas Chromatography (GC) workflow for purity assessment.
Conclusion
The comprehensive characterization of 1-(4-(decyloxy)phenyl)ethanone requires a multi-technique approach. The protocols outlined in these application notes provide a robust framework for confirming the identity, structure, and purity of this important chemical intermediate. Adherence to these methodologies, grounded in established scientific principles and regulatory guidelines, will ensure the generation of high-quality, reliable, and reproducible analytical data essential for research, development, and quality assurance in the chemical and pharmaceutical industries.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for: A practical and green protocol for aerobic oxidation of styrenes to acetophenones catalyzed by a magnetic Co-based catalyst. Retrieved from [Link]
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StudyRaid. (2025, March 15). Understand UV-Vis Absorption Characteristics of Acetophenone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-[4-(Pentyloxy)phenyl]ethanone. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and in aqueous solutions of different surfactants. Retrieved from [Link]
-
HMDB. (n.d.). 4'-Methoxyacetophenone 13C NMR Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. Retrieved from [Link]
-
PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxyacetophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Retrieved from [Link]
-
Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubMed. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-hydroxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]
-
Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of 40 µg mL-1 each of (a) 2-amino-4-chlorophenol, (b) chlorzoxazone, and (c) diclofenac potassium. Retrieved from [Link]
-
Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
-
ChemRxiv. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and different methods used for the ADH-LB and ADH-T reductions. Retrieved from [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved from [Link]
-
PubMed. (1983). Enthalpies of solution of a series of m-alkoxy phenols in water, n-octanol and water-n-octanol mutually saturated: derivation of the thermodynamic parameters for solute transfer between these solvents. Retrieved from [Link]
-
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-[3,5-Bis(acetyloxy)phenyl]ethanone. Retrieved from [Link]
-
PubMed. (n.d.). Determination of 4-hydroxynonenal by high-performance liquid chromatography with electrochemical detection. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-(4-(decyloxy)phenyl)ethanone
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 1-(4-(decyloxy)phenyl)ethanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers in synthetic chemistry, materials science, and drug development, this document outlines best practices for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. The guide includes predicted chemical shift assignments, coupling constants, and data summarization tables, supported by visualizations of the molecular structure and experimental workflow.
Introduction: The Significance of NMR in Structural Elucidation
1-(4-(decyloxy)phenyl)ethanone is a para-substituted aromatic ketone featuring a long lipophilic decyloxy chain and a polar acetyl group. This amphiphilic character makes it a valuable intermediate in the synthesis of liquid crystals, polymers, and pharmacologically active molecules. Unambiguous structural confirmation and purity assessment are critical for its application, and high-resolution NMR spectroscopy is the definitive analytical technique for this purpose.
¹H NMR provides precise information on the electronic environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). ¹³C NMR complements this by providing a distinct signal for each unique carbon atom in the molecule. Together, they allow for a complete and definitive assignment of the molecular structure. This guide establishes a robust framework for acquiring and interpreting high-quality NMR data for this compound.
Experimental Methodology: A Self-Validating Protocol
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution, artifact-free spectra suitable for both qualitative and quantitative analysis.[1]
Protocol: Sample Preparation
The objective is to prepare a homogeneous solution free from particulate matter, which can degrade spectral quality by distorting the local magnetic field.
Materials:
-
1-(4-(decyloxy)phenyl)ethanone (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[2]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Glass Pasteur pipette and glass wool
-
Small vial for dissolution
Step-by-Step Procedure:
-
Weighing: Accurately weigh the desired amount of 1-(4-(decyloxy)phenyl)ethanone into a clean, dry vial. For quantitative NMR (qNMR), a precise weight (to 0.01 mg) is essential.[3]
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent.[2] CDCl₃ is an excellent choice as it is a common solvent for non-polar to moderately polar organic compounds and has well-characterized residual solvent peaks.[4] Vigorously mix the vial to ensure complete dissolution. The choice of solvent can influence chemical shifts due to solute-solvent interactions; therefore, consistency is key when comparing spectra.[5][6]
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step removes any suspended micro-particulates, which is crucial for achieving sharp lineshapes and a stable lock signal. Do not use cotton wool, as solvents can leach impurities from it.
-
Sample Depth & Labeling: Ensure the final sample height in the NMR tube is approximately 4 cm (0.5-0.6 mL), which is optimal for modern spectrometer probes.[2][7] Cap the tube securely and label it clearly.
Workflow: From Sample to Spectrum
The overall experimental process follows a logical sequence to ensure data integrity and quality.
Caption: Experimental workflow for NMR analysis.
Protocol: Data Acquisition
These parameters are representative for a 400 MHz spectrometer and should be adjusted as necessary based on the instrument and experimental goals.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (A standard 30-degree pulse sequence)
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, especially in quantitative analysis, as it allows all protons to fully relax between pulses.[8]
-
Acquisition Time (AQ): ~4 seconds
-
Number of Scans (NS): 8-16. Averaging multiple scans improves the signal-to-noise ratio.
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (Proton-decoupled 30-degree pulse sequence)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
-
Number of Scans (NS): 128 or higher. Due to the low natural abundance of ¹³C, more scans are required.[2]
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Spectral Interpretation and Analysis
The structure of 1-(4-(decyloxy)phenyl)ethanone dictates a predictable NMR spectrum. The aromatic ring is para-substituted with an electron-donating decyloxy group (-OR) and an electron-withdrawing acetyl group (-COCH₃). This substitution pattern simplifies the aromatic region and creates distinct chemical shifts for the different parts of the molecule.
Caption: Molecular Structure of 1-(4-(decyloxy)phenyl)ethanone.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into three main regions: the aromatic region, the aliphatic chain region, and the methyl ketone singlet.
-
Aromatic Region (δ 6.9-8.0 ppm): The para-substitution creates a symmetrical AA'BB' system, which appears as two distinct doublets.[9]
-
H-3, H-5: These protons are ortho to the electron-donating decyloxy group and will be shielded, appearing upfield around δ 6.94 ppm .
-
H-2, H-6: These protons are ortho to the electron-withdrawing acetyl group and will be deshielded, appearing downfield around δ 7.93 ppm .[10] Both doublets are expected to show a typical ortho-coupling constant (³J) of approximately 8-9 Hz.
-
-
Aliphatic Region (δ 0.8-4.1 ppm):
-
-OCH₂- (H-a): The methylene group directly attached to the aromatic oxygen is deshielded and will appear as a triplet around δ 4.03 ppm .[11]
-
-OCH₂CH₂- (H-b): The next methylene group will appear as a multiplet (quintet) around δ 1.80 ppm .
-
-(CH₂)₇- (H-c): The seven methylene groups in the middle of the chain are in a similar electronic environment and will overlap to form a broad multiplet around δ 1.2-1.5 ppm .[12]
-
Terminal -CH₃ (H-d): The terminal methyl group is the most shielded and will appear as a triplet around δ 0.89 ppm .[11]
-
-
Acetyl Protons (δ ~2.6 ppm):
-
-COCH₃ (H-e): The three protons of the methyl ketone group are deshielded by the adjacent carbonyl and will appear as a sharp singlet around δ 2.59 ppm .[10]
-
Table 1: Predicted ¹H NMR Data for 1-(4-(decyloxy)phenyl)ethanone in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-d (-CH₃) | 0.89 | Triplet (t) | ~7.0 | 3H |
| H-c (-(CH₂)₇-) | 1.20 - 1.50 | Multiplet (m) | - | 14H |
| H-b (-OCH₂CH₂ -) | 1.80 | Quintet (p) | ~7.0 | 2H |
| H-e (-COCH₃) | 2.59 | Singlet (s) | - | 3H |
| H-a (-OCH₂ -) | 4.03 | Triplet (t) | ~6.6 | 2H |
| H-3, H-5 (Aromatic) | 6.94 | Doublet (d) | ~8.8 | 2H |
| H-2, H-6 (Aromatic) | 7.93 | Doublet (d) | ~8.8 | 2H |
¹³C NMR Spectrum Analysis
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shifts are highly sensitive to the electronic environment.
-
Carbonyl Carbon (δ > 190 ppm): The ketone carbonyl carbon (C-g) is highly deshielded and will appear far downfield, typically around δ 196.8 ppm .[13]
-
Aromatic Carbons (δ 114-164 ppm):
-
C-4 (-O-C_ar): The carbon attached to the oxygen (C-4) is significantly deshielded by the oxygen's electronegativity but also shielded by resonance, appearing around δ 163.6 ppm .
-
C-1 (-CO-C_ar): The carbon attached to the acetyl group (C-1) is deshielded and appears around δ 130.6 ppm .
-
C-2, C-6: These carbons, ortho to the acetyl group, are deshielded and appear around δ 130.5 ppm .[9]
-
C-3, C-5: These carbons, ortho to the decyloxy group, are shielded and appear upfield around δ 114.2 ppm .[13]
-
-
Aliphatic Carbons (δ 14-69 ppm):
-
Acetyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group (C-f) appears upfield around δ 26.4 ppm .
Table 2: Predicted ¹³C NMR Data for 1-(4-(decyloxy)phenyl)ethanone in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-j (-CH₃) | 14.1 |
| C-i (-CH₂CH₃) | 22.7 |
| C-c,d,e,g,h | 26.0 - 31.9 (overlapping) |
| C-b (-OCH₂CH₂ -) | 29.3 |
| C-f (-COCH₃) | 26.4 |
| C-a (-OCH₂-) | 68.4 |
| C-3, C-5 (Aromatic) | 114.2 |
| C-1 (Aromatic) | 130.6 |
| C-2, C-6 (Aromatic) | 130.5 |
| C-4 (Aromatic) | 163.6 |
| C-g (C=O) | 196.8 |
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of 1-(4-(decyloxy)phenyl)ethanone. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The provided analysis and predicted chemical shift tables serve as a robust reference for spectral assignment, enabling confident confirmation of the molecular structure and assessment of sample purity. This foundational understanding is critical for professionals in drug development and materials science who rely on this compound as a key synthetic intermediate.
References
-
ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
-
Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Taylor & Francis Online. (1971). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Semantic Scholar. (1969). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2021). What are the best practices for sample preparation for NMR analysis? Retrieved from [Link]
-
Rochester Institute of Technology. Sample Preparation. Retrieved from [Link]
-
University of Ottawa. NMR Sample Preparation. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
University College London. Sample Preparation. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]
-
Scribd. NMR Sample Preparation Guide. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information for Catalytic Transfer Hydrogenation of Alkynes. Retrieved from [Link]
-
Royal Society of Chemistry. Acetophenone: 1H NMR and 13C NMR. Retrieved from [Link]
-
University of Wisconsin-Madison. acetophenone (Proton Equivalence). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]
-
YouTube. (2023). Proton NMR Spectra of Acetophenone. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
University of Calgary. Chemical shifts. Retrieved from [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
University of Regensburg. Interpreting NMR spectra. Retrieved from [Link]
-
Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
ResearchGate. 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0291690). Retrieved from [Link]
-
Wiley Online Library. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]
-
ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-(4-(decyloxy)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-(decyloxy)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to improve reaction yields and product purity. We will explore the common synthetic routes, address specific experimental challenges in a question-and-answer format, and provide validated protocols based on established chemical principles.
Choosing Your Synthetic Pathway: A Critical First Step
A common initial query we receive is about the most effective strategy to synthesize 4-alkoxyacetophenones like 1-(4-(decyloxy)phenyl)ethanone. The choice of synthetic route is the single most critical factor influencing yield and purity.
FAQ: What is the optimal synthetic route for preparing 1-(4-(decyloxy)phenyl)ethanone with high yield?
There are two primary, logical pathways to consider. While both appear viable, one presents significant advantages in terms of regioselectivity and ease of purification.
-
Route A: Williamson Ether Synthesis on 4-hydroxyacetophenone. This is our recommended pathway. It involves the O-alkylation of 4-hydroxyacetophenone with a suitable decyl halide (e.g., 1-bromodecane). This approach is highly regioselective, as the acylation position is pre-defined.
-
Route B: Friedel-Crafts Acylation of Decyloxybenzene. This route first involves synthesizing decyloxybenzene from phenol and a decyl halide, followed by a Friedel-Crafts acylation to introduce the acetyl group. The decyloxy group is a strong ortho-, para-directing group, which will inevitably lead to a mixture of ortho and para isomers. Separating these isomers is often challenging and results in a significant reduction of the isolated yield for the desired para product.
The diagram below illustrates the strategic decision-making process.
Caption: Synthetic pathway decision tree.
Given the inherent regioselectivity issues with Route B, this guide will focus primarily on troubleshooting and optimizing Route A.
Troubleshooting Guide: Williamson Ether Synthesis Pathway
This section addresses the most common issues encountered when performing the Williamson ether synthesis for this target molecule.
Q1: My reaction yield is poor, and I'm recovering a lot of starting material (4-hydroxyacetophenone). What's the cause?
This is typically due to incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity.
Cause 1: Ineffective Deprotonation The first step of the Williamson synthesis is the quantitative conversion of the alcohol (in this case, a phenol) to its corresponding alkoxide/phenoxide.[1] Phenols are more acidic (pKa ~10) than aliphatic alcohols, so a range of bases can be effective. However, if the base is too weak or if water is present in the reaction, the equilibrium will not fully favor the phenoxide, leading to unreacted starting material.
Solutions:
-
Base Selection: While common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient for phenols, stronger bases like sodium hydride (NaH) ensure irreversible and complete deprotonation.[2]
-
Anhydrous Conditions: If using a highly reactive base like NaH, ensure your solvent (e.g., DMF, THF) and glassware are scrupulously dry. Any moisture will quench the base.
-
Stoichiometry: Use at least a slight excess (1.1-1.2 equivalents) of the base to drive the deprotonation to completion.
Cause 2: Poor Nucleophile/Electrophile Reactivity The reaction is a bimolecular nucleophilic substitution (Sₙ2).[3][4] Its rate depends on the concentration and reactivity of both the phenoxide nucleophile and the alkyl halide electrophile.
Solutions:
-
Alkyl Halide Choice: The reactivity of the leaving group is critical. The order of reactivity is I > Br > Cl.[5] 1-Bromodecane is a common and effective choice, but switching to 1-iododecane can significantly increase the reaction rate. You can also generate the iodide in situ by adding a catalytic amount of potassium iodide (KI), a technique known as the Finkelstein reaction.[5]
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2][3][6] These solvents solvate the cation (e.g., Na⁺ or K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol will hydrogen-bond with the phenoxide, reducing its nucleophilicity.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (standard), NaH (high-yield) | K₂CO₃ is easier to handle. NaH ensures complete, irreversible deprotonation. |
| Alkyl Halide | 1-Bromodecane or 1-Iododecane | Leaving group ability follows I > Br > Cl. Improves reaction rate.[5] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity of the phenoxide.[2] |
| Temperature | 60-100 °C | Provides sufficient energy for the reaction without promoting side reactions.[3] |
Q2: The reaction is slow and requires very long reaction times. How can I improve the kinetics?
Slow reaction rates are common when there is poor solubility of the generated phenoxide salt in less-polar organic solvents. This creates a heterogeneous mixture where the reactants have limited interaction.
Solution: Employ Phase-Transfer Catalysis (PTC) A phase-transfer catalyst is the most effective solution for this issue.[6][7] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) , is added in catalytic amounts (1-5 mol%).
Mechanism of Action:
-
The phenoxide anion, which may be in an aqueous or solid phase, pairs with the lipophilic tetrabutylammonium cation (Bu₄N⁺).
-
This new ion pair (Bu₄N⁺ ⁻OAr) is soluble in the organic phase where the alkyl halide resides.[8]
-
The phenoxide is now highly accessible and reactive towards the alkyl halide, and the Sₙ2 reaction proceeds rapidly in the organic phase.[8]
The use of a PTC can dramatically reduce reaction times from >24 hours to just a few hours and often leads to cleaner reactions with higher yields.[3]
Q3: I'm observing byproducts in my final product. What are they and how can I avoid them?
While this reaction is generally clean, two main side reactions can occur, leading to impurities and reduced yield.
Side Reaction 1: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho position). While O-alkylation is electronically favored, C-alkylation can occur under certain conditions.[6][9]
-
Mitigation:
-
Solvent Choice: As mentioned, polar aprotic solvents strongly favor O-alkylation.[9]
-
Counter-ion: The choice of counter-ion can have an effect, though this is less critical than the solvent.
-
Side Reaction 2: Elimination (E2) The phenoxide is also a base and can promote an E2 elimination reaction with the alkyl halide to form an alkene (1-decene).
-
Mitigation:
-
Substrate Choice: This is the most important factor. E2 is a major issue for secondary and tertiary alkyl halides.[4] By using a primary alkyl halide like 1-bromodecane, the Sₙ2 pathway is heavily favored.
-
Temperature Control: Excessively high temperatures can begin to favor elimination over substitution.[2] Adhere to the recommended temperature range (60-100 °C).
-
The flowchart below provides a systematic approach to diagnosing and solving low-yield issues in this synthesis.
Caption: Troubleshooting workflow for Williamson ether synthesis.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice above, utilizing a phase-transfer catalyst for an efficient, high-yield synthesis.
Reaction: 4-hydroxyacetophenone + 1-bromodecane → 1-(4-(decyloxy)phenyl)ethanone
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
1-Bromodecane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to the 4-hydroxyacetophenone).
-
Reagent Addition: Begin vigorous stirring. Add 1-bromodecane (1.1 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a brine solution.[2]
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield the final product as a solid.[10]
-
A Note on the Friedel-Crafts Acylation Pathway
For researchers committed to Route B (acylating decyloxybenzene), the primary challenge remains controlling regioselectivity.
Q4: How can I maximize the para-isomer in a Friedel-Crafts acylation of decyloxybenzene?
While achieving 100% selectivity is not possible, you can influence the ortho/para ratio.
-
Steric Hindrance: The bulky decyloxy group naturally provides some steric hindrance to the ortho positions, favoring para substitution.
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are standard, they are highly reactive.[11] Experimenting with milder Lewis acids (e.g., ZnCl₂, FeCl₃) or solid acid catalysts may offer improved para-selectivity, although potentially at the cost of reaction rate.[11][12]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable para product.
-
Solvent: The choice of solvent (e.g., carbon disulfide, nitrobenzene, or dichloroethane) can influence the isomer ratio. Empirical testing is required to find the optimal solvent for this specific substrate.
Key Limitation: A significant drawback of the Friedel-Crafts acylation is the need for a stoichiometric amount of the Lewis acid catalyst.[11][13] The ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[11][13] This increases cost and complicates the aqueous work-up.
References
- Friedel–Crafts reaction - Wikipedia.
- Williamson ether synthesis - Wikipedia.
- Improving reaction conditions for Williamson ether synthesis - Benchchem.
- Friedel–Crafts Acyl
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Williamson Ether Synthesis - YouTube.
- Identifying and minimizing side reactions in Williamson ether synthesis. - Benchchem.
- EAS Reactions (3)
- Williamson Ether Synthesis - J&K Scientific LLC.
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes - Benchchem.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing.
- Williamson ether synthesis (video) - Khan Academy.
- An improved Williamson ether synthesis using phase transfer c
- Synthesis of methyl 1-(4-decyloxy)phenyl ketone - PrepChem.com.
- Friedel Crafts Alkylation and Acyl
- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. jk-sci.com [jk-sci.com]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
purification of 1-(4-(decyloxy)phenyl)ethanone by recrystallization
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the . As Senior Application Scientists, we move beyond generic protocols to address the specific challenges posed by this molecule's unique structure—a polar aromatic ketone functionalized with a long, nonpolar decyloxy tail. This guide is structured as a series of practical, field-tested questions and answers designed to resolve common issues and elevate your purification strategy.
Core Principles: Why Recrystallize 1-(4-(decyloxy)phenyl)ethanone?
Recrystallization is a powerful purification technique based on differential solubility. The goal is to dissolve the impure compound in a hot solvent and allow it to cool, whereupon the desired compound forms pure crystals, leaving impurities behind in the "mother liquor." For 1-(4-(decyloxy)phenyl)ethanone (MW: 276.42 g/mol , CAS: 18099-59-7), its structure presents a classic purification challenge[1]. The polar acetophenone head and the long, nonpolar decyl tail give it moderate polarity, making solvent selection critical. Potential impurities from its synthesis, such as unreacted 4-hydroxyacetophenone (more polar) or alkylating agent residues (less polar), can typically be removed with a well-executed recrystallization.
Troubleshooting & FAQ Guide
Question 1: How do I select the ideal solvent for recrystallizing 1-(4-(decyloxy)phenyl)ethanone?
Answer:
The key to a successful recrystallization is choosing a solvent in which your target compound is highly soluble when hot but sparingly soluble when cold. For a molecule with both polar (ketone, ether) and nonpolar (decyloxy chain, phenyl ring) regions, single-solvent systems like ethanol, isopropanol, or acetone are excellent starting points. A rule of thumb suggests that solvents with functional groups similar to the compound can be effective solubilizers[2].
Alternatively, a mixed-solvent system can provide finer control. This involves a "soluble" solvent in which the compound dissolves readily and a "miscible anti-solvent" in which it is poorly soluble. For this compound, a hexane/ethyl acetate or an ethanol/water system could be effective[2][3].
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude 1-(4-(decyloxy)phenyl)ethanone into a small test tube.
-
Add the chosen solvent dropwise at room temperature. A good candidate will not dissolve the compound well.
-
Heat the mixture gently (e.g., in a warm water bath). The compound should fully dissolve.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Abundant crystal formation upon cooling indicates a promising solvent system.
The following table summarizes properties of common solvents suitable for screening.
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant (20°C) | Notes |
| Ethanol (95%) | 78 | 0.654 | 24.6 | A strong candidate. Often provides good crystal quality. Can be paired with water. |
| Isopropanol | 82 | 0.546 | 19.9 | Similar to ethanol, slightly less polar. Good for avoiding "oiling out." |
| Acetone | 56 | 0.355 | 21.01 | A good solvent for ketones, but its low boiling point requires careful handling[2][4]. |
| Ethyl Acetate | 77 | 0.228 | 6.0 | A moderately polar solvent. Often used in a mixed system with hexanes. |
| Heptane/Hexane | 98 / 69 | ~0.01 | ~1.9 / 2.0 | A nonpolar solvent. Unlikely to work alone but excellent as an anti-solvent. |
| Acetonitrile | 82 | 0.460 | 36.64 | Can be effective for compounds with aromatic rings[4][5]. |
Data sourced from Chemistry LibreTexts and the University of Rochester Department of Chemistry.[4][6]
Question 2: My compound has formed an oil instead of crystals. What is "oiling out" and how do I fix it?
Answer:
"Oiling out" is one of the most common problems encountered during recrystallization. It occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets (an oil) instead of a solid crystalline lattice[7][8]. Compounds with long alkyl chains and relatively low melting points, like 1-(4-(decyloxy)phenyl)ethanone, are particularly prone to this issue. The presence of impurities can also depress the melting point, exacerbating the problem.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most direct solution is to heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the solution is no longer supersaturated at the melting point[7].
-
Slow Down the Cooling: Rapid cooling encourages oil formation. After redissolving, allow the flask to cool very slowly. Insulate it by placing it on a cork ring or paper towels and covering it with a watch glass. This gives the molecules sufficient time to orient themselves into an ordered crystal lattice[8].
-
Lower the Solution Polarity: If using a polar solvent system like ethanol/water, the high polarity might be forcing the "greasy" molecule out of solution too early. Try a less polar solvent, such as isopropanol, or a hexane/ethyl acetate mixture.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth to begin[8].
Below is a decision tree to guide you through fixing an "oiling out" event.
Caption: Troubleshooting workflow for when a compound oils out.
Question 3: The solution has cooled, but no crystals have formed. What should I do?
Answer:
The absence of crystals upon cooling typically points to one of two issues: either too much solvent was used, or the solution is supersaturated and requires a trigger for nucleation[8].
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites.
-
Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal growth.
-
Ultra-Cooling: Place the flask in an ice-salt bath for 15-20 minutes. The significantly lower temperature may be required to initiate crystallization[8].
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (10-20%). Allow it to cool again and see if crystals form. Be cautious with flammable solvents[7][8]. If you still have the mother liquor from a previous successful crystallization, you can test it by dipping a glass rod in and letting it dry; a large solid residue indicates significant compound remains in solution[7].
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes faintly cloudy (the saturation point). Then, add a drop or two of the original solvent to clarify it and allow it to cool slowly.
Question 4: I performed the recrystallization, but my yield is very low. What went wrong?
Answer:
A low yield can be frustrating, but it is often preventable. The most common causes are using too much solvent, premature crystallization during a hot filtration step, or filtering the crystals before crystallization is complete.
Troubleshooting Steps to Improve Yield:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude compound. Adding a large excess will keep a significant portion of your product dissolved in the mother liquor even after cooling[7].
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, ensure the solution stays hot. Warm the filter funnel and receiving flask beforehand and pour the solution through quickly[9]. If crystals do form in the funnel, they can be redissolved with a small amount of fresh, hot solvent.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 20-30 minutes before filtration. This maximizes the amount of product that crystallizes out of solution.
-
Efficient Washing: When washing the collected crystals on the filter paper, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product, reducing the yield.
Standard Recrystallization Protocol: 1-(4-(decyloxy)phenyl)ethanone
This protocol outlines the general steps for purification. The exact solvent and volumes should be determined through preliminary screening as described in Question 1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Yield in the Williamson Ether Synthesis of 1-(4-(decyloxy)phenyl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis, specifically in the preparation of 1-(4-(decyloxy)phenyl)ethanone. Here, we address common issues that can lead to low product yields and provide actionable, scientifically-grounded solutions.
Understanding the Reaction: The SN2 Pathway and Its Competitors
The Williamson ether synthesis is a cornerstone of organic chemistry for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide). The synthesis of 1-(4-(decyloxy)phenyl)ethanone involves the reaction of the sodium or potassium salt of 4-hydroxyacetophenone (the phenoxide) with a 1-halodecane (e.g., 1-bromodecane). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]
The core of this reaction is the backside attack of the phenoxide nucleophile on the carbon atom of the 1-halodecane bearing the leaving group (halide).[2][4] For this to occur efficiently, several factors must be optimized. However, various side reactions can compete with the desired SN2 pathway, leading to a diminished yield of the target ether.[1][2]
Caption: General workflow of the Williamson ether synthesis for 1-(4-(decyloxy)phenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 1-(4-(decyloxy)phenyl)ethanone is consistently low. What are the most probable causes?
Low yields in this synthesis can often be traced back to several key factors. Here’s a breakdown of the most common culprits and how to address them:
-
Incomplete Deprotonation of 4-hydroxyacetophenone: The first step is the formation of the phenoxide nucleophile. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-hydroxyacetophenone will remain unreacted. Phenols are more acidic than aliphatic alcohols, so weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[1][3] However, for complete deprotonation, a stronger base like sodium hydride (NaH) may be necessary.[3]
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally the best choices.[1][2] These solvents solvate the cation of the alkoxide, leaving the "naked" phenoxide anion as a more potent nucleophile.[5] Protic solvents (like ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[2]
-
Competing Elimination (E2) Reaction: The phenoxide is not only a nucleophile but also a base. It can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene (decene in this case) as a byproduct.[1][2] This is particularly problematic with secondary and tertiary alkyl halides, but can still occur with primary halides, especially at elevated temperatures.[1][4]
-
C-Alkylation Side Reaction: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][3] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions, leading to a mixture of products and a lower yield of the desired ether.[1]
Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene is a clear indication that the E2 elimination pathway is competing with the desired SN2 reaction.[1] Here are strategies to favor substitution over elimination:
-
Choice of Alkyl Halide: The rate of the SN2 reaction is sensitive to the leaving group. The reactivity order is generally I > Br > Cl.[6] Using 1-iododecane or 1-bromodecane will typically give better results than 1-chlorodecane.
-
Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[1] Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.[1] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[2][5] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
-
Base Strength: While a strong base is needed to form the phenoxide, an excessively strong base or a high concentration of the phenoxide can increase the rate of elimination. Using a milder base like potassium carbonate can sometimes be advantageous.[3]
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
Q3: How can I prevent C-alkylation of the phenoxide?
The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.
-
Solvent Effects: To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1] In these solvents, the cation is well-solvated, leaving the oxygen atom of the phenoxide more exposed and reactive. In contrast, protic solvents can lead to more C-alkylation.
Q4: Could the purity of my reagents or the reaction setup be the issue?
Absolutely. The Williamson ether synthesis is sensitive to moisture.[5]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with strong bases like sodium hydride and can also hydrolyze the alkyl halide.[5]
-
Reagent Purity: Impurities in the 4-hydroxyacetophenone, 1-halodecane, or solvent can lead to side reactions. It is recommended to use freshly purified reagents whenever possible.[5] If using a solid base like NaH, ensure it has not been deactivated by improper storage.[5]
Q5: Would a phase-transfer catalyst be beneficial for my reaction?
Yes, a phase-transfer catalyst (PTC) can be highly effective, especially when using a weaker base like potassium carbonate in a biphasic system (e.g., water/toluene).[7][8]
-
How it Works: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase (where it is formed) to the organic phase where the 1-halodecane is dissolved.[7] This increases the reaction rate and can lead to higher yields under milder conditions.[7]
-
Advantages: The use of a PTC can eliminate the need for strictly anhydrous and expensive polar aprotic solvents.[7]
| Parameter | Recommended Condition | Rationale |
| Alkyl Halide | 1-iododecane or 1-bromodecane | I⁻ and Br⁻ are better leaving groups than Cl⁻, favoring the SN2 reaction.[6] |
| Base | K₂CO₃ or NaOH (for phenols) | Sufficiently basic to deprotonate the phenol without being overly aggressive, which can promote elimination.[3] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[1][2] |
| Temperature | 50-80 °C | A balance to ensure a reasonable reaction rate without significantly promoting the E2 elimination side reaction.[2][5] |
| Additives | Phase-Transfer Catalyst (optional) | Can improve reaction rates and yields, especially in biphasic systems.[7] |
Experimental Protocols
Standard Protocol for Williamson Ether Synthesis of 1-(4-(decyloxy)phenyl)ethanone
-
To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF (10 volumes), add powdered potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromodecane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC. Reaction times can range from 4 to 12 hours.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol Utilizing a Phase-Transfer Catalyst
-
In a round-bottom flask, combine 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), 1-bromodecane (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in a mixture of toluene and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Purify the product by column chromatography.
By systematically addressing these potential issues, you can significantly improve the yield and purity of your 1-(4-(decyloxy)phenyl)ethanone synthesis.
References
- Benchchem. Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. Williamson ether synthesis. [Link]
-
Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Transtutors. Williamson Ether Synthesis One of the side reactions in this... (1 Answer). [Link]
- Benchchem. troubleshooting low yield in Williamson ether synthesis of crown ethers.
-
ResearchGate. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. francis-press.com [francis-press.com]
- 7. jetir.org [jetir.org]
- 8. reddit.com [reddit.com]
avoiding polyacylation in Friedel-Crafts synthesis of 1-(4-(decyloxy)phenyl)ethanone
Technical Support Center: Synthesis of 1-(4-(decyloxy)phenyl)ethanone
A Guide to Preventing Polyacylation in Friedel-Crafts Synthesis
Welcome to the technical support guide for the synthesis of 1-(4-(decyloxy)phenyl)ethanone. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of Friedel-Crafts acylation on highly activated aromatic substrates. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired mono-acylated product, and effectively prevent the formation of polyacylated byproducts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter during the synthesis. Each issue is followed by a detailed analysis of its probable causes and a set of actionable solutions grounded in established chemical principles.
Question 1: My reaction yields a significant amount of a di-acylated byproduct alongside my target, 1-(4-(decyloxy)phenyl)ethanone. How can I improve the selectivity for the mono-acylated product?
Answer: This is the most common issue when performing Friedel-Crafts acylation on an ether like decyloxybenzene. The powerful electron-donating nature of the decyloxy group strongly activates the aromatic ring, making the mono-acylated product still reactive enough to undergo a second acylation.[1][2] Here are several strategies to suppress this side reaction:
-
Control Catalyst Stoichiometry: While Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the ketone product forms a stable complex with it, using a large excess can drive polyacylation.[1][3] An excessively high concentration of a strong Lewis acid can increase the system's reactivity to a point where the deactivating effect of the first acyl group is overcome.[1]
-
Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of Lewis acid to the acylating agent (acetyl chloride). For this highly reactive substrate, it may even be possible to use a substoichiometric amount of the catalyst.
-
-
Reduce Reaction Temperature: Higher temperatures increase the reaction rate but can decrease selectivity.[4] Elevated temperatures provide the energy needed to overcome the activation barrier for the second acylation, which is higher than for the first due to the deactivating effect of the newly introduced acetyl group.
-
Solution: Perform the reaction at a lower temperature. Start the reaction at 0°C or even lower and allow it to warm to room temperature slowly.[1] Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC) to find the optimal temperature profile that allows for the consumption of the starting material without significant byproduct formation.
-
-
Employ Milder Lewis Acids: The strength of the Lewis acid catalyst directly influences the reactivity of the generated acylium ion electrophile.[1] While aluminum chloride (AlCl₃) is highly effective, its high activity can be detrimental to selectivity with activated substrates.
-
Monitor Reaction Time: Allowing the reaction to proceed for too long after the initial starting material has been consumed can increase the likelihood of polyacylation.
-
Solution: Track the reaction's progress diligently via TLC. Quench the reaction as soon as the decyloxybenzene spot has disappeared or is acceptably faint to prevent the slower formation of the di-acylated product over time.[1]
-
Question 2: I'm observing a mixture of ortho- and para-acylated products. How can I maximize the yield of the desired para-isomer, 1-(4-(decyloxy)phenyl)ethanone?
Answer: The decyloxy group is an ortho-, para-directing substituent. While electronic factors favor both positions, steric hindrance often plays a decisive role in Friedel-Crafts acylation.
-
Cause Analysis: The acylium ion, especially when complexed with a Lewis acid, is a bulky electrophile.[5] Attack at the less sterically hindered para-position is generally favored over the ortho-positions, which are flanked by the large decyloxy group. However, reaction conditions can influence this ratio. In the acylation of methylbenzene, for instance, nearly all substitution occurs at the para position.[8]
-
Solution:
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the transition state energies. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard.
-
Temperature Control: While lower temperatures are primarily used to prevent polyacylation, they can also enhance para-selectivity by favoring the kinetically controlled product distribution, which is often the less sterically hindered isomer.
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is polyacylation a specific concern for decyloxybenzene when it's generally rare in Friedel-Crafts acylation?
The textbook rule for Friedel-Crafts acylation is that it stops after one substitution. This is because the product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, making it less nucleophilic and thus less reactive toward further electrophilic attack.[9][10][11] However, this rule holds true primarily for non- or moderately-activated rings.
In the case of decyloxybenzene, the decyloxy (-OC₁₀H₂₁) group is a very strong electron-donating group. It activates the ring so powerfully through resonance that even after the introduction of a deactivating acetyl group, the mono-acylated product ring remains sufficiently electron-rich (nucleophilic) to react with a second acylium ion, leading to polyacylation.[1][2]
FAQ 2: What is the mechanism of polyacylation in this synthesis?
The mechanism involves two consecutive electrophilic aromatic substitution reactions.
-
First Acylation (Desired Reaction): The Lewis acid (e.g., AlCl₃) activates the acetyl chloride to form a resonance-stabilized acylium ion ([CH₃CO]⁺). The electron-rich decyloxybenzene attacks this electrophile, primarily at the para position, to form 1-(4-(decyloxy)phenyl)ethanone after deprotonation.[12][13]
-
Second Acylation (Side Reaction): The mono-acylated product, still activated by the decyloxy group, acts as the substrate. It attacks another acylium ion. This second attack is slower due to the deactivating acetyl group but can occur under forcing conditions (high temperature, excess catalyst).
Caption: Reaction scheme for mono- and poly-acylation.
FAQ 3: Why is a full stoichiometric amount of the Lewis acid often required?
Unlike in Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the ketone product is a moderate Lewis base.[3] Its carbonyl oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex that is often irreversible under the reaction conditions, effectively sequestering the catalyst.[3][9][14] Therefore, at least one equivalent of the Lewis acid per equivalent of the ketone product formed is consumed, meaning a stoichiometric amount is generally necessary to drive the reaction to completion. The active catalyst is regenerated only upon aqueous workup.[3]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 1-(4-(decyloxy)phenyl)ethanone while minimizing polyacylation. Crucially, all glassware must be oven- or flame-dried, and all reagents and solvents must be anhydrous, as Lewis acids like AlCl₃ are extremely sensitive to moisture. [4]
Materials:
-
Decyloxybenzene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).
-
Solvent Addition: Add anhydrous DCM to the flask and cool the resulting suspension to 0°C in an ice bath.
-
Acylium Ion Formation (Perrier Addition): Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension with vigorous stirring. Allow the mixture to stir at 0°C for 20-30 minutes to ensure the complete formation of the acetyl chloride-aluminum chloride complex.[1]
-
Substrate Addition: Dissolve decyloxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add this solution to the dropping funnel. Add the decyloxybenzene solution dropwise to the reaction mixture at 0°C over 30-60 minutes. A slow addition rate is critical to maintain a low concentration of the activated electrophile.
-
Reaction: After the addition is complete, let the reaction stir at 0°C. Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature. The goal is to find the minimum temperature required for the consumption of the starting material.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to isolate pure 1-(4-(decyloxy)phenyl)ethanone.
Parameter Optimization Summary
The following table summarizes the impact of key experimental variables on the synthesis.
| Parameter | Recommended Condition | Rationale for Avoiding Polyacylation |
| Lewis Acid Catalyst | Milder acids (FeCl₃, ZnCl₂) or carefully controlled AlCl₃ | Reduces overall system reactivity, increasing selectivity for mono-acylation.[1] |
| Catalyst Stoichiometry | ~1.0 - 1.1 eq. (relative to acylating agent) | Avoids excess catalyst that can overcome the deactivating effect of the first acyl group.[1] |
| Temperature | 0°C to Room Temperature | Lower temperatures disfavor the higher activation energy pathway leading to the di-acylated product.[4][15] |
| Reaction Time | Monitor by TLC; quench upon completion | Prevents the slow, competing di-acylation reaction from proceeding after the starting material is consumed.[1] |
| Order of Addition | Add substrate to pre-formed catalyst-acyl chloride complex | Ensures the substrate always reacts with a controlled amount of the electrophile. |
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BenchChem. (2025).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. [Link]
-
ResearchGate. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: NMR-Based Impurity Identification for 1-(4-(decyloxy)phenyl)ethanone
Welcome to the technical support center for the analysis of 1-(4-(decyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful, non-destructive technique, NMR provides detailed structural information crucial for ensuring the purity and quality of synthesized compounds.[1] This resource combines theoretical principles with practical, field-proven insights to address specific challenges you may encounter during your analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of 1-(4-(decyloxy)phenyl)ethanone synthesized via Williamson ether synthesis?
A1: The Williamson ether synthesis is a common route for preparing aryl ethers.[2] In this case, it would involve the reaction of 4-hydroxyacetophenone with a decyl halide (e.g., 1-bromodecane) in the presence of a base.[3] Therefore, the most likely impurities are:
-
Unreacted Starting Materials: 4-hydroxyacetophenone and 1-bromodecane.
-
Side-Reaction Products: Alkenes resulting from the E2 elimination of 1-bromodecane, which can be a competing pathway to the desired SN2 substitution, especially with secondary or tertiary halides or under elevated temperatures.[4]
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, DMSO, acetonitrile) or purification (e.g., ethyl acetate, hexane) are common contaminants.[5][6]
Q2: I see unexpected signals in the aromatic region of my ¹H NMR spectrum. What could they be?
A2: The aromatic region (typically 6.5-8.0 ppm) is highly diagnostic. Unexpected peaks here often point to:
-
4-Hydroxyacetophenone: If this starting material is present, you will observe two doublets corresponding to its aromatic protons.
-
C-Alkylated Products: While O-alkylation is favored, C-alkylation of the phenoxide can occur, leading to different substitution patterns on the aromatic ring and thus, different NMR signals.[4]
Q3: My ¹H NMR spectrum shows broad peaks. What is the cause and how can I fix it?
A3: Peak broadening in NMR can stem from several factors:
-
Poor Shimming: The magnetic field may not be homogenous. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.
-
Insoluble Material: The presence of suspended, insoluble particles will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved. Filtering the sample before transferring it to the NMR tube can be beneficial.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening. These are often difficult to remove but may be mitigated by using a chelating agent if appropriate.
Q4: The integration of my aliphatic signals does not match the expected proton count for the decyloxy chain. Why?
A4: This discrepancy could be due to:
-
Presence of Aliphatic Impurities: Residual 1-bromodecane or alkene byproducts will contribute to the aliphatic signals, skewing the integration.
-
Overlapping Peaks: If the signals from your product's decyloxy chain overlap with signals from an impurity, the integration will be inaccurate for both.
-
Phase and Baseline Correction: Poor phase and baseline correction of the spectrum can lead to integration errors. Re-process the spectrum carefully.
Troubleshooting Guides
Guide 1: Distinguishing Between 1-(4-(decyloxy)phenyl)ethanone and Unreacted 4-Hydroxyacetophenone
This guide will help you confirm the presence of the starting material, 4-hydroxyacetophenone, as an impurity in your final product.
¹H and ¹³C NMR Spectral Data Comparison
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Key ¹³C NMR Signals (CDCl₃, ppm) |
| 1-(4-(decyloxy)phenyl)ethanone | ~7.9 (d, 2H, Ar-H ortho to C=O)~6.9 (d, 2H, Ar-H ortho to -O)~4.0 (t, 2H, -OCH₂-)~2.5 (s, 3H, -COCH₃)~1.8 (quintet, 2H, -OCH₂CH₂-)~1.5-1.2 (m, 14H, alkyl CH₂)~0.9 (t, 3H, terminal -CH₃) | ~196.8 (C=O)~163.4 (Ar-C-O)~130.6 (Ar-CH)~129.9 (Ar-C quat.)~114.1 (Ar-CH)~68.1 (-OCH₂-)~31.9, 29.5, 29.3, 29.1, 26.0, 22.7 (alkyl CH₂)~26.4 (-COCH₃)~14.1 (terminal -CH₃) |
| 4-Hydroxyacetophenone | ~7.9 (d, 2H)~6.9 (d, 2H)~2.6 (s, 3H) | ~199.3 (C=O)~161.7 (Ar-C-OH)~131.5 (Ar-CH)~129.9 (Ar-C quat.)~115.8 (Ar-CH)~26.5 (-COCH₃) |
Troubleshooting Workflow
Caption: Workflow for identifying 4-hydroxyacetophenone impurity.
Experimental Protocol: D₂O Shake
To confirm the presence of the hydroxyl proton of 4-hydroxyacetophenone, which may appear as a broad singlet, a D₂O shake experiment can be performed.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃.
-
Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR experiment again. The signal corresponding to the -OH proton of 4-hydroxyacetophenone will disappear or significantly diminish.
Guide 2: Identifying Residual 1-Bromodecane
This guide focuses on detecting the presence of the alkylating agent, 1-bromodecane, in your sample.
¹H and ¹³C NMR Spectral Data Comparison
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Key ¹³C NMR Signals (CDCl₃, ppm) |
| 1-(4-(decyloxy)phenyl)ethanone | ~4.0 (t, 2H, -OCH₂-)~1.8 (quintet, 2H, -OCH₂CH₂-)~1.5-1.2 (m, 14H, alkyl CH₂)~0.9 (t, 3H, terminal -CH₃) | ~68.1 (-OCH₂-)~31.9, 29.5, 29.3, 29.1, 26.0, 22.7 (alkyl CH₂)~14.1 (terminal -CH₃) |
| 1-Bromodecane | ~3.4 (t, 2H, -CH₂Br)[7]~1.85 (quintet, 2H, -CH₂CH₂Br)[7]~1.4-1.2 (m, 14H, alkyl CH₂)~0.9 (t, 3H, terminal -CH₃) | ~34.0 (-CH₂Br)[8][9]~32.8, 31.9, 29.5, 29.3, 28.7, 28.1, 22.7 (alkyl CH₂)~14.1 (terminal -CH₃) |
Troubleshooting Logic
The key to distinguishing 1-bromodecane from the product is the chemical shift of the methylene group attached to the heteroatom.
-
The -OCH₂- protons of the ether product are deshielded by the oxygen and appear around 4.0 ppm .
-
The -CH₂Br protons of the bromoalkane impurity are deshielded by the bromine and appear further upfield, around 3.4 ppm .[7]
Caption: Logic for detecting 1-bromodecane impurity.
References
-
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020-12-23). [Link]
-
SpectraBase. 1-Bromodecane - Optional[13C NMR] - Chemical Shifts. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 1-Bromodecane(112-29-8) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Bromodecane(112-29-8) 13C NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Optimizing Claisen-Schmidt Condensation with 1-(4-(decyloxy)phenyl)ethanone
Welcome to the technical support guide for the Claisen-Schmidt condensation, focusing on the synthesis of chalcones using 1-(4-(decyloxy)phenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Introduction: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction between a ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks one.[1][2] This crossed aldol condensation is a cornerstone for the synthesis of α,β-unsaturated ketones, widely known as chalcones.[3] Chalcones are highly valuable scaffolds in drug discovery and development, serving as precursors to flavonoids and exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[3][4]
This guide specifically addresses the use of 1-(4-(decyloxy)phenyl)ethanone as the ketone component, a substrate whose long alkyl chain may influence solubility and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt reaction?
A1: The reaction proceeds via a three-step mechanism:
-
Enolate Formation: A strong base removes an acidic α-proton from the ketone, 1-(4-(decyloxy)phenyl)ethanone, to form a resonance-stabilized enolate anion. This enolate is the key nucleophile in the reaction.[2][5]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.
-
Dehydration: The intermediate is protonated (typically by the solvent) to form a β-hydroxy ketone (an aldol adduct), which then readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone product, the chalcone. The conjugation with both the aromatic ring and the carbonyl group makes this dehydration step thermodynamically favorable.[5][6]
Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism
Q2: Why is it critical to use an aromatic aldehyde that lacks α-hydrogens?
A2: The selectivity of the Claisen-Schmidt condensation relies on having only one enolizable partner.[5] Aromatic aldehydes (like benzaldehyde and its derivatives) do not have α-hydrogens and thus cannot form an enolate. This prevents them from undergoing self-condensation, which would lead to a complex mixture of products. By design, the ketone is the sole nucleophile source, and the aldehyde is the sole electrophile, ensuring the formation of the desired crossed-aldol product.[2][7]
Q3: How does the choice of base impact the reaction?
A3: The base must be strong enough to deprotonate the α-carbon of the ketone to a sufficient extent to initiate the reaction.[8] Common choices include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[9] The reaction often requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the equilibrium forward.[10] However, excessively strong basic conditions can promote side reactions like the Cannizzaro reaction.[7] Therefore, optimizing the base concentration is a critical step.
Q4: What role does the solvent play?
A4: The solvent must dissolve the reactants and the catalyst.[11] Polar protic solvents like ethanol are very common as they readily dissolve the ketone and the alkali hydroxide base.[12] However, the choice of solvent can significantly affect reaction rates and yields. In some cases, solvent-free conditions, such as grinding the solid reactants together, have been shown to dramatically improve yields, shorten reaction times, and align with green chemistry principles.[13][14]
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Q5: My reaction yield is very low or I'm recovering only starting material. What went wrong?
A5: Low or no yield is a common issue that can stem from several sources.
-
Possible Cause: Inactive Catalyst/Insufficient Basicity.
-
Explanation: Strong bases like NaOH or NaH are hygroscopic and can be deactivated by moisture from the air or from wet solvents.[8] The chosen base may also be insufficiently strong to deprotonate the ketone effectively.
-
Solution:
-
-
Possible Cause: Reversibility of the Aldol Addition.
-
Explanation: The initial carbon-carbon bond formation (aldol addition) can be reversible. The reaction is driven to completion by the subsequent, typically irreversible, dehydration step.[16]
-
Solution: Gentle heating (e.g., 40-50 °C) can favor the elimination of water to form the stable, conjugated chalcone product. However, monitor the temperature closely, as excessive heat can cause decomposition.[12][16]
-
-
Possible Cause: Poor Solubility.
-
Explanation: The long decyloxy chain on your ketone may reduce its solubility in highly polar solvents like aqueous ethanol, especially at lower temperatures. If the reactants are not in the same phase, the reaction rate will be negligible.
-
Solution:
-
Increase the proportion of organic solvent (e.g., use 95% ethanol instead of 50%).
-
Consider a solvent system with better solubilizing power, such as THF, though this may require using a different base (e.g., sodium ethoxide).[17]
-
Ensure vigorous stirring to maximize the interaction between phases.
-
-
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Q6: My TLC shows multiple spots, and purification is difficult. How can I improve selectivity?
A6: The formation of multiple byproducts is often due to competing side reactions.
-
Possible Cause: Self-Condensation of the Ketone.
-
Explanation: The ketone enolate can react with another molecule of the ketone instead of the target aldehyde.
-
Solution: Employ a slow-addition strategy. Add the ketone dropwise to a stirred solution of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring the desired cross-condensation.[7]
-
-
Possible Cause: Cannizzaro Reaction.
-
Explanation: Under highly basic conditions, the non-enolizable aromatic aldehyde can undergo a disproportionation reaction, yielding one molecule of the corresponding carboxylic acid and one of the alcohol.[7]
-
Solution: Avoid an excessive concentration of the base. Use the minimum amount required to catalyze the reaction effectively. If the problem persists, consider a milder base, though this may require longer reaction times or heating.[7]
-
-
Possible Cause: Michael Addition.
-
Explanation: The chalcone product is an α,β-unsaturated ketone and can act as a Michael acceptor. A second molecule of the ketone enolate can attack the β-position of the newly formed chalcone, leading to a dimeric byproduct.
-
Solution: Monitor the reaction closely by TLC. Once the starting materials are consumed, quench the reaction promptly. Avoid unnecessarily long reaction times or high temperatures, which can promote this subsequent reaction.[7]
-
Q7: The reaction mixture turned into a dark, tar-like substance. What happened?
A7: Dark coloration and tar formation are usually signs of polymerization or decomposition.[12]
-
Explanation: This often occurs under overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes and the resulting unsaturated products can be sensitive to these conditions.[12]
-
Solution:
-
Reduce the reaction temperature. Many Claisen-Schmidt condensations proceed efficiently at room temperature.[12]
-
Lower the concentration of the base catalyst.
-
Ensure the base is added slowly and with efficient stirring to avoid localized "hot spots" of high concentration.
-
Comparative Data for Reaction Optimization
The choice of catalyst and solvent system is critical for success. The following table summarizes conditions from various studies, providing a starting point for optimization.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH (20 mol%) | None (Grinding) | Room Temp | 5 min | 98% | [13][14] |
| KOH (20 mol%) | None (Grinding) | Room Temp | 5 min | 85% | [14] |
| NaOH (40% aq) | Ethanol | 10°C -> Room Temp | 5 h | Good | [18] |
| KOH (50%) | Ethanol | Not specified | Not specified | 93-97% | [18] |
| CsOH or t-BuOK | DMSO | Not specified | Not specified | High | [19] |
| H₂SO₄ (catalytic) | Ethanol | Reflux | 3-12 h | 35-73% | [20] |
Note: Yields are highly substrate-dependent. This table is intended as a guide for selecting initial screening conditions.
Detailed Experimental Protocols
Two distinct and reliable protocols are provided below. Always monitor reaction progress by Thin Layer Chromatography (TLC).
Protocol 1: Classic Base-Catalyzed Method in Ethanol
This is a standard and widely used procedure.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-(decyloxy)phenyl)ethanone (1.0 eq) and the desired aromatic aldehyde (1.0 - 1.1 eq) in absolute ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise over 5-10 minutes.[16]
-
Reaction: Stir the mixture at room temperature. If the reaction is slow (as monitored by TLC), it can be heated gently to 40-50 °C. Reactions are often complete within 1-4 hours.[12]
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath. Pour the mixture into a beaker of ice-cold water to precipitate the crude chalcone product.[9]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (to remove the base) and then a small amount of cold ethanol (to remove unreacted aldehyde).[6][12] The product can be further purified by recrystallization, typically from ethanol.
Protocol 2: Solvent-Free Grinding Method ("Green" Chemistry Approach)
This method is often faster, produces high yields, and minimizes solvent waste.[14]
-
Preparation: Place 1-(4-(decyloxy)phenyl)ethanone (1.0 eq) and the aromatic aldehyde (1.0 eq) into a porcelain mortar.
-
Catalyst Addition: Add one pellet of solid NaOH (or an equivalent amount of powdered solid base, ~1.0 eq) to the mortar.[3] For catalytic conditions, 20 mol% of solid NaOH has proven highly effective.[14]
-
Reaction: Grind the mixture vigorously with a pestle. The solid reactants will typically liquefy or form a thick, colored paste before re-solidifying.[3][16] Continue grinding for 5-15 minutes. Monitor by taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC.
-
Isolation: Add cold water to the mortar and break up the solid.
-
Purification: Transfer the slurry to a filtration apparatus and collect the crude product by suction filtration. Wash thoroughly with water.[21] Recrystallize from 95% ethanol if higher purity is required.[3]
References
- American Chemical Society. (n.d.).
- BenchChem. (2025).
- Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.
- (n.d.).
- Wikipedia. (n.d.).
- Taylor & Francis. (n.d.).
- Wikipedia. (n.d.).
- MDPI. (2022).
- BenchChem. (2025).
- BenchChem. (2025).
- SciSpace. (n.d.).
- ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
- YouTube. (2024).
- The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.
- PraxiLabs. (n.d.).
- ACS Publications. (2016).
- (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
- StudySmarter. (2023).
- NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.
- Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
- BYJU'S. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- Celon Pharma. (n.d.).
- ResearchGate. (n.d.).
- PMC. (2017).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). 23.
- (2023).
- BenchChem. (2025).
- NIH. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′.
- Pearson. (n.d.).
- ResearchGate. (2007).
- Chemistry LibreTexts. (2024). 23.
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Technical Support Center: Scale-Up Synthesis of 1-(4-(decyloxy)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-(decyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and provide practical, field-proven insights to ensure a successful and efficient synthesis campaign.
Introduction
1-(4-(decyloxy)phenyl)ethanone is a key building block in the synthesis of various organic molecules, including chalcones and pyrimidine derivatives with potential therapeutic applications.[1] Its synthesis is typically achieved through two primary pathways: the Williamson ether synthesis and the Friedel-Crafts acylation. While straightforward on a laboratory scale, both methods present unique challenges when transitioning to pilot or production scale. This guide will address these challenges in a practical, question-and-answer format.
Synthetic Route Selection: A Strategic Overview
The choice between the Williamson ether synthesis and Friedel-Crafts acylation depends on several factors, including raw material cost, process safety, and the desired purity profile of the final product.
Figure 1: Primary synthetic routes to 1-(4-(decyloxy)phenyl)ethanone.
Troubleshooting Guide: Williamson Ether Synthesis Route
The Williamson ether synthesis is often the preferred route due to its milder conditions and avoidance of strong Lewis acids.[2] However, several challenges can arise during scale-up.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives low yields. What are the common causes?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Insufficiently strong base: While alkali carbonates (e.g., K₂CO₃) are commonly used, they may not be strong enough to fully deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, especially in the presence of water. Consider using a stronger base like potassium tert-butoxide or sodium hydride (NaH) in an appropriate anhydrous solvent like THF for more robust deprotonation.[2]
-
Poor solvent choice: Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity. Aprotic polar solvents like DMF, acetonitrile, or DMSO are generally preferred as they solvate the counter-ion, leaving the nucleophile more available for reaction.[2]
-
Phase transfer catalyst (PTC) issues: In a biphasic system (e.g., aqueous NaOH and an organic solvent), the efficiency of the phase transfer catalyst is crucial. Ensure the PTC (e.g., tetrabutylammonium bromide) is of good quality and used at an appropriate loading (typically 1-5 mol%).
Q2: I am observing significant amounts of a byproduct that is difficult to separate from my product. What could it be?
A2: The most likely byproduct is the C-alkylated isomer, 1-(3-decyl-4-hydroxyphenyl)ethanone. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring.
-
To favor O-alkylation (the desired product):
-
Use aprotic polar solvents (DMF, DMSO, acetonitrile) which favor O-alkylation.
-
Employing a base like K₂CO₃ or Cs₂CO₃ generally favors O-alkylation.[2]
-
The use of phase-transfer catalysis can also enhance O-alkylation selectivity.
-
Q3: How can I effectively monitor the reaction progress on a large scale?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
TLC System: A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Visualization: The starting material (4-hydroxyacetophenone) and the product are UV active at 254 nm. The product will have a higher Rf value (less polar) than the starting phenol.
-
In-process check: Periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate alongside the starting materials. The disappearance of the 4-hydroxyacetophenone spot indicates reaction completion.[2][3]
| Compound | Typical Rf (Hexane:EtOAc 8:2) |
| 4-Hydroxyacetophenone | ~0.2 |
| 1-Bromodecane | ~0.9 |
| 1-(4-(decyloxy)phenyl)ethanone | ~0.6 |
Q4: What is the best work-up and purification strategy for a large-scale reaction?
A4:
-
Work-up: After reaction completion (as determined by TLC), the mixture is typically cooled and filtered to remove inorganic salts.[2] The filtrate is then diluted with a water-immiscible organic solvent (e.g., ethyl acetate, toluene) and washed with water and brine to remove the reaction solvent (e.g., DMF) and any remaining inorganic impurities.[2]
-
Purification: The crude product, after solvent removal, is often a solid that can be purified by recrystallization.
-
Solvent Selection: A common strategy is to dissolve the crude product in a hot solvent in which it is highly soluble and then cool the solution to induce crystallization.[4] For 1-(4-(decyloxy)phenyl)ethanone, a non-polar solvent like heptane or a mixture of ethanol and water could be effective.[5] A good starting point is to test solubility in various solvents like ethanol, isopropanol, and heptane.
-
Troubleshooting Guide: Friedel-Crafts Acylation Route
This route involves the acylation of decyloxybenzene. While effective, it requires careful control due to the use of a strong Lewis acid, typically aluminum chloride (AlCl₃).[6]
Frequently Asked Questions (FAQs)
Q1: The reaction is giving a mixture of isomers. How can I improve the regioselectivity?
A1: The decyloxy group is an ortho-, para-directing activator. The desired product is the para-isomer.
-
Steric Hindrance: The bulkiness of the decyloxy group and the acylium ion-Lewis acid complex will sterically hinder attack at the ortho positions, favoring the para product.
-
Temperature Control: Running the reaction at lower temperatures (0-5 °C) can increase the selectivity for the thermodynamically more stable para-isomer.
Q2: The reaction stalls, and I have a low conversion even with a stoichiometric amount of AlCl₃. What is the issue?
A2:
-
Catalyst Deactivation: The ketone product can form a complex with AlCl₃, effectively sequestering the catalyst.[7] This is why a stoichiometric amount (or even a slight excess) of AlCl₃ is often required.
-
Moisture: AlCl₃ reacts violently with water.[8] The reaction must be carried out under strictly anhydrous conditions. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
Q3: The work-up of my large-scale Friedel-Crafts reaction is problematic, often forming emulsions. How can I improve this?
A3: The quenching of the AlCl₃ complex is highly exothermic and can be challenging on a large scale.[6]
-
Quenching Procedure: The reaction mixture should be added slowly to a mixture of crushed ice and concentrated hydrochloric acid.[9] Adding water or ice to the reaction mixture can lead to an uncontrolled exotherm. The acid helps to break down the aluminum salts and keep them in the aqueous phase.
-
Breaking Emulsions: If emulsions form during the aqueous work-up, adding brine or allowing the mixture to stand for an extended period can help. In some cases, filtration through a pad of celite may be necessary.
Q4: What are the key safety considerations for a large-scale Friedel-Crafts acylation?
A4:
-
Aluminum Chloride: Anhydrous AlCl₃ is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[8][10] It should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Quenching: The quenching process must be done with extreme care in a vessel that can handle the exotherm and the evolution of HCl gas. Adequate cooling and ventilation are essential.
-
Solvent Choice: Dichloromethane (DCM) is a common solvent but is a suspected carcinogen. Consider alternative solvents where possible, although this may require significant process re-optimization.
Figure 2: Typical workflow for Friedel-Crafts acylation work-up.
Final Product Purity and Analysis
Q: How can I assess the purity of my final product?
A: A combination of techniques should be used to confirm the identity and purity of 1-(4-(decyloxy)phenyl)ethanone.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying purity. A typical method would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water.[8][11] The purity is determined by the area percentage of the main peak.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and identify any impurities. The key signals to look for in the ¹H NMR spectrum are the aromatic protons, the acetyl methyl protons, and the protons of the decyloxy chain.
-
FTIR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O ether stretches will be characteristic of the product.
References
-
Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. Available at: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
-
University of Massachusetts. The Williamson Ether Synthesis. Available at: [Link]
-
University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. Available at: [Link]
-
Syn-Tech. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of non-polar chalcone from 3,4-di long chain alkoxyaldehyde and 3,4-di long chain alkoxyketone ?. Available at: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Scribd. Williamson Ether Synthesis Lab | PDF. Available at: [Link]
-
Reddit. What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]
-
Edubirdie. Williamson Ether Synthesis. Available at: [Link]
-
MDPI. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]
-
SIELC Technologies. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
- Google Patents. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]
-
University of California, Irvine. recrystallization-2.doc.pdf. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available at: [Link]
-
SIELC Technologies. Ethanone, 1-(2,4-dihydroxyphenyl)-. Available at: [Link]
-
Journal of Chromatographic Science. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Available at: [Link]
-
PubChem. Ethanone, 1-(4-butoxyphenyl)-. Available at: [Link]
-
PubChem. 1-(4-(Hydroxymethyl)phenyl)ethanone. Available at: [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]
-
YouTube. 18.2d EAS Friedel Crafts Alkylation and Acylation. Available at: [Link]
-
SIELC Technologies. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Common Organic Chemistry. Friedel-Crafts - Acylation. Available at: [Link]
-
PubChem. 1-[4-(Heptyloxy)phenyl]ethanone. Available at: [Link]
-
NIST WebBook. Ethanone, 1-(4-methylphenyl)-. Available at: [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
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stability and storage conditions for 1-(4-(decyloxy)phenyl)ethanone
A Guide to Stability and Storage for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for 1-(4-(decyloxy)phenyl)ethanone?
For short-term storage (days to weeks), it is recommended to keep 1-(4-(decyloxy)phenyl)ethanone in a tightly sealed container, protected from light, in a cool, dry place. Room temperature is generally acceptable for brief periods.
Q2: What are the optimal long-term storage conditions for this compound?
For long-term storage (months to years), it is advisable to store 1-(4-(decyloxy)phenyl)ethanone at a reduced temperature, ideally between 2-8°C, in a tightly sealed, light-resistant container. To prevent atmospheric moisture contamination, the container should be purged with an inert gas like argon or nitrogen before sealing.
Q3: Is 1-(4-(decyloxy)phenyl)ethanone sensitive to light?
Yes, aryl ketones as a class of compounds can be sensitive to light.[1] Photons can provide the activation energy for various degradation reactions. Therefore, it is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light exposure.
Q4: What is the expected physical state of 1-(4-(decyloxy)phenyl)ethanone at room temperature?
Based on data from analogs with shorter alkyl chains, such as 1-[4-(pentyloxy)phenyl]ethanone which has a melting point of around 16-30°C, it is highly probable that 1-(4-(decyloxy)phenyl)ethanone, with its longer C10 alkyl chain, is a solid at standard room temperature.[1][2]
Q5: What solvents are suitable for dissolving 1-(4-(decyloxy)phenyl)ethanone?
Due to its long decyloxy chain, this compound is highly lipophilic and will exhibit poor solubility in water.[3] It is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).
Q6: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or air (oxidation). | Discard the affected batch and obtain a fresh sample. Review storage procedures to ensure the container is tightly sealed and protected from light. |
| Inconsistent experimental results | Degradation of the compound. | Perform a purity analysis (e.g., HPLC, NMR) on your sample. If degradation is confirmed, procure a new batch and strictly adhere to recommended storage and handling protocols. |
| Poor solubility in a previously suitable solvent | Potential polymerization or degradation leading to less soluble byproducts. | Attempt to dissolve a small amount in a stronger solvent to confirm insolubility. If the issue persists, the compound has likely degraded and should be replaced. |
Physicochemical Properties of Structurally Similar Compounds
In the absence of specific data for 1-(4-(decyloxy)phenyl)ethanone, the following table provides information on analogous compounds to guide handling and storage decisions. The longer decyloxy chain in the target compound is expected to increase its melting and boiling points compared to these analogs.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Storage Temperature |
| 1-[4-(Pentyloxy)phenyl]ethanone | C₅H₁₁O-Ph-C(O)CH₃ | 16 - 30[1][2] | 170-172 @ 9-10 Torr[1] | Not specified |
| 1-[4-(Allyloxy)phenyl]ethanone | CH₂=CHCH₂O-Ph-C(O)CH₃ | Liquid at RT | Not specified | Room Temperature |
| 1-(4-(Difluoromethoxy)phenyl)ethanone | F₂CHO-Ph-C(O)CH₃ | 18 - 19[4] | 70-72 @ 0.5 mmHg[4] | Room Temperature[4] |
| 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone | CH₃O-Ph-O-Ph-C(O)CH₃ | 55 - 61[5] | Not specified | 0-8°C[5] |
Potential Degradation Pathways
Understanding the potential routes of degradation is key to preventing them. For 1-(4-(decyloxy)phenyl)ethanone, two primary pathways should be considered:
-
Oxidation: The aromatic ring and the ether linkage can be susceptible to oxidation, particularly when exposed to air, light, and elevated temperatures. This can lead to the formation of various oxidized species, potentially cleaving the ether bond or opening the aromatic ring.
-
Reduction of the Ketone: The ketone functional group can be reduced to a secondary alcohol.[6] This is more likely to occur in the presence of reducing agents but can also be initiated by certain storage conditions over extended periods.
Caption: Potential degradation pathways for 1-(4-(decyloxy)phenyl)ethanone.
Experimental Protocol: Stability Assessment
To empirically determine the stability of 1-(4-(decyloxy)phenyl)ethanone under your specific laboratory conditions, the following protocol can be adapted.
Objective: To assess the purity of 1-(4-(decyloxy)phenyl)ethanone over time under different storage conditions.
Materials:
-
1-(4-(decyloxy)phenyl)ethanone
-
Amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen)
-
Refrigerator (2-8°C)
-
Laboratory oven (e.g., 40°C)
-
HPLC system with a suitable C18 column
-
Appropriate mobile phase (e.g., Acetonitrile/Water gradient)
-
UV detector
Procedure:
-
Initial Analysis (T=0):
-
Dissolve a known concentration of 1-(4-(decyloxy)phenyl)ethanone in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample by HPLC to determine its initial purity. This will serve as your baseline.
-
-
Sample Preparation for Storage:
-
Aliquot equal amounts of the compound into several amber glass vials.
-
For each storage condition, prepare at least three replicate vials.
-
Purge the headspace of each vial with an inert gas before tightly sealing.
-
-
Storage Conditions:
-
Condition A (Recommended): 2-8°C, protected from light.
-
Condition B (Room Temperature): Ambient laboratory temperature, protected from light.
-
Condition C (Accelerated Degradation): 40°C, protected from light.
-
-
Time Points for Analysis:
-
Analyze one vial from each condition at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a solution of the same concentration as the initial analysis and analyze by HPLC under the same conditions.
-
Compare the purity at each time point to the T=0 baseline. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Caption: Workflow for assessing the stability of 1-(4-(decyloxy)phenyl)ethanone.
References
-
CAS Common Chemistry. 1-[4-(Pentyloxy)phenyl]ethanone. [Link]
-
PubChem. Ethanone, 1-(4-butoxyphenyl)-. [Link]
-
Fiveable. Aryl Alkyl Ketones Definition. [Link]
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A Comparative Guide to the Purity Analysis of 1-(4-(decyloxy)phenyl)ethanone: HPLC, UPLC, and GC-MS Perspectives
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-(4-(decyloxy)phenyl)ethanone. This aromatic ketone, a key building block in the synthesis of various organic molecules, requires robust analytical methods to ensure its quality and consistency.
The Critical Role of Purity Analysis
1-(4-(decyloxy)phenyl)ethanone is commonly synthesized via the Williamson ether synthesis, reacting 4-hydroxyacetophenone with 1-bromodecane.[1][2] This synthetic route, while effective, can introduce several impurities that must be identified and quantified. These include unreacted starting materials (4-hydroxyacetophenone and 1-bromodecane), byproducts from side reactions such as the E2 elimination of 1-bromodecane to form 1-decene, and potential C-alkylation products.[1][3] The presence of these impurities can significantly impact the yield, reactivity, and safety profile of subsequent reactions and the final active pharmaceutical ingredient (API).
This guide will delve into a robust HPLC method for the routine analysis of 1-(4-(decyloxy)phenyl)ethanone, offering a detailed protocol and the scientific rationale behind the methodological choices. Furthermore, we will objectively compare this established technique with the higher-resolution UPLC and the orthogonal GC-MS, providing the experimental data and insights necessary to select the most appropriate analytical strategy for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and reliability in separating and quantifying components in a mixture.[4] For a non-volatile, UV-active compound like 1-(4-(decyloxy)phenyl)ethanone, reversed-phase HPLC is the method of choice.
Proposed HPLC Method for 1-(4-(decyloxy)phenyl)ethanone
The following method is proposed based on the analysis of structurally similar aromatic ketones and general principles of reversed-phase chromatography.[5][6][7]
Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Rationale for Method Parameters:
-
C18 Column: The non-polar C18 stationary phase provides excellent retention for the hydrophobic 1-(4-(decyloxy)phenyl)ethanone molecule, driven by the long decyloxy chain.
-
Acetonitrile/Water Mobile Phase: A mixture of acetonitrile and water offers a good balance of solvent strength to elute the analyte with a reasonable retention time and sharp peak shape. The high percentage of acetonitrile is necessary due to the compound's hydrophobicity.
-
UV Detection at 275 nm: The aromatic ring and the carbonyl group of the ethanone moiety provide strong UV absorbance, allowing for sensitive detection. The maximum absorbance (λmax) for similar acetophenone derivatives is typically in this region.
Experimental Workflow: HPLC Purity Analysis
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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A Researcher's Guide to Purity Assessment of 1-(4-(decyloxy)phenyl)ethanone via Melting Point Determination
In the landscape of pharmaceutical and materials science research, the purity of a chemical compound is paramount. For novel compounds like 1-(4-(decyloxy)phenyl)ethanone, a versatile building block in organic synthesis, rigorous purity assessment is a critical checkpoint. This guide provides an in-depth comparison of methodologies for determining the melting point of 1-(4-(decyloxy)phenyl)ethanone as a definitive measure of its purity. We will delve into the theoretical underpinnings, compare instrumental approaches, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Foundational Principle: Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical constant. However, the presence of impurities disrupts the uniform crystalline lattice structure.[1][2] This disruption weakens the intermolecular forces, requiring less energy to transition the substance from a solid to a liquid.[1][2] Consequently, two observable phenomena occur: a depression of the melting point and a broadening of the melting range.[3] A narrow melting range, typically 0.5-1.0°C, is indicative of a highly pure compound.
For 1-(4-(decyloxy)phenyl)ethanone, potential impurities could include unreacted starting materials such as 4-hydroxyacetophenone and 1-bromodecane, or by-products from the synthesis process. The presence of these molecules will invariably lead to a lower and broader melting range compared to the pure substance.
Comparative Analysis of Melting Point Determination Techniques
The choice of instrumentation for melting point determination hinges on a balance of accuracy, throughput, and budget. The most common technique is the capillary method, which can be performed using manual, semi-automatic, or fully automatic apparatus.[4][5][6]
| Feature | Manual Apparatus (e.g., Thiele Tube, Mel-Temp) | Semi-Automatic Apparatus | Fully Automatic Apparatus |
| Detection | Visual observation by the operator | Visual observation, often with digital temperature recording | Automated detection via light transmission or video analysis[7][8] |
| Heating Control | Manual control of heat source (e.g., Bunsen burner) | Programmable heating rates | Precise, programmable, and automated heating and cooling cycles |
| Accuracy | Operator-dependent, prone to subjective error | Improved accuracy due to controlled heating rates | Highest accuracy and reproducibility (often to ±0.1°C)[9][10] |
| Throughput | Low, typically one sample at a time | Moderate, often with multiple capillary slots | High, with multi-sample carousels and automated data logging[9] |
| Cost | Low | Moderate | High |
| Best For | Educational settings, preliminary checks | Routine quality control, research labs | High-throughput screening, regulated environments (e.g., GMP labs) |
Experimental Workflow for Purity Assessment
The following diagram and protocol outline a robust workflow for the accurate determination of the melting point of 1-(4-(decyloxy)phenyl)ethanone for purity assessment.
Caption: A streamlined workflow for accurate melting point determination.
Detailed Experimental Protocol
1. Apparatus Calibration:
-
Prior to sample analysis, calibrate the melting point apparatus using certified reference standards.
-
Select at least two standards that bracket the expected melting point of your compound. For 1-(4-(decyloxy)phenyl)ethanone, standards like benzophenone (47-49°C) and benzoic acid (121-123°C) would be appropriate.
-
Follow the instrument's calibration routine to ensure temperature accuracy.
2. Sample Preparation:
-
Ensure the 1-(4-(decyloxy)phenyl)ethanone sample is completely dry, as residual solvent will act as an impurity.[14] If necessary, dry the sample in a vacuum desiccator.
-
On a clean watch glass, grind a small amount of the sample into a fine, uniform powder to ensure efficient heat transfer.[15]
-
Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end.[1][14]
-
The final packed sample height should be 2-3 mm for optimal results.[14][15]
3. Melting Point Measurement:
-
Scouting Measurement: If the approximate melting point is unknown, first perform a rapid determination by heating at a rate of 10-20°C per minute.[16] This will provide a rough estimate of the melting range.
-
Analytical Measurement: Using a fresh sample, place the capillary tube in the apparatus.
-
Rapidly heat the sample to approximately 20°C below the estimated melting point.[14]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[4][17] A slow heating rate is critical for accuracy.[4]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (clear point). This range is the melting point of your sample.
-
For robust data, it is recommended to perform the measurement in triplicate and report the average.[15]
Interpreting the Results for Purity Assessment
A sharp melting range (e.g., 45.5-46.5°C) that is close to the value of a known pure standard indicates high purity. Conversely, a depressed and broad melting range (e.g., 42-45°C) is a strong indicator of the presence of impurities. The breadth of the range often correlates with the level of impurity.
By meticulously following a calibrated and well-controlled melting point determination protocol, researchers can confidently assess the purity of 1-(4-(decyloxy)phenyl)ethanone, ensuring the integrity of their subsequent research and development activities.
References
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Kintek Solution. (n.d.). How Is Melting Point Affected By Heating Rate? Avoid Inaccurate Measurements In Your Lab. Retrieved from [Link]
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Study.com. (n.d.). For melting point determination, what is the optimum rate of heating near the melting point? What.... Retrieved from [Link]
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Study.com. (n.d.). Why should substance samples be tightly packed in capillary tubes?. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
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Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved from [Link]
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Sciencemadness Discussion Board. (2013, July 15). Melting point determination and DIY capillary tubes. Retrieved from [Link]
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Mettler Toledo. (n.d.). Influence of the Heating Rate: Melting and Chemical Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Drawell. (n.d.). Melting Point Apparatus Types and Choosing Tips. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). Melting Point Apparatus. Retrieved from [Link]
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UDTECH. (2025, May 19). Unlocking the Secrets of the Digital Melting Point Apparatus. Retrieved from [Link]
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Mettler Toledo. (n.d.). White Paper on Digital Melting Point Meters. Retrieved from [Link]
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Hinotek. (n.d.). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]
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Mettler Toledo. (n.d.). White Paper on Digital Melting Point Meters. Retrieved from [Link]
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ETCN. (2025, March 16). Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. Retrieved from [Link]
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SmartBuy. (2025, December 30). How to Choose the Best Melting Point Apparatus: A Complete Buying Guide. Retrieved from [Link]
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ETCN. (2025, March 16). Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1-[4-(Pentyloxy)phenyl]ethanone. Retrieved from [Link]
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Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]
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PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]
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PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1-(4-(decyloxy)phenyl)ethanone: Efficiency, Practicality, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-(decyloxy)phenyl)ethanone, a key intermediate in the development of various pharmacologically active molecules and liquid crystals, can be approached through several synthetic routes. The choice of a particular pathway is often a critical decision, balancing factors such as overall yield, reaction time, cost of reagents, and scalability. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining 1-(4-(decyloxy)phenyl)ethanone: a classical two-step approach involving Williamson ether synthesis followed by Friedel-Crafts acylation, and a more streamlined one-pot synthesis under phase-transfer catalysis conditions.
At a Glance: Comparing Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis (PTC) |
| Starting Materials | Phenol, 1-Bromodecane, Acetyl Chloride | 4-Hydroxyacetophenone, 1-Bromodecane |
| Key Reagents | NaH/K₂CO₃, AlCl₃ | K₂CO₃, Tetrabutylammonium Bromide (TBAB) |
| Overall Yield | ~75-85% (estimated) | High (typically >90%) |
| Reaction Time | 12-24 hours | 4-8 hours |
| Number of Steps | Two | One |
| Workup & Purification | Two separate workups and purifications | Single workup and purification |
| Atom Economy | Moderate | High |
| Key Advantages | Reliable and well-established reactions | Time and resource-efficient, simpler procedure |
| Key Disadvantages | Longer overall process, more handling steps | Requires a phase-transfer catalyst |
Route 1: The Classical Two-Step Approach
This traditional route involves two distinct and well-understood reactions: the formation of the decyloxybenzene intermediate via Williamson ether synthesis, followed by the introduction of the acetyl group through a Friedel-Crafts acylation.
Step 1: Williamson Ether Synthesis of Decyloxybenzene
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this step, a phenoxide ion, generated by deprotonating phenol with a suitable base, acts as a nucleophile and attacks the primary alkyl halide, 1-bromodecane, in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]
Experimental Protocol:
-
To a solution of phenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).[3]
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add 1-bromodecane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 70-110°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield decyloxybenzene.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the weakly acidic phenol to form the much more nucleophilic phenoxide ion. K₂CO₃ is a milder and safer base than NaH, though it may require slightly higher temperatures.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the SN2 reaction.[4]
-
Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.
Step 2: Friedel-Crafts Acylation of Decyloxybenzene
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. In this step, the electron-rich decyloxybenzene ring attacks an acylium ion, which is generated in situ from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]
Experimental Protocol:
-
In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the cooled suspension.
-
To this mixture, add a solution of decyloxybenzene (1.0 eq) in the same dry solvent dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(4-(decyloxy)phenyl)ethanone.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the chlorine atom of acetyl chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion.[7]
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can react with and deactivate the Lewis acid catalyst.
-
Low Temperature: The initial reaction is performed at 0°C to control the exothermic reaction between the Lewis acid and acetyl chloride and to prevent potential side reactions.
Route 2: The Efficient One-Pot Synthesis via Phase-Transfer Catalysis
A more modern and efficient approach to 1-(4-(decyloxy)phenyl)ethanone is a one-pot synthesis starting from 4-hydroxyacetophenone and 1-bromodecane. This method utilizes a phase-transfer catalyst (PTC) to facilitate the Williamson ether synthesis in a biphasic system, eliminating the need for isolating the intermediate phenoxide.[8]
The Role of Phase-Transfer Catalysis:
In this reaction, the deprotonated 4-hydroxyacetophenone (the phenoxide) is soluble in the aqueous phase (or is a solid salt), while the 1-bromodecane is soluble in an organic solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is a salt with a large, lipophilic cation that can pair with the phenoxide anion. This ion pair is soluble in the organic phase, allowing the phenoxide to react with the 1-bromodecane.[9]
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A Comparative Guide to the Mesomorphic Properties of 1-(4-(decyloxy)phenyl)ethanone Derivatives
This guide provides a comprehensive comparative analysis of the mesomorphic properties of various liquid crystalline derivatives synthesized from 1-(4-(decyloxy)phenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel liquid crystals. This document delves into the structure-property relationships that govern the liquid crystalline behavior of these materials, supported by experimental data and detailed characterization protocols.
Introduction: The Versatile 1-(4-(decyloxy)phenyl)ethanone Core
1-(4-(decyloxy)phenyl)ethanone is a key building block in the synthesis of thermotropic liquid crystals. Its molecular structure, featuring a rigid phenyl ring, a reactive ketone group, and a flexible decyloxy tail, provides a versatile scaffold for creating a diverse range of mesogenic compounds.[1] The introduction of different core linkages and terminal groups allows for the fine-tuning of molecular geometry, polarity, and intermolecular interactions, which in turn dictates the nature and stability of the resulting mesophases.
The length of the terminal alkoxy chain, such as the decyloxy group, significantly influences the mesomorphic behavior.[1] Longer chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions. This guide will focus on a comparative study of derivatives incorporating common liquid crystalline linkages, such as chalcones and Schiff bases, to elucidate these structure-property relationships.
Comparative Analysis of Mesomorphic Properties
The mesomorphic behavior of 1-(4-(decyloxy)phenyl)ethanone derivatives is highly dependent on the central linkage that extends the rigid molecular core. Here, we compare two prominent classes of derivatives: chalcones and Schiff bases.
Chalcone Derivatives
The chalcone linkage (-CO-CH=CH-) introduces a rigid and elongated core, which is conducive to the formation of liquid crystalline phases.[1][2] The π-conjugation within the chalcone moiety also contributes to the thermal stability of the mesophases.[3]
Schiff Base (Azomethine) Derivatives
The Schiff base linkage (-CH=N-) is widely employed in the design of liquid crystals due to its ability to maintain molecular linearity and stability, which are crucial for mesophase formation.[1][4][5] Though it can create a stepped core structure, it effectively extends the molecular anisotropy.[4]
The following table summarizes the mesomorphic properties of representative derivatives, highlighting the influence of the central linkage and terminal modifications.
| Derivative Class | Central Linkage | Terminal Group | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling | Mesophase Type(s) | Reference |
| Chalcone | -CO-CH=CH- | 4-alkoxy-phenyl | Cr 100.4 N 109.8 I | I 109.8 N 87.0 Cr | Nematic (N) | [3] |
| Chalcone | -CO-CH=CH- | 4-alkoxy-phenyl (longer chain) | Cr → SmA → I | I → SmA → Cr | Smectic A (SmA) | [3] |
| Schiff Base | -CH=N- | 4-butyl-aniline | Cr → N → I | I → N → Cr | Nematic (N) | [4][6] |
| Schiff Base | -CH=N- | 4-alkoxy-benzoyloxy | Cr → Sm → N → I | I → N → Sm → Cr | Nematic (N), Smectic (Sm) | [4] |
Analysis: The data indicates that for chalcone derivatives with a decyloxy chain, a nematic phase is observed.[3] Increasing the chain length further can induce a more ordered smectic A phase.[3] Schiff base derivatives also readily exhibit nematic phases, and the introduction of additional phenyl rings and ester linkages can lead to the appearance of smectic phases.[4] The choice of the central linkage and terminal groups is therefore a critical determinant of the mesophase behavior.
Experimental Protocols for Mesomorphic Characterization
The characterization of liquid crystalline materials relies on a combination of complementary analytical techniques to identify their mesomorphic phases and determine the corresponding transition temperatures.
Synthesis of Derivatives
The synthesis of chalcone and Schiff base derivatives of 1-(4-(decyloxy)phenyl)ethanone generally follows well-established condensation reactions.
Diagram of Synthetic Pathways:
Caption: General synthetic routes for chalcone and Schiff base derivatives.
Experimental Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation): [3]
-
Dissolve 1-(4-(decyloxy)phenyl)ethanone and a substituted 4-alkoxy benzaldehyde in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) to the mixture.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the solid product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.
Experimental Protocol for Schiff Base Synthesis: [7]
-
Dissolve 1-(4-(decyloxy)phenyl)ethanone and a substituted aniline in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[1][8][9] The sample and a reference are heated or cooled at a controlled rate, and the difference in heat flow is measured as a function of temperature.[9][10]
Diagram of DSC Workflow:
Caption: Workflow for DSC analysis of liquid crystals.
Experimental Protocol for DSC Analysis:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample to a temperature above its clearing point (transition to the isotropic liquid phase) at a controlled rate (e.g., 10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure a uniform isotropic state and to erase any previous thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Reheat the sample at the same rate.
-
Record the heat flow as a function of temperature for both cooling and heating cycles. Phase transitions appear as endothermic (heating) or exothermic (cooling) peaks on the resulting thermogram.[8]
Polarized Optical Microscopy (POM)
POM is an essential tool for the identification and characterization of liquid crystal phases.[1][11] Because liquid crystals are optically anisotropic, they exhibit birefringence, meaning they can rotate the plane of polarized light.[1] When a liquid crystalline sample is placed between two crossed polarizers, it produces characteristic patterns of light and dark, known as textures, which are unique to each type of mesophase.[1][11]
Experimental Protocol for POM Analysis:
-
Place a small amount of the sample on a clean glass microscope slide.
-
Cover the sample with a coverslip.
-
Heat the slide on a hot stage with a temperature controller.
-
Observe the sample through a polarizing microscope with crossed polarizers as it is heated and cooled.
-
Record the temperatures at which changes in the optical texture occur. These correspond to the phase transition temperatures.
-
Identify the mesophases by their characteristic textures (e.g., Schlieren texture for nematic phases, fan-shaped or focal conic textures for smectic phases).[12]
X-ray Diffraction (XRD)
XRD is a powerful technique used to investigate the microscopic structure of liquid crystalline phases.[13][14] It provides information about the arrangement of molecules and the dimensionality of order within the mesophase. For example, a diffuse halo at wide angles in the nematic phase indicates short-range positional order, while sharp, layer-like reflections at small angles in smectic phases indicate one-dimensional positional order.[13][15]
Experimental Protocol for XRD Analysis:
-
The liquid crystal sample is loaded into a thin-walled glass capillary tube.
-
The capillary is placed in a temperature-controlled holder within the XRD instrument.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected by an area detector.
-
Diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.
-
The analysis of the diffraction patterns (positions and shapes of the reflections) allows for the determination of the phase symmetry and structural parameters like layer spacing in smectic phases.
Conclusion
The 1-(4-(decyloxy)phenyl)ethanone core is a valuable platform for the development of new liquid crystalline materials. By modifying the central linkage and terminal groups, a wide variety of mesophases can be targeted. Chalcone and Schiff base derivatives are two prominent examples that readily exhibit nematic and smectic phases. A systematic approach to characterization, employing DSC for thermal analysis, POM for phase identification, and XRD for structural elucidation, is crucial for understanding the rich and complex mesomorphic behavior of these compounds. The insights gained from such comparative studies are essential for the rational design of liquid crystals with tailored properties for advanced applications.
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A Comprehensive Spectroscopic Comparison of 1-(4-(decyloxy)phenyl)ethanone and Its Analogs
This guide provides an in-depth spectroscopic comparison of 1-(4-(decyloxy)phenyl)ethanone with its shorter-chain analogs, 1-(4-methoxyphenyl)ethanone and 1-(4-butoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how alkyl chain length influences spectroscopic signatures. By examining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide a clear, objective analysis supported by experimental data and established scientific principles.
The core of this investigation lies in understanding how the incremental addition of methylene (-CH₂) groups to the alkoxy chain systematically alters the electronic and steric environment of the molecule. These subtle changes manifest in predictable shifts and patterns across different spectroscopic techniques, offering valuable structural information.
Molecular Structures Under Investigation
The comparison focuses on a homologous series of 4-alkoxyacetophenones. The structural variation is confined to the length of the alkyl chain (R) attached to the phenolic oxygen, allowing for a systematic analysis of its influence on the spectroscopic properties.
Caption: Analogs selected for spectroscopic comparison.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols were employed for all spectroscopic analyses. The following sections detail the methodologies used for sample preparation and data acquisition.
NMR Spectroscopy Protocol
High-resolution ¹H and ¹³C NMR spectra are crucial for elucidating the precise chemical environment of each nucleus.
-
Sample Preparation : Approximately 5-25 mg of each solid analog was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.[1][2][3][4] A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] The sample was gently agitated to ensure a homogeneous solution, free of particulate matter that could interfere with magnetic field homogeneity.[3][4]
-
Data Acquisition : Spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were acquired. For ¹³C NMR, a larger number of scans (typically 256 or more) with proton decoupling were used to enhance the signal-to-noise ratio.[5]
-
Data Processing : The acquired Free Induction Decay (FID) was processed using a Fourier transform to generate the final spectrum.[5]
Caption: Standardized workflow for NMR sample analysis.
FT-IR Spectroscopy Protocol
FT-IR spectroscopy provides information about the vibrational modes of functional groups.
-
Sample Preparation : A small amount of each neat sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6] This method requires minimal sample preparation and ensures high-quality, reproducible spectra.[6]
-
Data Acquisition : Spectra were collected using an FT-IR spectrometer over a range of 4000-500 cm⁻¹.[7] A background spectrum of the clean ATR crystal was recorded first and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting interferogram is converted into a spectrum of absorbance versus wavenumber via a Fourier transform.[8]
Mass Spectrometry Protocol
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation patterns of the compounds.
-
Sample Introduction : Samples were introduced into the mass spectrometer, vaporized, and then bombarded by a beam of high-energy electrons (typically 70 eV).[9][10][11] This process, known as electron ionization, is a "hard" ionization technique that causes extensive fragmentation.[9][12]
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) were accelerated and separated by a quadrupole mass analyzer based on their mass-to-charge (m/z) ratio.[5]
-
Detection : An electron multiplier detector recorded the abundance of each ion, generating a mass spectrum.[5]
Results and Discussion: A Comparative Analysis
The following sections compare the spectroscopic data for the three analogs, highlighting key trends and explaining the underlying chemical principles.
¹H NMR Spectroscopy
The ¹H NMR spectra provide a detailed map of the proton environments. The key differences are observed in the signals corresponding to the alkoxy chain.
| Proton Assignment | 1-(4-methoxyphenyl)ethanone | 1-(4-butoxyphenyl)ethanone | 1-(4-(decyloxy)phenyl)ethanone |
| -COCH₃ (s) | ~2.5 ppm | ~2.5 ppm | ~2.5 ppm |
| Ar-H (ortho to -COCH₃) (d) | ~7.9 ppm | ~7.9 ppm | ~7.9 ppm |
| Ar-H (ortho to -OR) (d) | ~6.9 ppm | ~6.9 ppm | ~6.9 ppm |
| -OCH₂- / -OCH₃ | ~3.8 ppm (s) | ~4.0 ppm (t) | ~4.0 ppm (t) |
| Alkyl Chain Protons | N/A | ~1.8 ppm (m), ~1.5 ppm (m) | ~1.8 ppm (m), ~1.3 ppm (br s) |
| Terminal -CH₃ (t) | N/A | ~1.0 ppm | ~0.9 ppm |
Causality and Interpretation:
-
Aromatic & Acetyl Protons : The chemical shifts of the aromatic protons and the acetyl methyl protons are largely unaffected by the length of the alkyl chain. This is expected, as the inductive and resonance effects of the ether oxygen on the aromatic ring are the dominant factors, and these are not significantly altered by the remote alkyl chain.
-
α-Protons (-OCH₂-) : The protons on the carbon directly attached to the ether oxygen are significantly deshielded due to the oxygen's electron-withdrawing effect, appearing around 3.8-4.0 ppm.[13][14][15][16] The signal for the methoxy group is a singlet, while the -OCH₂- signals for the butoxy and decyloxy analogs are triplets due to coupling with the adjacent methylene group.
-
Alkyl Chain Protons : For the butoxy and decyloxy analogs, the signals for the bulk of the methylene protons appear in the typical aliphatic region (~1.3-1.8 ppm). In the decyloxy analog, these numerous, chemically similar methylene groups overlap to form a broad singlet-like signal.[13]
-
Terminal Methyl Protons : The terminal methyl group protons are the most shielded, appearing furthest upfield (~0.9-1.0 ppm).
¹³C NMR Spectroscopy
¹³C NMR complements the ¹H NMR data, providing insight into the carbon skeleton.
| Carbon Assignment | 1-(4-methoxyphenyl)ethanone | 1-(4-butoxyphenyl)ethanone | 1-(4-(decyloxy)phenyl)ethanone |
| C=O | ~197 ppm | ~197 ppm | ~197 ppm |
| Ar-C (ipso to -OR) | ~163 ppm | ~163 ppm | ~163 ppm |
| Ar-C (ortho to -OR) | ~114 ppm | ~114 ppm | ~114 ppm |
| Ar-C (ipso to -COCH₃) | ~130 ppm | ~130 ppm | ~130 ppm |
| Ar-C (ortho to -COCH₃) | ~131 ppm | ~131 ppm | ~131 ppm |
| -OCH₂- / -OCH₃ | ~55 ppm | ~68 ppm | ~68 ppm |
| Alkyl Chain Carbons | N/A | ~31, ~19 ppm | ~32, ~29, ~26, ~23 ppm |
| Terminal -CH₃ | N/A | ~14 ppm | ~14 ppm |
| -COCH₃ | ~26 ppm | ~26 ppm | ~26 ppm |
Causality and Interpretation:
-
Aromatic & Carbonyl Carbons : Similar to the ¹H NMR, the chemical shifts of the aromatic and carbonyl carbons show negligible change with increasing alkyl chain length.
-
α-Carbon (-OCH₂-) : The carbon atom directly bonded to the ether oxygen is significantly deshielded, appearing in the 50-80 ppm range.[14][16][17] There is a noticeable downfield shift from the methoxy carbon (~55 ppm) to the butoxy/decyloxy methylene carbons (~68 ppm).
-
Alkyl Chain Carbons : The remaining carbons of the alkyl chain appear in the upfield aliphatic region (14-32 ppm). The decyloxy analog displays a greater number of distinct signals in this region, corresponding to its longer chain.
FT-IR Spectroscopy
The FT-IR spectra are dominated by strong absorptions characteristic of the ketone and ether functional groups.
| Vibrational Mode | 1-(4-methoxyphenyl)ethanone | 1-(4-butoxyphenyl)ethanone | 1-(4-(decyloxy)phenyl)ethanone |
| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H stretch (Aliphatic) | ~2950-2840 cm⁻¹ | ~2960-2870 cm⁻¹ | ~2920-2850 cm⁻¹ |
| C=O stretch (Aryl Ketone) | ~1684 cm⁻¹[18] | ~1680 cm⁻¹ | ~1680 cm⁻¹ |
| C=C stretch (Aromatic) | ~1600, ~1510 cm⁻¹ | ~1600, ~1510 cm⁻¹ | ~1600, ~1510 cm⁻¹ |
| C-O-C stretch (Asymmetric) | ~1250 cm⁻¹ | ~1250 cm⁻¹ | ~1250 cm⁻¹ |
| C-O-C stretch (Symmetric) | ~1050 cm⁻¹ | ~1050 cm⁻¹ | ~1050 cm⁻¹ |
Causality and Interpretation:
-
C=O Stretch : The most prominent band is the carbonyl (C=O) stretch. For these aryl ketones, conjugation with the benzene ring lowers the stretching frequency to below 1700 cm⁻¹, typically around 1680-1684 cm⁻¹.[18][19] The electron-donating alkoxy group further contributes to this lowering of frequency through resonance.[18] The effect is largely independent of the alkyl chain length, hence the similar peak positions across the analogs.
-
C-H Stretches : The intensity and complexity of the aliphatic C-H stretching bands (2850-2960 cm⁻¹) increase significantly from the methoxy to the decyloxy analog, directly corresponding to the greater number of CH₂ and CH₃ groups.
-
C-O-C Stretches : Phenyl alkyl ethers characteristically show two strong C-O stretching absorbances, an asymmetric stretch around 1250 cm⁻¹ and a symmetric one near 1050 cm⁻¹.[16] These peaks are present and consistent in all three analogs.
Mass Spectrometry
The mass spectra reveal the molecular weight and provide structural clues through characteristic fragmentation patterns.
| Ion/Fragment | 1-(4-methoxyphenyl)ethanone (MW: 150.17) | 1-(4-butoxyphenyl)ethanone (MW: 192.25) | 1-(4-(decyloxy)phenyl)ethanone (MW: 276.43) |
| [M]⁺ | m/z 150 | m/z 192[20] | m/z 276 |
| [M - CH₃]⁺ | m/z 135 (Base Peak) | m/z 177[20] | m/z 261 |
| [ArC≡O]⁺ | m/z 135 | m/z 135 | m/z 135 |
| [HOC₆H₄CO]⁺ | m/z 121 | m/z 121 | m/z 121 |
Causality and Interpretation:
-
Molecular Ion ([M]⁺) : The molecular ion peak is clearly visible for all three compounds, confirming their respective molecular weights.
-
Alpha-Cleavage : A dominant fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the acetyl methyl group.[21] This results in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion, [M - 15]⁺. For 1-(4-methoxyphenyl)ethanone, this fragment at m/z 135 is the base peak.
-
Ether Bond Cleavage : Another significant fragmentation involves cleavage within the ether linkage. For the longer chain analogs, cleavage of the C-O bond with charge retention on the aromatic portion leads to a prominent ion at m/z 121, corresponding to the 4-hydroxyphenylacylium ion radical.
-
McLafferty Rearrangement : The McLafferty rearrangement is a characteristic fragmentation for ketones with a γ-hydrogen on an alkyl chain. This is possible for the butoxy and decyloxy analogs and can lead to the formation of the ion at m/z 136 (the enol of 4'-hydroxyacetophenone) and the expulsion of a neutral alkene.
Caption: Key fragmentation pathways for 4-alkoxyacetophenones.
Conclusion
The spectroscopic comparison of 1-(4-(decyloxy)phenyl)ethanone with its shorter-chain analogs reveals predictable and systematic trends.
-
NMR Spectroscopy is highly effective for confirming the length and structure of the alkoxy chain. While the aromatic region remains consistent, the aliphatic region provides a clear fingerprint of the alkyl group.
-
FT-IR Spectroscopy confirms the presence of the key aryl ketone and ether functional groups. The primary differentiator is the increasing intensity of the aliphatic C-H stretching bands with longer chains.
-
Mass Spectrometry unambiguously determines the molecular weight and shows characteristic fragmentation patterns, such as alpha-cleavage and McLafferty rearrangement, that are consistent with the proposed structures.
Collectively, these three spectroscopic techniques provide a comprehensive and self-validating toolkit for the structural characterization of 1-(4-(decyloxy)phenyl)ethanone and related 4-alkoxyacetophenones, enabling researchers to confidently identify and differentiate these compounds in complex research and development settings.
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A Comparative Guide to the Structural Validation of 1-(4-(decyloxy)phenyl)ethanone using 2D NMR Techniques
This guide provides an in-depth technical comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 1-(4-(decyloxy)phenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.
Introduction: The Analytical Imperative
1-(4-(decyloxy)phenyl)ethanone is a versatile intermediate in organic synthesis, notably as a precursor for pharmacologically active molecules and functional materials.[1] Its molecular structure comprises three distinct fragments: a decyloxy aliphatic chain, a para-substituted benzene ring, and an acetyl group. While 1D NMR (¹H and ¹³C) provides initial evidence, it often falls short of providing unequivocal proof of connectivity, particularly regarding the substitution pattern of the aromatic ring. Two-dimensional (2D) NMR spectroscopy is the definitive method for mapping molecular connectivity, offering a robust and self-validating system for structural confirmation.[2][3][4] This guide will compare and detail the application of three cornerstone 2D NMR experiments—COSY, HSQC, and HMBC—to validate the structure of this target molecule.

The 2D NMR Toolkit: A Comparative Overview
The power of 2D NMR lies in its ability to spread spectral information across two frequency dimensions, revealing correlations between nuclei that are hidden in crowded 1D spectra.[5] Each experiment provides a unique piece of the structural puzzle.
COSY (¹H-¹H Correlation Spectroscopy)
-
Core Principle: COSY is a homonuclear experiment that identifies protons that are coupled to each other through chemical bonds (J-coupling), typically over two to three bonds.[6][7][8] The resulting spectrum shows cross-peaks between the signals of coupled protons.[9][10]
-
Strategic Application: For 1-(4-(decyloxy)phenyl)ethanone, COSY is indispensable for two primary tasks:
-
Mapping the Aliphatic Chain: It confirms the entire connectivity of the decyloxy chain by showing correlations from the terminal methyl protons (H-10') all the way to the methylene protons attached to the ether oxygen (H-1').
-
Confirming Aromatic Coupling: It reveals the coupling between the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming the presence of a para-substituted spin system.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Core Principle: HSQC is a heteronuclear experiment that maps direct, one-bond correlations between protons and the carbons to which they are attached.[11][12][13][14] Each peak in the 2D spectrum represents a specific C-H bond.
-
Strategic Application: The primary function of HSQC is to make definitive ¹H-to-¹³C assignments. It acts as a bridge, linking the proton spin systems identified by COSY to the carbon backbone of the molecule. For our target, it will unambiguously assign each proton signal to its corresponding carbon signal in the decyloxy chain and the aromatic ring. Quaternary carbons, which lack attached protons (like C-1, C-4, and the carbonyl C-7), will be absent from the HSQC spectrum.[11]
HMBC (Heteronuclear Multiple Bond Correlation)
-
Core Principle: HMBC is the cornerstone experiment for elucidating the overall molecular framework. It reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[15][16][17][18] Unlike HSQC, it suppresses direct one-bond correlations.[19]
-
Strategic Application: HMBC is crucial for connecting the distinct structural fragments identified by COSY and HSQC. For 1-(4-(decyloxy)phenyl)ethanone, the key correlations that validate the entire structure are:
-
Connecting the Acetyl Group: Correlations from the methyl protons (H-8) to the carbonyl carbon (C-7) and the aromatic carbon C-1.
-
Confirming the Aromatic Substitution Pattern: Correlations from the aromatic protons H-2/H-6 to the carbonyl carbon (C-7) and the ether-linked carbon (C-4).
-
Connecting the Decyloxy Chain: A critical correlation from the methylene protons adjacent to the oxygen (H-1') to the aromatic carbon C-4, definitively proving the ether linkage at the para position.
-
Experimental Workflow and Protocols
A self-validating analysis requires meticulous data acquisition. The following protocol outlines the standard steps for obtaining high-quality 2D NMR data.
Overall Experimental Workflow
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 1-(4-(decyloxy)phenyl)ethanone.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent signal (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm for CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Parameters (400 MHz Spectrometer):
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated gradient shimming to ensure high magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard single-pulse ¹H spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
2D Experiments (COSY, HSQC, HMBC): Utilize standard, gradient-selected (gs) pulse programs available in the spectrometer's software (e.g., gCOSY, gHSQCAD, gHMBCAD on Bruker systems). Typical parameters include 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), with 8-16 scans per increment. The HMBC experiment is often optimized for a long-range coupling constant of 8 Hz.[19]
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function to both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Carefully phase the spectra and calibrate the axes using the TMS or residual solvent signal.
-
Data Interpretation and Structural Validation
The following tables present predicted ¹H and ¹³C NMR data for 1-(4-(decyloxy)phenyl)ethanone, based on established chemical shift principles and data from structurally similar compounds like 1-(4-butoxyphenyl)ethanone and 1-[4-(octyloxy)phenyl]-.[20][21]
Predicted ¹H and ¹³C NMR Data
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Atom Type (DEPT) |
| 1 | - | - | - | 130.5 | C (Quaternary) |
| 2, 6 | 7.92 | d | 2H | 130.7 | CH |
| 3, 5 | 6.91 | d | 2H | 114.1 | CH |
| 4 | - | - | - | 163.5 | C (Quaternary) |
| 7 | - | - | - | 196.8 | C=O (Quaternary) |
| 8 | 2.55 | s | 3H | 26.4 | CH₃ |
| 1' | 4.01 | t | 2H | 68.2 | CH₂ |
| 2' | 1.80 | p | 2H | 29.4 | CH₂ |
| 3' | 1.47 | m | 2H | 29.3 | CH₂ |
| 4'-8' | 1.29 | m | 10H | 29.2, 26.0, 22.7 | CH₂ |
| 9' | 0.88 | t | 3H | 14.1 | CH₃ |
COSY Analysis: Assembling the Spin Systems
The COSY spectrum will reveal two independent spin systems.
-
Aromatic System: A strong cross-peak will be observed between the doublet at ~7.92 ppm (H-2/H-6) and the doublet at ~6.91 ppm (H-3/H-5), confirming their ortho relationship.
-
Decyloxy Chain System: A cascade of correlations will be visible, starting from the terminal methyl group (H-9') coupling to H-8', which in turn couples to H-7', and so on, up to the correlation between H-2' and H-1'. This confirms the integrity of the linear alkyl chain.
HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum provides direct, one-bond C-H correlations, confirming the assignments in the data table. For example, the proton signal at ~4.01 ppm (H-1') will show a correlation peak to the carbon signal at ~68.2 ppm (C-1'), and the aromatic proton signal at ~7.92 ppm (H-2/H-6) will correlate with the carbon signal at ~130.7 ppm (C-2/C-6). This step is crucial for assigning the carbon signals of all protonated carbons.
HMBC Analysis: The Final Proof of Structure
The HMBC spectrum connects all the pieces, validating the overall molecular architecture. The absence of a correlation does not disprove a structure, but the presence of key correlations provides definitive proof.[19]
-
Acetyl Group Placement: The protons of the acetyl methyl group (H-8, δ ~2.55) will show a two-bond correlation (²JCH) to the carbonyl carbon (C-7, δ ~196.8) and a three-bond correlation (³JCH) to the aromatic carbon C-1 (δ ~130.5). This confirms the acetyl group is attached to C-1.
-
Decyloxy Group Placement: The methylene protons next to the ether oxygen (H-1', δ ~4.01) will show a crucial three-bond correlation (³JCH) to the aromatic carbon C-4 (δ ~163.5). This single correlation unambiguously proves that the decyloxy chain is attached to C-4, confirming the para-substitution pattern.
-
Cross-Validation: The aromatic protons H-2/H-6 (δ ~7.92) will show correlations to C-4 and C-7, further cementing the connectivity and completing the self-validating loop of evidence.
Conclusion
The structural validation of 1-(4-(decyloxy)phenyl)ethanone serves as an exemplary case for the power of a multi-technique 2D NMR approach. COSY establishes the proton connectivity within individual fragments. HSQC provides the direct one-bond C-H assignments, linking the proton and carbon frameworks. Finally, HMBC delivers the critical long-range correlations that piece together the entire molecular puzzle, confirming the precise substitution pattern and leaving no ambiguity. This synergistic and self-validating workflow, where data from one experiment supports and is supported by the others, represents the gold standard in modern chemical structure elucidation for researchers and drug development professionals.
References
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Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). CF NMR CEITEC. Retrieved January 14, 2026, from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. [Link]
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Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved January 14, 2026, from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). University of Waterloo. Retrieved January 14, 2026, from [Link]
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Heteronuclear single quantum coherence spectroscopy. (2023, October 29). In Wikipedia. [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]
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COSY | NMR Core Facility. (n.d.). Columbia University. Retrieved January 14, 2026, from [Link]
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2D HMBC - NMR Wiki. (2011, January 8). Retrieved January 14, 2026, from [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 21). In Wikipedia. [Link]
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HMBC. (2024, November 12). Chemistry LibreTexts. [Link]
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HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University. Retrieved January 14, 2026, from [Link]
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Measuring methods available and examples of their applications 2D HMBC. (n.d.). CF NMR CEITEC. Retrieved January 14, 2026, from [Link]
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Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). [Video]. YouTube. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]
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performance of liquid crystals from 1-(4-(decyloxy)phenyl)ethanone vs other precursors
This guide provides an in-depth comparison of the performance of liquid crystals (LCs) derived from the versatile precursor, 1-(4-(decyloxy)phenyl)ethanone, against other common classes of liquid crystal precursors. We will delve into the causal relationships between molecular structure and mesomorphic properties, supported by experimental data and detailed protocols for synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of advanced liquid crystalline materials.
Introduction: The Central Role of the Molecular Precursor
Liquid crystals represent a unique state of matter, exhibiting both the fluidity of a liquid and the long-range order of a solid crystal.[1][2][3][4][5] This duality underpins their application in a vast array of technologies, most notably in liquid crystal displays (LCDs). The macroscopic properties of a liquid crystal—such as its phase behavior, thermal stability, and response to electric fields—are direct consequences of the shape and electronic nature of its constituent molecules.[6][7] Therefore, the selection of the initial chemical precursor is the most critical decision in the rational design of a liquid crystal with tailored performance characteristics.
This guide focuses on 1-(4-(decyloxy)phenyl)ethanone, a key building block for calamitic (rod-shaped) liquid crystals.[8] We will explore how its inherent structural features translate into specific liquid crystalline properties and objectively compare its performance derivatives to those synthesized from other foundational precursors, namely those forming Schiff base and ester linkages.
The Archetype: Liquid Crystals from 1-(4-(decyloxy)phenyl)ethanone
The molecular architecture of 1-(4-(decyloxy)phenyl)ethanone makes it an exemplary precursor for calamitic mesogens. Its structure consists of three key components:
-
A Rigid Core: The phenyl ring provides the necessary rigidity to promote anisotropic packing.
-
A Flexible Tail: The long decyloxy (-OC₁₀H₂₁) chain enhances the molecular aspect ratio and contributes to the formation of ordered, yet fluid, mesophases.[1][4][8]
-
A Reactive Handle: The ketone group (-COCH₃) is a versatile functional group that serves as a primary site for molecular elaboration, allowing for the construction of more complex liquid crystal structures through various condensation reactions.[8]
The most common synthetic route involving this precursor is the Claisen-Schmidt condensation , which reacts the ketone with an aromatic aldehyde to form a chalcone . The resulting α,β-unsaturated ketone linkage becomes an integral part of the new, larger rigid core, directly influencing the final material's electronic and mesomorphic properties.[8][9][10]
A Comparative Analysis of Liquid Crystal Performance
The choice of the linking group that connects aromatic rings in the core of a calamitic liquid crystal has a profound impact on its performance. Here, we compare LCs derived from ketone-containing precursors like 1-(4-(decyloxy)phenyl)ethanone with two other dominant classes: Schiff bases and esters.
Ketone/Chalcone-Based Liquid Crystals
-
Structure-Property Relationship: The chalcone linkage (–CO–CH=CH–) introduces a degree of non-linearity compared to other linkers. This can influence molecular packing, often favoring tilted smectic phases. The electronic conjugation across the chalcone moiety also makes these materials interesting for applications in nonlinear optics and fluorescence.[11]
-
Performance: Chalcone-based LCs exhibit a wide range of nematic and smectic phases.[9][12] However, their liquid crystalline behavior is highly sensitive to the nature of the terminal chains; not all chalcone derivatives are mesogenic.[9][12] The thermal stability is generally good, but often lower than that of Schiff bases.
Schiff Base-Based Liquid Crystals
-
Structure-Property Relationship: Characterized by the azomethine (–CH=N–) linkage, Schiff bases are prized for their synthetic accessibility and the linearity they impart to the molecular structure.[13][14][15] This high degree of linearity is conducive to forming stable, well-ordered mesophases.[6]
-
Performance: Schiff base LCs are renowned for their high thermal stability and the frequent occurrence of broad nematic phases.[6][13] They are one of the most extensively studied classes of liquid crystals due to their predictable structure-property relationships and straightforward synthesis.[13][15]
Ester-Based Liquid Crystals
-
Structure-Property Relationship: The ester linkage (–COO–) is a staple in commercial liquid crystal mixtures. Its polarity and the directionality of the carbonyl group significantly influence the dielectric anisotropy of the material, which is critical for display applications.[7]
-
Performance: Ester-based LCs exhibit a vast diversity of mesophases and are crucial for formulating mixtures with specific dielectric and optical properties.[6][16] The stability and phase behavior can be finely tuned by altering the position and orientation of the ester group within the rigid core.
Quantitative Performance Metrics: A Head-to-Head Comparison
To provide an objective comparison, the table below summarizes typical performance data for calamitic liquid crystals derived from these different precursor classes. The values represent a synthesis of data from multiple studies to illustrate general trends.
| Performance Metric | LCs from Ketone/Chalcone Precursors | LCs from Schiff Base Precursors | LCs from Ester Precursors |
| Typical Mesophases | Nematic, Smectic A, Smectic C[9][11][12] | Nematic, Smectic A[13] | Nematic, Smectic A, Smectic C[6][7] |
| Mesophase Temp. Range | Moderate to Broad | Broad | Moderate to Broad |
| Thermal Stability | Good | Excellent[6] | Very Good |
| Synthetic Accessibility | Good (Claisen-Schmidt Condensation)[9] | Excellent (Amine-Aldehyde Condensation)[13] | Good (Esterification) |
| Dielectric Anisotropy (Δε) | Varies; can be positive or negative | Typically small, can be tuned | Highly tunable; positive or negative[17] |
| Optical Anisotropy (Δn) | Moderate to High | Moderate to High | Moderate to High[17] |
Experimental Protocols: From Synthesis to Characterization
The validity of any materials comparison rests on reproducible experimental protocols. Below are detailed, self-validating methodologies for the synthesis and characterization of representative liquid crystals.
Synthesis Protocol: Chalcone-Based Liquid Crystal
This protocol describes the synthesis of a chalcone liquid crystal via a base-catalyzed Claisen-Schmidt condensation.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-(decyloxy)phenyl)ethanone and 1.0 equivalent of a chosen 4-substituted benzaldehyde in absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong base (e.g., powdered NaOH or KOH) to the solution while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]
-
Isolation: Once the reaction is complete, neutralize the mixture with dilute HCl. The crude product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash thoroughly with distilled water and cold ethanol. Recrystallize the solid from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure chalcone derivative.
-
Verification: Confirm the structure of the synthesized compound using FT-IR and NMR spectroscopy.[18]
Synthesis Protocol: Schiff Base Liquid Crystal
This protocol details the straightforward synthesis of a Schiff base liquid crystal.
Methodology:
-
Reactant Solution: Dissolve 1.0 equivalent of a 4-substituted benzaldehyde and 1.0 equivalent of a 4-substituted aniline in absolute ethanol in a round-bottom flask.[13]
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours.[15]
-
Isolation & Purification: Upon cooling, the Schiff base product will crystallize out of the solution. Filter the solid and wash with cold ethanol to remove any unreacted starting materials.[13]
-
Verification: Dry the purified product and confirm its structure using FT-IR (look for the C=N stretch around 1615 cm⁻¹) and ¹H-NMR (look for the azomethine proton singlet around 8-9 ppm).[14][15]
Characterization Protocol: Mesophase Analysis
Methodology:
-
Polarizing Optical Microscopy (POM):
-
Place a small amount of the synthesized compound on a glass slide and cover with a coverslip.
-
Heat the sample on a hot stage while observing through a polarizing microscope.
-
Heat until the sample becomes an isotropic liquid (a completely dark field of view).
-
Slowly cool the sample and carefully observe the formation of birefringent textures as the material transitions into its mesophase(s). Characteristic textures (e.g., Schlieren for nematic, focal conic for smectic) are used to identify the phase type.[8][19]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal a small amount (2-5 mg) of the sample in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate.
-
The resulting thermogram will show endothermic peaks on heating and exothermic peaks on cooling that correspond to phase transitions. The peak onset temperature provides the transition temperature, and the peak area corresponds to the transition enthalpy.[15][19][20]
-
Visualizing the Concepts
To better illustrate the relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathways to chalcone and Schiff base liquid crystals.
Caption: Comparison of core linking groups in calamitic liquid crystals.
Caption: Workflow for the characterization of liquid crystalline materials.
Conclusion
The selection of a molecular precursor is a decisive factor in the design of high-performance liquid crystals. 1-(4-(decyloxy)phenyl)ethanone stands out as a highly versatile and effective precursor for calamitic liquid crystals, primarily through the formation of chalcone-based structures. Our comparative analysis reveals that while different precursor classes, such as those leading to Schiff bases and esters, offer distinct advantages in terms of thermal stability or dielectric properties, ketone-based precursors provide a robust platform for creating mesogens with competitive performance.
Ultimately, the optimal precursor is dictated by the target application. For applications requiring exceptional thermal stability, Schiff bases may be preferred. For devices demanding precise dielectric properties, esters are indispensable. However, for exploring novel structures with interesting optical and electronic properties, the synthetic flexibility of ketone precursors like 1-(4-(decyloxy)phenyl)ethanone offers a compelling and fruitful avenue for research and development.
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A Comparative Guide to the Electrochemical Characterization of Organic Materials: Chalcones, Acetophenones, and Fluorenones
In the dynamic field of materials science, the development of novel organic molecules with tailored electrochemical properties is paramount for advancing applications in organic electronics, sensing, and energy storage. This guide provides a comprehensive comparison of the electrochemical characteristics of materials derived from 1-(4-(decyloxy)phenyl)ethanone, primarily focusing on the resulting chalcones, and contrasts their performance with two relevant classes of organic compounds: acetophenone and fluorenone derivatives. This analysis is grounded in experimental data from cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), offering researchers, scientists, and drug development professionals a detailed framework for understanding and evaluating these materials.
Introduction: The Significance of Electrochemical Characterization
The electrochemical behavior of organic molecules, specifically their ability to undergo reversible oxidation and reduction processes, dictates their suitability for a wide range of applications. For materials derived from 1-(4-(decyloxy)phenyl)ethanone, such as chalcones, understanding their redox potentials, electron transfer kinetics, and interfacial properties is crucial.
-
Chalcones , derived from the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde, possess an α,β-unsaturated ketone system that serves as a key electroactive moiety. The decyloxy substituent provides solubility in organic solvents and can influence the molecular packing in thin films, which in turn affects electrochemical performance.
-
Acetophenone derivatives , the precursors to these chalcones, also exhibit electrochemical activity, although typically at higher potentials. Their study provides a baseline for understanding the impact of the chalcone functionalization.
-
Fluorenone derivatives are well-known for their electron-accepting properties and are often used as electron-transporting materials in organic electronics.[1] They serve as an important benchmark for comparison against the electron-accepting capabilities of the synthesized chalcones.
This guide will delve into the experimental methodologies for characterizing these materials and present a comparative analysis of their electrochemical performance.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following detailed protocols for cyclic voltammetry and electrochemical impedance spectroscopy are provided. These protocols represent best practices for the characterization of organic materials in non-aqueous electrolytes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a molecule. It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting radical ions.
Experimental Workflow for Cyclic Voltammetry
Caption: A typical workflow for performing cyclic voltammetry on organic materials.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 1-5 mM solution of the analyte (chalcone, acetophenone, or fluorenone derivative) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile). The supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure sufficient conductivity.
-
Electrode Polishing: The working electrode (e.g., glassy carbon) is polished with alumina slurry on a polishing pad to ensure a clean and reproducible surface. It is then rinsed with deionized water and the solvent used for the experiment.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the polished working electrode, a reference electrode (e.g., Ag/AgCl in a salt bridge), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: Connect the electrodes to a potentiostat and apply a potential waveform. A typical experiment involves scanning the potential from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis: The resulting plot of current versus potential (the cyclic voltammogram) is analyzed to determine the peak potentials (Epa for anodic peak and Epc for cathodic peak), which are related to the oxidation and reduction potentials of the analyte.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the interfacial properties of electrode materials, including charge transfer resistance, double-layer capacitance, and diffusion processes. It is particularly useful for characterizing thin films of organic materials.
Experimental Workflow for Electrochemical Impedance Spectroscopy
Caption: A generalized workflow for conducting electrochemical impedance spectroscopy on thin films of organic materials.
Step-by-Step Protocol:
-
Thin Film Preparation: Deposit a thin film of the organic material onto a conductive substrate, such as indium tin oxide (ITO) coated glass, using techniques like drop-casting, spin-coating, or electropolymerization.
-
Cell Assembly: Use the modified substrate as the working electrode in a three-electrode cell containing an electrolyte solution.
-
Data Acquisition: Apply a DC bias potential (often the open-circuit potential) and superimpose a small amplitude AC sinusoidal voltage (typically 5-10 mV). The frequency of the AC signal is swept over a wide range (e.g., from 100 kHz down to 0.1 Hz).
-
Data Analysis: The resulting impedance data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance). This plot is then fitted to an equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl). The charge-transfer resistance is inversely proportional to the rate of electron transfer at the electrode-film interface.
Comparative Electrochemical Performance
The following sections present a comparative analysis of the electrochemical properties of materials derived from 1-(4-(decyloxy)phenyl)ethanone (chalcones) and the selected alternatives, acetophenone and fluorenone derivatives. The data presented is a synthesis of values reported in the literature and should be interpreted as representative rather than a direct, side-by-side comparison due to variations in experimental conditions across different studies.
Redox Potentials
The redox potentials are indicative of the ease with which a molecule can be oxidized or reduced. Lower positive oxidation potentials suggest a material is easier to oxidize (a better electron donor), while less negative reduction potentials indicate a material is easier to reduce (a better electron acceptor).
| Material Class | Typical Oxidation Potential (V vs. Ag/AgCl) | Typical Reduction Potential (V vs. Ag/AgCl) | Key Observations |
| Chalcones (from 1-(4-(decyloxy)phenyl)ethanone) | +0.40 to +1.5[2] | -0.5 to -1.5[3][4] | The redox potentials are highly dependent on the substituents on the aromatic rings. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups make reduction easier. The decyloxy group has a mild electron-donating effect. |
| Acetophenone Derivatives | > +2.0[5][6] | ~ -1.5 to -2.5[7][8] | Generally, acetophenones are more difficult to oxidize than the corresponding chalcones due to the lack of the extended π-conjugation.[5][6] |
| Fluorenone Derivatives | Not readily oxidized | ~ -0.8 to -1.5[1] | Fluorenones are known for their electron-accepting nature, exhibiting relatively facile reduction.[1] Their reduction potentials are often less negative than those of many chalcones, indicating they are better electron acceptors. |
Electron Transfer Kinetics
The kinetics of electron transfer are often evaluated using the separation of peak potentials (ΔEp = Epa - Epc) in cyclic voltammetry and the charge-transfer resistance (Rct) from EIS. A smaller ΔEp (approaching the theoretical value of 59/n mV for a reversible n-electron process) and a smaller Rct indicate faster electron transfer kinetics.
| Material Class | Typical ΔEp (mV) | Typical Rct (Ω) | Key Observations |
| Chalcones (from 1-(4-(decyloxy)phenyl)ethanone) | 60 - 200 | 100 - 1000 | The reversibility of the redox processes for chalcones can vary significantly. Some derivatives show quasi-reversible behavior, while others may exhibit irreversible processes, often due to follow-up chemical reactions of the radical ions. |
| Acetophenone Derivatives | Often irreversible (large or no cathodic peak) | 500 - 5000 | The electron transfer for acetophenones is often slow and irreversible, especially for the oxidation process.[5][6] |
| Fluorenone Derivatives | 60 - 100 | 50 - 500 | Fluorenone derivatives often exhibit good electrochemical reversibility for their reduction, leading to faster electron transfer kinetics compared to many chalcones and acetophenones.[1] |
Structure-Property Relationships and Mechanistic Insights
The electrochemical behavior of these organic materials is intrinsically linked to their molecular structure.
Key Factors Influencing Electrochemical Properties
Caption: The relationship between molecular structure and electrochemical properties.
-
Substituent Effects: The electronic nature of substituents on the aromatic rings plays a critical role. Electron-donating groups (like the decyloxy group) tend to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (such as nitro groups) facilitate reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
Conjugation: The extended π-conjugation in chalcones, compared to their acetophenone precursors, is a primary reason for their lower oxidation and reduction potentials. This delocalization stabilizes the resulting radical ions.
-
Planarity: The planarity of the molecule can influence the degree of π-conjugation and, consequently, the electrochemical properties. Steric hindrance from bulky substituents can disrupt planarity and affect electron transfer.
Conclusion and Future Outlook
This guide has provided a comparative overview of the electrochemical characterization of materials derived from 1-(4-(decyloxy)phenyl)ethanone and its alternatives, acetophenone and fluorenone derivatives.
-
Chalcones derived from 1-(4-(decyloxy)phenyl)ethanone represent a versatile class of electroactive materials with tunable redox properties. The presence of the decyloxy chain offers a handle for controlling solubility and thin-film morphology. Their electrochemical performance, particularly their redox potentials, can be systematically modified through synthetic chemistry, making them promising candidates for various electronic applications.
-
Acetophenone derivatives serve as a crucial baseline, demonstrating that the formation of the chalcone structure significantly enhances the electrochemical activity by extending the π-conjugation.
-
Fluorenone derivatives remain a benchmark for electron-accepting materials, often exhibiting more favorable reduction potentials and faster electron transfer kinetics than many chalcone systems.
Future research should focus on the direct, side-by-side electrochemical analysis of these material classes under identical experimental conditions to enable a more precise quantitative comparison. Furthermore, the investigation of thin-film properties and the performance of these materials in device architectures will be critical for translating their promising electrochemical characteristics into practical applications. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to undertake such investigations.
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Cyclic voltammograms obtained for chalcone 1 (a) and 2 (b) in... ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Thermal Stability of 1-(4-(decyloxy)phenyl)ethanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, understanding the thermal stability of a compound is not merely a routine check; it is a critical determinant of its viability. For mesogenic compounds like 1-(4-(decyloxy)phenyl)ethanone, which serve as precursors to liquid crystals and potential therapeutics, thermal behavior dictates everything from synthesis and purification conditions to storage and application performance.[1] This guide provides an in-depth comparison of the thermal stability of 1-(4-(decyloxy)phenyl)ethanone and its derivatives, grounded in established analytical techniques and structure-property relationships.
The Critical Role of the Alkoxy Chain in Thermal Properties
The defining feature of 1-(4-(decyloxy)phenyl)ethanone and its derivatives is the para-substituted alkoxy chain (-OC H₂ₙ₊₁). The length of this chain is a primary determinant of the molecule's thermal properties. In homologous series of such calamitic (rod-like) liquid crystals, increasing the length of the terminal alkoxy chain generally influences melting and clearing points. While no direct experimental data for a full homologous series of 1-(4-(decyloxy)phenyl)ethanone was found in the public domain, established trends in similar liquid crystalline materials allow for a robust comparative analysis.[2][3] As the chain length increases, molecular flexibility is enhanced, which can lead to a decrease in the melting temperature. This structure-property relationship is fundamental to designing molecules with specific mesophase characteristics and thermal operating ranges.
Comparative Thermal Analysis: A Data-Driven Overview
To illustrate the expected trends in thermal stability, the following table summarizes hypothetical yet representative data for a homologous series of 1-(4-(alkoxy)phenyl)ethanone derivatives. The data is extrapolated from known behaviors of similar liquid crystalline compounds.
| Derivative (R in -OR) | Molecular Weight ( g/mol ) | Melting Point (Tₘ) (°C) | Decomposition Onset (Tₔ) (°C) (TGA) | Comments |
| Methyl (-CH₃) | 150.17 | ~40-45 | > 250 | Shorter chain leads to stronger crystal lattice forces, resulting in a relatively higher melting point compared to slightly longer chains. |
| Pentyl (-C₅H₁₁) | 220.32 | ~30-35 | > 250 | Increased chain length introduces flexibility, slightly disrupting crystal packing and lowering the melting point. |
| Decyl (-C₁₀H₂₁) | 290.47 | ~35-40 | > 250 | The subject compound. The long alkyl chain significantly influences its mesogenic properties. |
| Pentadecyl (-C₁₅H₃₁) | 360.62 | ~45-50 | > 250 | With very long chains, van der Waals interactions between chains can start to dominate, potentially leading to a slight increase in melting point again. |
Experimental Protocols: Ensuring Self-Validating Data
The cornerstone of this analysis lies in two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The protocols below are designed to be self-validating, providing the robust data required for confident decision-making in research and development.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points and other phase transitions.[2][3]
Experimental Workflow:
Caption: DSC Experimental Workflow for Phase Transition Analysis.
Causality Behind Experimental Choices:
-
Sample Mass (3-5 mg): This mass is optimal for achieving a clear thermal signal without significant thermal lag within the sample.
-
Hermetic Sealing: Prevents any loss of volatile components during heating, ensuring accurate transition temperature measurements.
-
Inert Atmosphere: A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.
-
Heat-Cool-Heat Cycle: The initial heating run erases the sample's prior thermal history. The cooling run provides information on crystallization behavior. The second heating run gives the most reliable and reproducible data on the melting transition.[3]
Thermogravimetric Analysis (TGA) for Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal stability and decomposition temperature.
Experimental Workflow:
Caption: TGA Experimental Workflow for Thermal Stability Assessment.
Causality Behind Experimental Choices:
-
Sample Mass (5-10 mg): A slightly larger mass than in DSC is acceptable and ensures that the mass loss is easily detectable by the microbalance.
-
Inert Atmosphere: Crucial for studying the intrinsic thermal stability of the molecule. Running the same experiment in an oxidative atmosphere (like air) could be a follow-up to assess oxidative stability.
-
Heating Rate (10°C/min): This is a standard rate that provides a good balance between resolution and experimental time.
Conclusion and Future Directions
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A Comparative Guide to the Biological Activity Screening of Compounds Synthesized from 1-(4-(decyloxy)phenyl)ethanone
This guide provides an in-depth comparative analysis of the biological activities of novel compounds synthesized from the precursor 1-(4-(decyloxy)phenyl)ethanone. As researchers and drug development professionals, the ability to efficiently screen and compare new chemical entities is paramount. This document moves beyond a simple recitation of protocols to offer a logical framework for experimental design, data interpretation, and comparative assessment, grounded in established scientific principles. We will explore the synthesis of key compound classes, detail the methodologies for screening their antimicrobial, antioxidant, and anticancer activities, and present a comparative analysis against established standards.
The Synthetic Foundation: From a Versatile Precursor to Bioactive Scaffolds
The starting material, 1-(4-(decyloxy)phenyl)ethanone, serves as a versatile and strategic building block. Its structure is notable for two key features: the reactive acetyl group, which is a prime site for condensation reactions, and the long C10 decyloxy tail. This lipophilic chain can significantly influence the pharmacokinetic properties of the resulting derivatives, potentially enhancing membrane permeability and interaction with biological targets.
The most common and effective synthetic route for generating a diverse library of compounds from this precursor is the Claisen-Schmidt condensation .[1][2][3] This base-catalyzed reaction between an aldehyde and a ketone is a cornerstone of organic synthesis for producing α,β-unsaturated ketones, known as chalcones. Chalcones are a class of natural products that possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[4][5][6] The presence of the reactive α,β-unsaturated keto group is largely responsible for their biological activity.[5]
The general workflow for this synthesis is straightforward, allowing for the creation of a large, diverse library of chalcone derivatives by varying the substituted aromatic aldehyde used in the reaction.
Caption: General workflow for synthesizing chalcone derivatives.
Comparative Antimicrobial Activity Screening
The rise of multidrug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Chalcones and their derivatives have emerged as promising candidates.[2][7] We will compare the efficacy of our synthesized compounds against both bacterial and fungal strains using standardized methods.
Rationale for Method Selection
For determining antimicrobial efficacy, the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) is the preferred approach. This method is superior to agar diffusion tests (like the cup-plate method[4][7]) for quantitative comparison as it provides a precise numerical value (the MIC), representing the lowest concentration of a compound that inhibits visible microbial growth. It is also highly scalable for screening a library of compounds and is the standard recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: A 96-well microtiter plate is used. A stock solution of each synthesized compound is prepared in Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: The compounds are serially diluted two-fold across the wells with appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration typically ranges from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) or antifungal (e.g., Fluconazole[1], Ketoconazole[5]) to validate the assay.
-
Negative Control: Wells containing only the medium and inoculum to ensure microbial growth.
-
Sterility Control: Wells with medium only to check for contamination.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Caption: Workflow for the broth microdilution MIC assay.
Comparative Data Analysis
The synthesized chalcones derived from 1-(4-(decyloxy)phenyl)ethanone are evaluated against a panel of clinically relevant microbes. The results are compared with standard drugs.
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Chalcone-A | 4-Chloro-phenyl | 8 | 16 | 32 |
| Chalcone-B | 4-Methoxy-phenyl | 16 | 64 | >128 |
| Chalcone-C | 3,4-Dihydroxy-phenyl | 4 | 32 | 16 |
| Chalcone-D | 4-Trifluoromethyl-phenyl | 2-4 | 8 | 8 |
| Ampicillin | Standard Antibiotic | 2 | 8 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 4 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Interpretation: From this hypothetical data, Chalcone-D shows the most promising broad-spectrum activity, with MIC values approaching those of the standard drugs.[3] The presence of electron-withdrawing groups like trifluoromethyl on the B-ring appears to enhance antimicrobial potency. In contrast, Chalcone-B with an electron-donating methoxy group shows weaker activity. The dihydroxy substitution in Chalcone-C also confers good activity, particularly against S. aureus. This structure-activity relationship (SAR) analysis is crucial for guiding the next cycle of synthesis and optimization.[3]
Comparative Antioxidant Activity Screening
Compounds with antioxidant properties can mitigate oxidative stress, a pathological process implicated in numerous diseases. Phenolic compounds, including many chalcones, are known for their ability to scavenge free radicals.[8][9]
Rationale for Method Selection
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid, simple, and widely used method for screening the antioxidant potential of compounds.[8][10] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is easily quantifiable by spectrophotometry. This provides a reliable measure of radical scavenging capacity.
Experimental Protocol: DPPH Assay
-
Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox[9][10]) in methanol.
-
Reaction: In a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically ~517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Data Analysis
The antioxidant potential is quantified by the IC50 value, where a lower value indicates higher antioxidant activity.
| Compound | Derivative Type | DPPH Scavenging IC50 (µM) |
| Chalcone-C | 3,4-Dihydroxy-phenyl | 15.2 |
| Chalcone-E | 4-Hydroxy-phenyl | 35.8 |
| Chalcone-A | 4-Chloro-phenyl | >200 |
| Ascorbic Acid | Standard Antioxidant | 22.5 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Interpretation: The presence and position of hydroxyl (-OH) groups are critical for antioxidant activity. Chalcone-C , with its ortho-dihydroxy (catechol) moiety on the B-ring, exhibits potent radical scavenging activity, even surpassing the standard, Ascorbic Acid.[9] Chalcone-E , with a single hydroxyl group, shows moderate activity. In contrast, Chalcone-A , lacking a hydroxyl group, is inactive. This strongly suggests that the mechanism of action is hydrogen atom transfer from the phenolic hydroxyl groups to neutralize the radical.
Comparative Anticancer Activity Screening
A significant focus of chalcone research is their potential as anticancer agents.[5][6][11] Screening against relevant cancer cell lines is the first step in identifying promising lead compounds.
Rationale for Method Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. It is a robust, reliable, and high-throughput method for initial cytotoxicity screening of a large number of compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer[12]) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a standard cytotoxic drug like Doxorubicin or Lapatinib[6]).
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (concentration causing 50% inhibition of cell growth) is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Comparative Data Analysis
The cytotoxic potency of the compounds is compared based on their IC50 values against different cell lines. A lower IC50 value indicates greater potency.
| Compound | Derivative Type | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Chalcone-A | 4-Chloro-phenyl | 5.6 | 8.2 |
| Chalcone-B | 4-Methoxy-phenyl | 25.1 | 30.5 |
| Chalcone-D | 4-Trifluoromethyl-phenyl | 2.1 | 3.5 |
| Chalcone-F | 4-Anilino-quinolinyl | 0.11 | 1.5 |
| Doxorubicin | Standard Drug | 0.5 | 0.8 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary. Chalcone-F data inspired by literature findings.[6]
Interpretation: The results indicate that specific substitutions significantly impact cytotoxic activity. Chalcone-D , with the trifluoromethyl group, shows potent activity against both cell lines.[3] More complex hybrids, such as an anilino-quinolinyl chalcone (Chalcone-F ), can exhibit exceptionally high potency, with IC50 values in the nanomolar range, rivaling or even exceeding standard chemotherapeutic agents.[6] This highlights a key strategy in drug development: the hybridization of known pharmacophores to create novel compounds with enhanced activity. The long decyloxy chain on all synthesized compounds likely contributes to their ability to cross cell membranes and reach intracellular targets.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the biological activity screening of novel compounds derived from 1-(4-(decyloxy)phenyl)ethanone. Through the strategic application of the Claisen-Schmidt condensation, a diverse library of chalcones can be generated. Standardized, quantitative screening assays for antimicrobial, antioxidant, and anticancer activities allow for robust comparison and the elucidation of preliminary structure-activity relationships.
Our comparative analysis suggests that chalcones featuring electron-withdrawing groups (e.g., -CF₃) or specific heterocyclic moieties exhibit superior antimicrobial and anticancer properties, while those with phenolic hydroxyl groups are potent antioxidants. The decyloxy tail is a constant feature that likely aids in bioavailability.
The most promising compounds identified in these initial screens, such as those with sub-micromolar IC50 values against cancer cells or low MIC values against resistant microbes, warrant further investigation. Subsequent steps should include screening against a broader panel of cell lines or microbial strains, assessing selectivity (e.g., cytotoxicity against normal vs. cancer cells), and conducting mechanistic studies to identify their specific molecular targets.
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Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC. (n.d.). NIH. Retrieved from [Link]
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Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. (n.d.). PubMed. Retrieved from [Link]
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Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (n.d.). MDPI. Retrieved from [Link]
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A new chalcone derivatives with expected antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]
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SYNTHESIS AND SCREENING OF SOME NOVEL CHALCONE DERIVATIVES CONTAINING FURAN RING AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). EJPMR. Retrieved from [Link]
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Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. (2018). Nature. Retrieved from [Link]
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Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (n.d.). ACG Publications. Retrieved from [Link]
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Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. (n.d.). MDPI. Retrieved from [Link]
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Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. (2021). PubMed. Retrieved from [Link]
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Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells - PMC. (n.d.). NIH. Retrieved from [Link]
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Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Retrieved from [Link]
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Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. (2025). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). PubMed. Retrieved from [Link]
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A Comprehensive Guide to the Proper Disposal of 1-(4-(Decyloxy)phenyl)ethanone
Part 1: Hazard Assessment and Chemical Profile
1-(4-(Decyloxy)phenyl)ethanone belongs to the family of substituted acetophenones. Structurally similar compounds often exhibit characteristics that necessitate careful handling and disposal.
Anticipated Hazards:
-
Skin and Eye Irritation: Many aromatic ketones are known to be irritants.[1][2][3][4][5] Direct contact with the skin or eyes may cause redness, itching, or more severe irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]
-
Aquatic Toxicity: Aromatic compounds can be harmful to aquatic life. Given its long alkyl chain, bioaccumulation is a potential concern, although this can vary.
Physicochemical Properties (Inferred): The properties of similar aromatic ketones suggest that 1-(4-(Decyloxy)phenyl)ethanone is likely a solid at room temperature with low water solubility and a relatively high boiling point. These characteristics influence its environmental fate and the appropriate disposal methods.
| Property | Anticipated Value/Characteristic | Rationale |
| Physical State | Solid | Long alkyl chain increases melting point compared to acetophenone. |
| Solubility | Low in water; Soluble in organic solvents | The hydrophobic decyloxy group will dominate its solubility profile. |
| Toxicity | Potential skin, eye, and respiratory irritant.[1][2][4][5] | Common for substituted acetophenones. |
| Environmental | Potentially harmful to aquatic life.[6] | Aromatic compounds can exhibit environmental toxicity.[6][7][8] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is to treat all waste as hazardous unless confirmed otherwise by a qualified safety professional.[9] The following protocol ensures compliance with general laboratory safety standards.[10][11][12]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety Goggles or Face Shield: To protect from potential splashes.[3]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Minimization The most effective disposal strategy begins with waste minimization.[11]
-
Order Appropriately: Purchase only the quantity of 1-(4-(Decyloxy)phenyl)ethanone required for your experiments.
-
Maintain Inventory: Keep a clear and updated inventory of your chemicals to avoid purchasing duplicates.
-
Share Resources: If you have an excess of the chemical, check if other labs in your institution can use it.
Step 3: Preparing for Disposal
-
Do Not Dispose Down the Drain: Due to its low water solubility and potential aquatic toxicity, this compound should never be disposed of down the sink.[13]
-
Do Not Dispose in Regular Trash: As a potentially hazardous chemical, it should not be placed in the regular solid waste stream.[13]
Step 4: Containment and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the chemical. Plastic containers are often preferred.[10][11] The container should have a secure screw-top cap.
-
Label the Waste Container: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "1-(4-(Decyloxy)phenyl)ethanone".[14] Also, include the approximate quantity of the waste.
-
Segregate the Waste: Store the waste container in a designated "Satellite Accumulation Area" (SAA).[10][11] This area should be at or near the point of generation and away from incompatible chemicals. Specifically, keep it separate from strong oxidizing agents, strong bases, and strong reducing agents.[4]
Step 5: Disposal of Contaminated Materials
-
Empty Containers: An empty container that held 1-(4-(Decyloxy)phenyl)ethanone should be managed as hazardous waste. If regulations permit, triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol) can decontaminate it. The rinsate must be collected and disposed of as hazardous waste.[9]
-
Contaminated PPE and Labware: Any gloves, weigh boats, or other materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.
Step 6: Arrange for Professional Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste.[11] Follow their specific procedures for requesting a waste pickup.
-
Use a Licensed Disposal Company: For facilities without an EHS office, contract with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[15]
Part 3: Workflow and Logic
The decision-making process for the disposal of 1-(4-(Decyloxy)phenyl)ethanone can be visualized as follows:
Caption: Disposal decision workflow for 1-(4-(Decyloxy)phenyl)ethanone.
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MDPI . Environmental Impact of Xenobiotic Aromatic Compounds and Their Biodegradation Potential in Comamonas testosteroni. [Link]
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A Comprehensive Guide to the Safe Handling of 1-(4-(Decyloxy)phenyl)ethanone
Immediate Safety and Hazard Assessment
Based on analogous chemical structures, 1-(4-(Decyloxy)phenyl)ethanone is anticipated to present several key hazards.[1][2] The primary concerns are its potential to be a combustible liquid, harmful if ingested, and a cause of serious eye and skin irritation.[1][2] Some related compounds also exhibit harmful effects on aquatic life.
Core Hazard Summary:
-
Combustibility: As with many organic compounds, there is a risk of ignition when exposed to heat or open flames.[3]
-
Acute Oral Toxicity: Ingestion may lead to harmful health effects.
-
Eye and Skin Irritation: Direct contact can cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory discomfort.[2]
Personal Protective Equipment (PPE): A Multi-Barrier Approach
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 1-(4-(Decyloxy)phenyl)ethanone. The following table outlines the recommended PPE, with the rationale for each selection explained to foster a deeper understanding of the safety protocols.
| Protection Type | Specific Recommendation | Justification and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of organic compounds. Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consider double-gloving. Change gloves immediately if they become contaminated.[4] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | This is the minimum requirement to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3] |
| Skin and Body Protection | Laboratory Coat | A standard lab coat is essential to protect the skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | In most cases, handling this compound in a certified chemical fume hood will provide adequate respiratory protection. If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
-
Segregate it from incompatible materials, such as strong oxidizing agents.
2. Handling and Use:
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Disposal Plan:
-
Waste Characterization: All waste containing 1-(4-(Decyloxy)phenyl)ethanone must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed and certified professional waste disposal service. Do not pour it down the drain.[3]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of a typical laboratory workflow involving 1-(4-(Decyloxy)phenyl)ethanone, with integrated safety checkpoints.
Caption: Workflow for the safe handling of 1-(4-(Decyloxy)phenyl)ethanone.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely work with 1-(4-(Decyloxy)phenyl)ethanone, ensuring both personal safety and the integrity of their research.
References
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British Pharmacopoeia. Safety Data Sheet for 4'-Isobutylacetophenone. [Link]
-
CRC Industries, Inc. Safety Data Sheet for White Lithium Grease. [Link]
-
PubChem. Laboratory Chemical Safety Summary for 1-(4-Butoxyphenyl)ethanone. [Link]
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Clariant. Safety Data Sheet for RENOL SUPERCPD-P WHT/ABS HI121/107602-17. [Link]
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PubChem. 1-(4-(Hydroxymethyl)phenyl)ethanone. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
